GID4 Ligand 3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2OS |
|---|---|
Molecular Weight |
208.28g/mol |
IUPAC Name |
3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenol |
InChI |
InChI=1S/C10H12N2OS/c1-7-6-11-10(14-7)12-8-3-2-4-9(13)5-8/h2-5,7,13H,6H2,1H3,(H,11,12) |
InChI Key |
WAICHRCMCQSSEP-UHFFFAOYSA-N |
SMILES |
CC1CN=C(S1)NC2=CC(=CC=C2)O |
Canonical SMILES |
CC1CN=C(S1)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
Discovery of GID4 Ligand 3: A Technical Guide on NMR and DEL Screening Approaches
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery of small molecule binders for the GID4 subunit of the CTLH E3 ligase complex, with a focus on the identification of GID4 Ligand 3 (compound 16) and other key compounds through Nuclear Magnetic Resonance (NMR) and DNA-Encoded Library (DEL) screening. This document details the experimental methodologies, presents quantitative data in a structured format, and visualizes the workflows and underlying biological pathways.
Introduction to GID4 and Targeted Protein Degradation
The Glucose-induced degradation protein 4 (GID4) is a substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin-protein ligase complex.[1][2] This complex plays a crucial role in cellular protein homeostasis by targeting proteins for ubiquitination and subsequent proteasomal degradation.[1][2] The ability to hijack E3 ligases for targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, particularly for targeting proteins previously considered "undruggable".[3] Developing small molecule ligands that bind to E3 ligases is a critical first step in creating heterobifunctional degraders, such as PROTACs (Proteolysis Targeting Chimeras). This guide focuses on the successful application of two complementary screening technologies, NMR-based fragment screening and DEL screening, to identify novel GID4 binders.
GID4 Signaling and Role in Ubiquitination
GID4 is a key component of the CTLH E3 ligase complex, which also includes subunits such as RANBP9, MKLN1, and MAEA. The primary function of GID4 is to recognize and bind to specific degrons (degradation signals) on substrate proteins, particularly those with an N-terminal proline residue (Pro/N-degrons). Upon substrate recognition, the CTLH complex facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (like UBE2H) to the substrate, marking it for degradation by the proteasome. This process is integral to regulating the levels of various cellular proteins, including the transcription factor HBP1 and the RhoA-GAP ARHGAP11A, thereby impacting processes like cell migration. The development of GID4 ligands opens the door to manipulating this pathway for therapeutic benefit.
Discovery of GID4 Binders via Screening Campaigns
Two parallel screening campaigns, an NMR-based fragment screen and a DEL screen, were undertaken to discover novel small molecule binders of the GID4 substrate recognition pocket. These efforts led to the identification of distinct chemical scaffolds with varying affinities for GID4.
NMR-Based Fragment Screening
The NMR fragment screen aimed to identify low-molecular-weight compounds that bind to GID4, providing starting points for structure-guided optimization.
The workflow for the NMR-based fragment screen involved several key stages, from library screening to hit validation and optimization.
References
GID4 Ligand 3: A Technical Guide to its Mechanism of Action in GID4 Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of GID4 Ligand 3, a small molecule binder of the human Glucose-Induced Degradation Protein 4 (GID4). GID4 is a substrate recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, a key player in cellular protein degradation pathways. The discovery of small molecule ligands for GID4, such as Ligand 3, has opened new avenues for the development of targeted protein degradation (TPD) therapeutics, including proteolysis-targeting chimeras (PROTACs).
Introduction to GID4 and its Role in Ubiquitination
The ubiquitin-proteasome system is a critical cellular process for maintaining protein homeostasis by identifying and degrading misfolded, damaged, or short-lived regulatory proteins. E3 ubiquitin ligases are central to this system, providing substrate specificity. The CTLH complex is a multi-subunit E3 ligase, and GID4 functions as its substrate receptor, primarily recognizing proteins with an N-terminal proline degron (Pro/N-degron)[1][2][3]. By binding to GID4, these substrate proteins are brought into proximity with the rest of the E3 ligase machinery, leading to their polyubiquitination and subsequent degradation by the 26S proteasome[4][5]. The expression of GID4 across most tissue types and its localization in both the cytosol and nucleus make it an attractive target for TPD strategies.
This compound (Compound 16)
This compound, also referred to as compound 16 in the primary literature, was identified through an NMR-based fragment screen followed by structure-guided optimization. It serves as a scaffold for the development of higher-affinity GID4 binders and as a tool compound for studying the function of the GID4-CTLH complex.
Quantitative Binding Data
The binding affinity of this compound for GID4 has been characterized using multiple biophysical techniques. The following table summarizes the key quantitative data.
| Parameter | Value | Method | Reference |
| Kd | 110 µM | In vitro | |
| IC50 | 148.5 µM | Fluorescence Polarization (FP) Competition Assay |
Note: The binding affinity (Kd) is likely underestimated as only the (S)-enantiomer of the racemic mixture was observed to bind to GID4 in the co-crystal structure.
Mechanism of Action: Binding to the GID4 Substrate Recognition Pocket
The mechanism of action of this compound is centered on its direct binding to the substrate recognition pocket of GID4. This pocket is a deep cavity within an eight-strand β-barrel structure, flanked by four loops (L1-L4). This is the same pocket that recognizes the Pro/N-degrons of natural substrate proteins.
Structural Insights from X-ray Crystallography
The co-crystal structure of GID4 in complex with Ligand 3 (PDB: 7U3I) reveals the precise molecular interactions driving the binding event. Key features of this interaction include:
-
Enantiomeric Preference: GID4 selectively binds the (S)-enantiomer of Ligand 3.
-
Hydrophobic Interactions: The ligand engages in hydrophobic interactions within the deep pocket of GID4.
-
Polar Interactions: Specific polar interactions, such as hydrogen bonds, are formed with amino acid residues lining the binding pocket.
The binding of small molecules like Ligand 3 can induce conformational changes in the flexible loops surrounding the binding pocket, which is a feature of GID4's plasticity in accommodating various ligands.
Signaling Pathway and Experimental Workflow
The binding of a ligand to GID4 is the initial step in the targeted protein degradation pathway. The following diagrams illustrate the conceptual signaling pathway and a typical experimental workflow for identifying GID4 binders.
Caption: Conceptual signaling pathway of GID4-mediated targeted protein degradation.
Caption: General experimental workflow for the discovery and characterization of GID4 binders.
Detailed Experimental Protocols
The characterization of this compound involved several key biophysical and cellular assays. The following are detailed methodologies based on the cited literature.
NMR-Based Fragment Screening
-
Protein Preparation: N15-labeled GID4 (residues 124-289) is expressed and purified.
-
Screening: A library of small molecule fragments is screened by acquiring 1H-15N HSQC spectra of the labeled GID4 in the presence of each fragment.
-
Hit Identification: Fragments that induce chemical shift perturbations in the GID4 spectrum are identified as binders. This indicates a direct interaction with the protein.
Differential Scanning Fluorimetry (DSF)
-
Principle: This assay measures the change in the melting temperature (Tm) of a protein upon ligand binding. Ligand binding typically stabilizes the protein, resulting in an increase in Tm.
-
Procedure:
-
Recombinant GID4 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
The ligand is added to the protein-dye mixture.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
The Tm is determined as the midpoint of the unfolding transition.
-
The change in Tm (ΔTm) in the presence of the ligand is calculated.
-
Fluorescence Polarization (FP) Competition Assay
-
Principle: This assay measures the displacement of a fluorescently labeled probe from the GID4 binding pocket by a competing unlabeled ligand.
-
Procedure:
-
A fluorescently labeled peptide known to bind GID4 (e.g., PGLWKS-FITC) is incubated with recombinant GID4.
-
The polarization of the emitted light is measured. A high polarization value indicates that the fluorescent probe is bound to the larger protein.
-
Increasing concentrations of the unlabeled competitor ligand (this compound) are added.
-
As the competitor displaces the fluorescent probe, the polarization value decreases.
-
The IC50 value is determined from the dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Procedure:
-
A solution of the ligand is titrated into a solution containing the protein in the calorimeter cell.
-
The heat change upon each injection is measured.
-
The binding isotherm is then fitted to a binding model to determine the thermodynamic parameters. While ITC was used for other GID4 binders, the binding of the initial fragments, including the precursor to Ligand 3, was too weak to be accurately quantified by this method.
-
X-ray Crystallography
-
Principle: This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex.
-
Procedure:
-
Recombinant GID4 is co-crystallized with the ligand.
-
The crystals are exposed to an X-ray beam, and the diffraction pattern is recorded.
-
The diffraction data is processed to generate an electron density map, from which the atomic coordinates of the protein and the bound ligand are determined.
-
Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA assesses target engagement in a cellular environment. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
-
Procedure:
-
Cells expressing the target protein (e.g., FLAG-GID4 in HEK293 cells) are incubated with the compound.
-
The cells are heated to a specific temperature to induce partial protein denaturation and aggregation.
-
The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble target protein is quantified by Western blotting or other detection methods.
-
An increase in the amount of soluble protein in the presence of the compound indicates target engagement.
-
Conclusion
This compound is a valuable chemical tool for probing the biology of the GID4-CTLH E3 ligase complex. Its mechanism of action is characterized by direct, enantioselective binding to the substrate recognition pocket of GID4. The quantitative binding data and detailed structural information provide a solid foundation for the structure-guided design of more potent and selective GID4 ligands. These next-generation compounds hold significant promise for the development of novel TPD therapies targeting a wide range of disease-relevant proteins. The experimental protocols outlined in this guide provide a comprehensive framework for the discovery and characterization of such molecules.
References
- 1. uniprot.org [uniprot.org]
- 2. mdpi.com [mdpi.com]
- 3. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 5. Regulation of the Gid ubiquitin ligase recognition subunit Gid4 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of GID4 Ligand 3 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs of GID4 Ligand 3, a notable binder of the GID4 subunit of the CTLH E3 ligase complex. The following sections detail the quantitative data for various analogs, the experimental protocols used for their characterization, and visual representations of key biological and experimental pathways.
Core Findings in GID4 Ligand Development
The exploration of small molecule binders for the GID4 subunit of the human CTLH E3 ligase complex has identified several chemical scaffolds with the potential for development into potent and selective binders.[1][2] GID4 is a substrate receptor in this complex and is implicated in the Pro/N-end rule pathway, which targets proteins with N-terminal proline for degradation.[1][3][4] The development of small molecule ligands for GID4 is a crucial step towards the creation of novel proteolysis-targeting chimeras (PROTACs) that can hijack the CTLH complex for targeted protein degradation.
Initial efforts to identify GID4 binders have utilized techniques such as NMR-based fragment screening and DNA-encoded library (DEL) screening. These approaches have yielded several distinct chemical series, with dissociation constants (Kd) ranging from the micromolar to the nanomolar scale. Structure-guided optimization has been instrumental in refining the affinity of these initial hits.
One of the key initial fragment hits, compound 7 , led to the development of a series of analogs, including This compound (compound 16) . The SAR studies around this and other series have provided valuable insights into the chemical features required for effective binding to the GID4 substrate recognition pocket.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and its analogs, as well as other key compounds identified in the primary research. This data is crucial for understanding the structure-activity relationships and for guiding future optimization efforts.
Table 1: Analogs of Fragment 7
| Compound ID | Modifications Relative to Fragment 7 | ΔTm (°C) | IC50 (μM) in FP Assay | Kd (μM) by ITC |
| 7 | Parent Fragment | 1.0 | >500 | Not Determined |
| 15 | 2.0 | 264.0 | Not Determined | |
| 16 (this compound) | 2.5 | 148.5 | 110 | |
| 20 | 2.1 | 113.2 | Not Determined |
Table 2: Analogs of Fragment 4
| Compound ID | Modifications Relative to Fragment 4 | ΔTm (°C) | IC50 (μM) in FP Assay | Kd (μM) by ITC |
| 4 | Parent Fragment | 1.9 | >500 | Not Determined |
| 67 | Optimized Analog | 4.1 | 18.9 | 17 |
Table 3: Binders from DNA-Encoded Library (DEL) Screen
| Compound ID | ΔTm (°C) | IC50 (μM) in FP Assay | Kd (μM) by ITC | EC50 (nM) in Cells |
| 88 | 9.0 | 5.4 | 5.6 | 558 |
| 89 | 8.7 | 4.7 | Not Determined | Not Determined |
| 90 | 4.5 | >50 | Not Determined | Not Determined |
| 91 | 8.8 | 4.8 | Not Determined | Not Determined |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound analogs are provided below.
Fluorescence Polarization (FP) Competition Assay
This assay was used to determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs.
-
Reagents and Materials:
-
Purified GID4 protein
-
Fluorescently labeled PGLWKS substrate peptide (FITC-PGLWKS)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
A solution of GID4 protein and FITC-PGLWKS peptide is prepared in the assay buffer at concentrations optimized for a stable polarization signal.
-
Serial dilutions of the competitor compounds (analogs) are prepared in the assay buffer.
-
In the 384-well plate, the GID4/FITC-PGLWKS solution is mixed with the serially diluted competitor compounds.
-
The plate is incubated at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters for FITC.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Isothermal Titration Calorimetry (ITC)
ITC was employed to directly measure the dissociation constant (Kd) and thermodynamic parameters of the binding interaction.
-
Reagents and Materials:
-
Purified GID4 protein
-
Synthesized analog compounds
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
-
-
Procedure:
-
The GID4 protein is extensively dialyzed against the ITC buffer. The compound is dissolved in the final dialysis buffer to ensure a perfect match.
-
The GID4 protein solution is loaded into the sample cell of the calorimeter.
-
The compound solution is loaded into the injection syringe.
-
A series of small injections of the compound solution into the protein solution is performed at a constant temperature.
-
The heat change associated with each injection is measured.
-
The resulting data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the structure-activity relationship studies of this compound analogs.
Caption: GID4-mediated protein degradation pathway.
Caption: Experimental workflow for SAR studies.
Caption: Logical relationships in SAR of this compound analogs.
References
- 1. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 4. elifesciences.org [elifesciences.org]
The Role of GID4 as the Substrate Receptor of the CTLH E3 Ligase Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human C-terminal to LisH (CTLH) complex is a multi-subunit E3 ubiquitin ligase that plays a crucial role in cellular homeostasis by targeting proteins for proteasomal degradation. A key component of this complex is the Glucose-Induced Degradation Protein 4 (GID4), which functions as the primary substrate receptor. GID4 recognizes proteins containing N-terminal proline degrons (Pro/N-degrons), thereby mediating their ubiquitination and subsequent degradation. This mechanism is pivotal in various cellular processes, including metabolic regulation and cell migration. The tractability of the GID4 substrate-binding pocket has also positioned it as an attractive target for the development of novel therapeutics, particularly in the field of targeted protein degradation (TPD). This technical guide provides an in-depth overview of the structure and function of GID4 within the CTLH complex, its known substrates, and the experimental methodologies used for its characterization.
Introduction to the CTLH E3 Ligase Complex
The CTLH complex, the human ortholog of the yeast GID (Glucose-Induced Degradation) complex, is a highly conserved E3 ubiquitin ligase.[1][2] It is a large, multi-subunit assembly responsible for the ubiquitination of specific substrate proteins, marking them for degradation by the 26S proteasome.[2][3] The complex is composed of a core scaffolding unit and catalytic modules, with substrate specificity conferred by receptor proteins.[2]
The catalytic core of the human CTLH complex includes a RING E3 ligase heterodimer, RMND5A and MAEA, which recruits the ubiquitin-conjugating enzyme (E2), UBE2H. The scaffold is formed by proteins such as RanBP9, GID8, and ARMC8. Substrate recognition is primarily mediated by GID4, although other subunits like WDR26 can also recruit substrates independently.
GID4: The Pro/N-Degron Substrate Receptor
GID4 is a 41 kDa protein that functions as the substrate-recognition subunit of the CTLH complex. It contains an eight-stranded β-barrel structure that forms a deep binding pocket for the recognition of short linear peptide motifs, known as degrons, at the N-terminus of substrate proteins.
Mechanism of Substrate Recognition
GID4 specifically recognizes proteins bearing a Pro/N-degron, which consists of an unmodified N-terminal proline residue followed by a small amino acid. The highest affinity has been observed for the peptide sequence Pro-Gly-Leu-Trp. The binding of the Pro/N-degron to the GID4 pocket initiates the recruitment of the substrate to the CTLH complex, leading to its polyubiquitination and subsequent degradation. The flexible loops surrounding the binding pocket of GID4 allow for the recognition of a diverse range of N-terminal sequences beyond the canonical Pro/N-degron.
Known and Putative Substrates of GID4
Several proteins have been identified as substrates or interactors of GID4, primarily through techniques like proximity-dependent biotinylation (BioID). These include:
-
HBP1 (HMG-Box Containing Protein 1): A transcription factor that is ubiquitinated by the CTLH complex in a GID4-independent manner, suggesting the involvement of other substrate receptors like WDR26.
-
ZMYND19: This substrate is recognized by GID4 but surprisingly lacks a canonical Pro/N-end degron, indicating alternative recognition mechanisms.
-
ARHGAP11A: A RhoGAP protein that is targeted for proteasomal degradation by the GID4-CTLH complex, playing a role in regulating cell migration.
-
RNA Helicases (DDX21, DDX50): These proteins have been identified as GID4 interactors, though their GID4-dependent degradation has not been consistently observed, suggesting non-degradative regulatory roles for the CTLH complex.
GID4 in Targeted Protein Degradation (TPD)
The well-defined substrate-binding pocket of GID4 makes it an attractive E3 ligase for recruitment in targeted protein degradation (TPD) strategies, such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to an E3 ligase and a target protein of interest, inducing the degradation of the target.
Several small molecule binders of GID4 have been developed and characterized, paving the way for GID4-based PROTACs.
Quantitative Data on GID4 Ligands
The development of small molecule ligands for GID4 is a rapidly advancing area of research. The binding affinities and cellular activities of these compounds are critical for their use as chemical probes and in TPD applications.
| Compound/Fragment | Method | Binding Affinity (Kd) | Cellular Activity (EC50/IC50) | Reference(s) |
| PFI-7 | SPR | 79 nM, 80 nM | 0.6 µM (NanoBRET) | |
| PFI-7N (Negative Control) | SPR | 5 µM | - | |
| PFI-E3H1 (Compound 7) | SPR | 0.5 µM | 2.5 µM (NanoBRET) | |
| Fragment 16 | ITC | 110 µM | - | |
| Fragment 67 | ITC | 17 µM | 18.9 µM (FP) | |
| DEL Binder 88 | - | 5.6 µM | 558 nM | |
| Compound 14 | SPR | 23 nM | - | |
| NEP108 (PROTAC) | - | - | ~3.8 µM (DC50 for BRD4) | |
| PGLWKS (Degron Peptide) | FP | 4.0 µM | - | |
| PGLWKS (Degron Peptide) | SPR | 2.13 µM | - |
Experimental Protocols
A variety of biochemical and cellular assays are employed to study the function of GID4 and its interaction with ligands and substrates.
In Vitro Binding Assays
-
Surface Plasmon Resonance (SPR): Used to measure the real-time binding kinetics and affinity (Kd) of small molecules or peptides to immobilized GID4 protein.
-
Isothermal Titration Calorimetry (ITC): A thermodynamic technique to determine the binding affinity (Kd), stoichiometry, and enthalpy of the interaction between GID4 and a ligand in solution.
-
Differential Scanning Fluorimetry (DSF): Measures the thermal stability of GID4 in the presence of a ligand. An increase in the melting temperature (ΔTm) indicates ligand binding and stabilization of the protein.
-
Fluorescence Polarization (FP): A competition assay where a fluorescently labeled peptide probe that binds to GID4 is displaced by an unlabeled test compound, allowing for the determination of the IC50 value of the competitor.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for fragment-based screening to identify small molecules that bind to GID4 by observing changes in the protein's NMR spectrum upon ligand binding.
Cellular Target Engagement Assays
-
NanoBRET™ Assay: A live-cell assay that measures the displacement of a NanoLuc®-tagged degron peptide from HaloTag®-fused GID4 by a test compound, providing a measure of target engagement in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): Assesses the binding of a compound to GID4 in intact cells by measuring the increased thermal stability of the protein-ligand complex.
Proximity-Dependent Biotinylation (BioID2)
This technique is used to identify proteins that interact with GID4 in living cells. GID4 is fused to a promiscuous biotin ligase (BioID2), which biotinylates proteins in close proximity. These biotinylated proteins can then be isolated and identified by mass spectrometry.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to determine if a substrate is a direct target of the CTLH complex. The reaction typically includes purified E1 activating enzyme, E2 conjugating enzyme (UBE2H), the CTLH E3 ligase (or GID4 as part of the complex), ubiquitin, ATP, and the putative substrate. The ubiquitination of the substrate is then detected by western blotting.
Conclusion and Future Directions
GID4 plays a critical and multifaceted role as the substrate receptor of the CTLH E3 ligase complex. Its function in recognizing Pro/N-degrons is essential for the regulation of various cellular pathways. Furthermore, the druggable nature of its substrate-binding pocket has made it a promising target for the development of novel TPD therapeutics. The continued development of potent and selective GID4 ligands and PROTACs holds significant promise for expanding the arsenal of tools available to drug discovery researchers. Future studies will likely focus on elucidating the full spectrum of GID4 substrates, understanding the non-degradative functions of the CTLH complex, and optimizing GID4-based degraders for therapeutic applications.
References
Biophysical Characterization of GID4 Ligand Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biophysical characterization of the interaction between the GID4 (Glucose-Induced Degradation protein 4) E3 ligase subunit and its small molecule ligands. GID4 is a substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin-protein ligase complex, a key player in the ubiquitin-proteasome system.[1][2][3] The ability to modulate GID4 activity with small molecule ligands opens new avenues for targeted protein degradation (TPD), a promising therapeutic strategy for various diseases.[3][4] This document summarizes quantitative binding data, details key experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of GID4-Ligand Interactions
The following tables summarize the binding affinities and cellular engagement of several key small molecule ligands developed for GID4. These compounds have been identified through various screening methods, including fragment-based screening, DNA-encoded library (DEL) screening, and structure-based drug design.
Table 1: In Vitro Binding Affinities of Ligands to GID4
| Ligand/Compound | Method | Dissociation Constant (Kd) | IC50 | Notes |
| PFI-7 | SPR | 79 nM / 80 nM | 4.1 µM (FP) | Potent chemical probe for GID4. |
| PFI-7N | SPR | 5 µM | - | Negative control for PFI-7. |
| Compound 14 | Biophysical Assays | 23 nM | - | High-affinity ligand developed from fragment-based screening. |
| Compound 88 | ITC | 5.6 µM | 5.4 µM (FP) | Identified from a DNA-encoded library screen. |
| Compound 67 | ITC | 17 µM | 18.9 µM (FP) | Optimized from a fragment hit. |
| Compound 16 | ITC | 110 µM | 148.5 µM (FP) | Optimized from a fragment hit. |
| PGLWKS Peptide | FP | 4.0 µM | - | Known degron peptide that binds to GID4. |
| PGLWKSC Peptide | NMR | 1.9 µM | - | Degron peptide used in NMR screening. |
Table 2: Cellular Target Engagement and Thermal Shift Data
| Ligand/Compound | Method | EC50 | Thermal Shift (ΔTm) | Cell Line |
| PFI-7 | NanoBRET | 600 nM | - | HEK293T |
| Compound 88 | CETSA | 558 nM | 6.6 °C (vs. apo GID4) | HEK293 |
| Compound 1 | DSF | - | 6.7 °C | - |
| Compound 4 | DSF | - | 4.5 °C | - |
| Compound 7 | DSF | - | 3.2 °C | - |
| PGLWKS Peptide | DSF | - | 9.4 °C | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biophysical data. The following sections outline the protocols for key experiments used in the characterization of GID4-ligand interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation constant (Kd) of ligands binding to GID4.
Methodology:
-
Immobilization:
-
Recombinant biotinylated Avi-tagged GID4 (amino acid region 116-300) is immobilized on a streptavidin-coated SPR sensor chip.
-
A reference channel is prepared without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
A series of concentrations of the small molecule ligand (analyte) in a suitable running buffer (e.g., PBS with 1 mM DTT) are injected over the sensor chip surface at a constant flow rate.
-
The association of the ligand to GID4 is monitored as a change in the SPR signal (response units, RU) over time.
-
-
Dissociation Analysis:
-
After the association phase, the running buffer without the analyte is flowed over the chip, and the dissociation of the ligand is monitored as a decrease in the SPR signal over time.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic rate constants (kon and koff).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon. For steady-state affinity, the response at equilibrium is plotted against the analyte concentration.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity, stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).
Objective: To obtain a complete thermodynamic profile of the GID4-ligand interaction.
Methodology:
-
Sample Preparation:
-
Purified recombinant GID4 is placed in the sample cell of the calorimeter.
-
The ligand is loaded into the injection syringe at a concentration typically 10-20 times that of the protein. Both protein and ligand are in the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.5 mM TCEP).
-
-
Titration:
-
A series of small injections of the ligand are titrated into the protein solution at a constant temperature (e.g., 25°C).
-
The heat released or absorbed after each injection is measured relative to a reference cell.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Objective: To screen for ligand binding and rank compounds based on their ability to stabilize GID4.
Methodology:
-
Reaction Setup:
-
A reaction mixture is prepared containing purified GID4 (e.g., 2.5 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the test compound in a 384-well PCR plate.
-
A control reaction without the compound is also prepared.
-
-
Thermal Denaturation:
-
The plate is heated in a real-time PCR instrument with a temperature gradient (e.g., from 25°C to 95°C).
-
The fluorescence is measured at each temperature increment.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against temperature, generating a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm in the presence of the ligand. A positive ΔTm indicates ligand-induced stabilization.
-
NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify molecular proximity, making it suitable for measuring ligand binding to a target protein in a physiological context.
Objective: To measure the affinity and/or residence time of a ligand for GID4 in living cells.
Methodology:
-
Cell Line Preparation:
-
HEK293T cells are co-transfected with constructs expressing GID4 fused to a HaloTag® protein (acceptor) and a known GID4-binding peptide (e.g., MPGLWKS) fused to NanoLuc® luciferase (donor).
-
-
Assay Procedure:
-
The transfected cells are treated with a cell-permeable HaloTag® ligand labeled with a fluorescent reporter (e.g., 618 nm fluorophore).
-
The cells are then treated with various concentrations of the competitor ligand (e.g., PFI-7).
-
The NanoLuc® substrate is added to initiate the bioluminescent reaction.
-
-
Data Acquisition and Analysis:
-
The BRET signal is measured as the ratio of the light emitted by the acceptor to the light emitted by the donor.
-
A dose-dependent decrease in the BRET signal indicates that the competitor ligand is displacing the NanoLuc®-tagged peptide from GID4.
-
The data are plotted as BRET ratio versus ligand concentration, and the curve is fitted to determine the EC50 value.
-
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the three-dimensional structure of a protein-ligand complex at atomic resolution.
Objective: To elucidate the binding mode of a ligand within the GID4 binding pocket.
Methodology:
-
Crystallization:
-
Purified GID4 is co-crystallized with the ligand of interest. This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that promote the formation of well-ordered crystals.
-
-
Data Collection:
-
The crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source.
-
The diffraction pattern of the X-rays scattered by the crystal is recorded on a detector.
-
-
Structure Determination and Refinement:
-
The diffraction data are processed to determine the electron density map of the unit cell.
-
An atomic model of the GID4-ligand complex is built into the electron density map.
-
The model is refined to improve its fit to the experimental data, resulting in a high-resolution 3D structure. The coordinates are often deposited in the Protein Data Bank (PDB).
-
Mandatory Visualizations
Signaling Pathway: GID4 in Targeted Protein Degradation
GID4 functions as a substrate receptor within the CTLH E3 ubiquitin ligase complex. Small molecule ligands can be designed as "molecular glues" or as part of proteolysis-targeting chimeras (PROTACs) to recruit a specific protein of interest (POI) to GID4, leading to the POI's ubiquitination and subsequent degradation by the proteasome.
Caption: GID4-mediated targeted protein degradation pathway.
Experimental Workflow for GID4 Ligand Characterization
The discovery and characterization of GID4 ligands typically follow a structured workflow, beginning with high-throughput screening and culminating in detailed biophysical and structural analysis.
Caption: Workflow for GID4 ligand discovery and characterization.
References
- 1. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 4. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration | Life Science Alliance [life-science-alliance.org]
Unveiling the GID4-Ligand 3 Binding Pocket: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding pocket of the GID4 substrate receptor, with a specific focus on its interaction with GID4 Ligand 3 (also known as compound 16). This document details the quantitative binding data, the structural basis of the interaction, and the experimental protocols utilized in the characterization of this ligand-protein complex.
Introduction to GID4
Glucose-induced degradation protein 4 (GID4) is a key component of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2] It functions as the substrate receptor, primarily recognizing proteins that possess an N-terminal proline degron (Pro/N-degron).[1] This recognition event targets the substrate protein for ubiquitination and subsequent degradation by the proteasome. The GID4 subunit consists of an eight-stranded β-barrel that creates a deep binding cavity for its substrates.[1] The plasticity of the loops (L1-L4) surrounding this pocket makes it an attractive target for the development of small molecule ligands.[1]
Data Presentation: this compound (Compound 16) Binding Affinity
The following tables summarize the quantitative data for the binding of this compound (compound 16) to the GID4 substrate recognition domain.
| Ligand | Method | Affinity Metric | Value (µM) | Reference |
| This compound (Compound 16) | Isothermal Titration Calorimetry (ITC) | Kd | 110 | |
| This compound (Compound 16) | Fluorescence Polarization (FP) | IC50 | 148.5 |
Table 1: Binding Affinity of this compound (Compound 16) to GID4.
| Ligand | Method | Parameter | Value | Reference |
| This compound (Compound 16) | Differential Scanning Fluorimetry (DSF) | ΔTm | +2.4 °C |
Table 2: Thermal Shift Data for GID4 in the Presence of this compound (Compound 16).
The GID4-Ligand 3 Binding Pocket: A Structural Perspective
The co-crystal structure of GID4 in complex with Ligand 3 (PDB: 7U3I) reveals the precise interactions within the binding pocket. This compound, a racemic mixture, shows a preference for the (S)-enantiomer upon binding.
The binding of Ligand 3 occurs within the deep hydrophobic cavity of the GID4 β-barrel. Key interactions include:
-
Hydrogen Bonds: The ligand forms crucial hydrogen bonds with the side chains of Glu237 and Tyr258 within the GID4 binding pocket.
-
Hydrophobic Interactions: The aromatic and aliphatic moieties of the ligand engage in extensive hydrophobic interactions with residues such as Phe254 and Tyr273, contributing to its binding affinity.
The binding of this compound does not induce significant conformational changes in the overall structure of the GID4 binding cavity.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of the GID4-Ligand 3 interaction.
GID4 Protein Expression and Purification
The substrate binding domain of human GID4 (residues 124-289) was expressed in Escherichia coli BL21 (DE3) cells. For NMR studies, the protein was expressed in minimal media containing ¹⁵N ammonium chloride to produce isotopically labeled protein. The purification protocol involved:
-
Cell Lysis: Cells were lysed by sonication in a buffer containing 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, and 1 mM TCEP.
-
Affinity Chromatography: The lysate was cleared by centrifugation and the supernatant was loaded onto a Ni-NTA affinity column. The column was washed with the lysis buffer supplemented with 20 mM imidazole. The protein was eluted with a linear gradient of imidazole (up to 500 mM).
-
Size-Exclusion Chromatography: The eluted protein was further purified by size-exclusion chromatography using a Superdex 75 column equilibrated with 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM TCEP.
-
Purity and Identity Confirmation: Protein purity was assessed to be >95% by SDS-PAGE, and its identity was confirmed by mass spectrometry.
NMR-Based Fragment Screening
An NMR-based fragment screen was performed to identify initial small molecule binders of GID4.
-
Sample Preparation: ¹⁵N-labeled GID4 was prepared at a concentration of 50 µM in NMR buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, and 2.5% d6-DMSO).
-
Screening: A library of fragment compounds was screened by acquiring ¹H-¹⁵N HSQC spectra of the protein in the presence of fragment mixtures (typically 8-10 fragments per mixture) at a concentration of 200 µM per fragment.
-
Hit Identification: Fragments that induced chemical shift perturbations in the GID4 HSQC spectrum were identified as hits.
-
Hit Deconvolution: For mixtures showing binding, individual fragments were tested to identify the specific binder.
Fluorescence Polarization (FP) Competition Assay
FP assays were used to determine the IC₅₀ values of compounds by measuring their ability to displace a fluorescently labeled peptide probe from the GID4 binding pocket.
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, and 1 mM TCEP.
-
Probe: A fluorescein-labeled peptide with the sequence PGLWKS was used as the probe at a final concentration of 50 nM.
-
Protein Concentration: GID4 was used at a final concentration of 2 µM.
-
Compound Titration: Serial dilutions of the test compounds were prepared in DMSO and then diluted into the assay buffer.
-
Measurement: The reaction mixtures were incubated in a 384-well plate, and fluorescence polarization was measured using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: IC₅₀ values were calculated by fitting the data to a four-parameter dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC was employed to directly measure the dissociation constant (Kd) of ligand binding to GID4.
-
Sample Preparation: Both GID4 and the ligand were dialyzed against the same buffer (20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM TCEP) to minimize heats of dilution.
-
Concentrations: GID4 was placed in the sample cell at a concentration of 20-50 µM, and the ligand was loaded into the syringe at a concentration of 200-500 µM.
-
Titration: The ligand was injected into the protein solution in a series of small aliquots at a constant temperature (typically 25 °C).
-
Data Analysis: The heat changes upon each injection were measured, and the resulting binding isotherm was fitted to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
X-ray Crystallography
The three-dimensional structure of the GID4-Ligand 3 complex was determined by X-ray crystallography.
-
Crystallization: The purified GID4 protein (at 10-15 mg/mL) was mixed with a 2- to 5-fold molar excess of the ligand. Crystals were grown using the hanging drop vapor diffusion method.
-
Data Collection: Crystals were cryo-protected and diffraction data were collected at a synchrotron source.
-
Structure Determination and Refinement: The structure was solved by molecular replacement using a previously determined GID4 structure as a search model. The model was then refined against the diffraction data. The final structure was deposited in the Protein Data Bank with the accession code 7U3I.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the GID4 signaling pathway and a typical workflow for ligand discovery and validation.
GID4 Signaling Pathway in Ubiquitin-Mediated Protein Degradation.
Workflow for GID4 Ligand Discovery and Characterization.
References
GID4 Ligand 3 and the Expanding Frontier of Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. While the field has been dominated by a handful of E3 ubiquitin ligases, the exploration of novel ligases is a critical frontier for expanding the scope and selectivity of TPD. This technical guide focuses on the burgeoning role of Glucose-Induced Degradation protein 4 (GID4) as a tractable E3 ligase for TPD and delves into the specifics of GID4 Ligand 3's contribution to this evolving landscape. Through a comprehensive review of the literature, this document provides a detailed overview of the mechanism, quantitative data, and experimental methodologies associated with the recruitment of the GID4-CTLH E3 ligase complex for targeted protein degradation.
Introduction to GID4 and the CTLH E3 Ligase Complex
The human genome encodes over 600 E3 ubiquitin ligases, yet only a few, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL), have been extensively utilized in TPD.[1][2][3] The expansion of this E3 ligase toolbox is paramount for overcoming challenges such as acquired resistance and for providing tissue- and cell-specific degradation.[1][4] GID4, a substrate receptor subunit of the C-terminal to LisH (CTLH) E3 ligase complex, has emerged as a promising new candidate for these applications. The CTLH complex is known to recognize substrates bearing N-terminal proline degrons (Pro/N-degrons). GID4 is expressed in most tissue types and localizes to both the cytosol and the nucleus, making it a versatile target for inducing the degradation of proteins in multiple cellular compartments.
The Discovery and Characterization of GID4 Ligands
The development of small molecules that bind to GID4 is the first critical step in harnessing its degradative power. Researchers have employed various screening strategies to identify and optimize GID4 binders, including fragment-based screening using nuclear magnetic resonance (NMR) and DNA-encoded library (DEL) screening. These efforts have yielded several distinct chemical scaffolds that bind to the substrate recognition pocket of GID4.
One such identified binder is This compound , also referred to as compound 16 in the literature. This ligand was discovered through an NMR-based fragment screen followed by structure-guided optimization. While this compound itself is a moderate affinity binder, its discovery and characterization have been instrumental in validating GID4 as a druggable E3 ligase subunit for TPD applications.
Quantitative Data on GID4 Ligand Binding
The affinity and cellular engagement of GID4 ligands are critical parameters for their development into effective protein degraders. The following tables summarize the quantitative data for this compound and other key GID4 binders.
| Ligand Name/Reference | Binding Assay Method | In Vitro Kd (μM) | In Vitro IC50 (μM) | Cellular EC50 (nM) | Target Protein | Cell Line |
| This compound (Compound 16) | Fluorescence Polarization (FP) | 110 | 148.5 | Not Reported | - | - |
| Compound 67 | Not Specified | 17 | Not Reported | Not Reported | - | - |
| Compound 88 | Not Specified | 5.6 | Not Reported | 558 | - | - |
| NEP162 | Not Specified | Not Reported | Not Reported | Not Reported | BRD4 | Not Specified |
| PFI-7 (Compound 7) | Surface Plasmon Resonance (SPR) | 0.5 | 2.5 (Cellular) | Not Reported | MPGLWKS peptide | Not Specified |
| Compound 14 | Not Specified | 0.023 (23 nM) | Not Reported | Target engagement confirmed | - | - |
Mechanism of GID4-Mediated Targeted Protein Degradation
The fundamental principle of GID4-based TPD involves the creation of a PROTAC that simultaneously binds to GID4 and a protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
A key example of this is the GID4-based PROTAC, NEP162, which was designed to degrade the bromodomain-containing protein 4 (BRD4), a well-established cancer target. NEP162 consists of a GID4-binding moiety, a linker, and a BRD4-binding moiety. The formation of the GID4-NEP162-BRD4 ternary complex leads to the ubiquitination and subsequent degradation of BRD4 in a GID4- and proteasome-dependent manner. This results in antiproliferative activity and tumor growth inhibition in xenograft models, highlighting the therapeutic potential of this approach.
Below is a diagram illustrating the signaling pathway of GID4-mediated targeted protein degradation.
Caption: Signaling pathway of GID4-mediated targeted protein degradation.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this area. Below are summarized protocols for key experiments cited in the literature for characterizing GID4 ligands and degraders.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity of a ligand to GID4 by measuring the displacement of a fluorescently labeled probe.
-
Materials:
-
Purified GID4 protein (e.g., residues 124-289).
-
Fluorescently labeled GID4-binding peptide (e.g., PGLWKS-FITC).
-
Test compounds (e.g., this compound).
-
Assay buffer (e.g., PBS).
-
384-well microplates.
-
Plate reader with FP capabilities.
-
-
Procedure:
-
Prepare a solution of GID4 protein and the fluorescently labeled peptide in the assay buffer.
-
Dispense the GID4-peptide solution into the wells of the microplate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the fluorescence polarization of each well using a plate reader.
-
The IC50 value is determined by plotting the FP signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Degradation Assay
This assay assesses the ability of a GID4-based PROTAC to induce the degradation of a target protein in cells.
-
Materials:
-
Human cell line expressing the target protein (e.g., a cancer cell line for BRD4).
-
GID4-based PROTAC (e.g., NEP162).
-
Cell culture medium and supplements.
-
Lysis buffer.
-
Antibodies against the target protein and a loading control (e.g., GAPDH).
-
Western blotting reagents and equipment.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC for a specified time course (e.g., 24 hours).
-
Wash the cells with PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using antibodies against the target protein and a loading control to visualize protein levels.
-
Quantify the band intensities to determine the extent of protein degradation.
-
The following diagram illustrates a typical experimental workflow for the discovery and validation of GID4-based PROTACs.
Caption: Experimental workflow for GID4-based PROTAC development.
Conclusion and Future Directions
The recruitment of the GID4-CTLH E3 ligase complex represents a significant expansion of the TPD toolbox. The discovery and characterization of small molecule binders, such as this compound, have paved the way for the development of potent and selective GID4-based PROTACs. The successful degradation of high-value targets like BRD4 demonstrates the therapeutic potential of this approach.
Future research will likely focus on several key areas:
-
Discovery of higher-affinity GID4 ligands: While current ligands are effective, more potent binders could lead to more efficient degradation at lower doses.
-
Exploration of linkerology: The composition and length of the linker play a crucial role in the formation and stability of the ternary complex and, consequently, in degradation efficiency.
-
Identification of novel GID4-degradable targets: Expanding the repertoire of proteins that can be targeted by GID4-based PROTACs will broaden the therapeutic applications.
-
Understanding the structural basis of ternary complex formation: High-resolution crystal structures of various GID4-PROTAC-POI complexes will provide invaluable insights for the rational design of next-generation degraders.
References
- 1. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for GID4 Ligand 3-Based PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction to GID4 Ligand 3 in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] While the majority of PROTACs in development have utilized a limited number of E3 ligases, such as Cereblon (CRBN) and von Hippel-Lindau (VHL), there is a growing effort to expand the repertoire of E3 ligases to overcome limitations and enhance the scope of targeted protein degradation.[3][4]
The Glucose-induced degradation protein 4 (GID4), a substrate receptor of the CTLH E3 ligase complex, has emerged as a promising new candidate for PROTAC development. GID4 is attractive due to its detectable expression across most tissue types and its localization in both the cytosol and nucleus, offering the potential to target proteins in multiple cellular compartments. Small molecule binders of GID4, such as this compound (also referred to as compound 16), have been identified and characterized, paving the way for the rational design of GID4-based PROTACs.
These application notes provide a comprehensive overview of the use of this compound in the design and evaluation of PROTACs, including detailed experimental protocols and quantitative data for GID4 binders and GID4-based PROTACs.
Data Presentation
Table 1: Binding Affinities of GID4 Ligands
This table summarizes the in vitro binding affinities of this compound and other reported GID4 binders. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters to quantify the binding strength of a ligand to its target protein.
| Compound | Ligand for | Binding Assay | Kd (µM) | IC50 (µM) | Reference(s) |
| This compound (Compound 16) | GID4 | Isothermal Titration Calorimetry (ITC) / Fluorescence Polarization (FP) | 110 | 148.5 | |
| Compound 67 | GID4 | Isothermal Titration Calorimetry (ITC) / Fluorescence Polarization (FP) | 17 | 18.9 | |
| Compound 88 | GID4 | Isothermal Titration Calorimetry (ITC) / Fluorescence Polarization (FP) | 5.6 | 5.4 | |
| PFI-7 | GID4 | Surface Plasmon Resonance (SPR) | 0.079 | - |
Table 2: Degradation Efficiency and Antiproliferative Activity of GID4-Based PROTACs
This table presents the degradation efficiency (DC50 and Dmax) and antiproliferative activity (IC50) of GID4-based PROTACs targeting the bromodomain-containing protein 4 (BRD4). DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation achieved. The antiproliferative IC50 is the concentration of the PROTAC that inhibits cell growth by 50%.
| PROTAC | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Antiproliferative IC50 (µM) | Reference(s) |
| NEP162 | BRD4 | SW480 | 1.2 | >90% (at 2µM) | Data not available | |
| U2OS | 1.6 | >90% (at 2µM) | Data not available | |||
| NEP108 | BRD4 | U2OS | ~1.5 | >90% (at 2µM) | Data not available |
Note: Specific antiproliferative IC50 values and Dmax values for NEP108 and NEP162 were not explicitly available in the reviewed literature. The Dmax values are estimated from western blot images showing near-complete degradation at the specified concentrations.
Experimental Protocols
Protocol 1: Determination of GID4 Ligand Binding Affinity using Fluorescence Polarization (FP)
Objective: To quantify the binding affinity of a GID4 ligand (e.g., this compound) to the GID4 protein.
Principle: FP measures the change in the polarization of fluorescent light emitted from a fluorescently labeled probe (tracer) upon binding to a larger molecule. In a competition assay, a non-labeled ligand will displace the tracer from the protein, leading to a decrease in fluorescence polarization.
Materials:
-
Purified recombinant GID4 protein
-
Fluorescently labeled GID4 tracer peptide (e.g., fluorescein-labeled PGLWKS peptide)
-
This compound or other test compounds
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
Black, low-volume 384-well microplates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Tracer Titration: To determine the optimal tracer concentration, perform a saturation binding experiment by titrating the fluorescently labeled GID4 tracer against a fixed concentration of GID4 protein. The optimal tracer concentration should be below its Kd and provide a stable and sufficient fluorescence signal.
-
Competition Assay: a. Prepare a serial dilution of the this compound or test compound in the assay buffer. b. In each well of the 384-well plate, add the GID4 protein at a fixed concentration (e.g., 2-fold higher than its Kd for the tracer). c. Add the fluorescently labeled GID4 tracer at its predetermined optimal concentration. d. Add the serially diluted this compound or test compound. Include controls with no compound (maximum polarization) and no GID4 protein (minimum polarization). e. Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium. f. Measure the fluorescence polarization using a plate reader.
-
Data Analysis: a. Calculate the anisotropy or millipolarization (mP) values for each well. b. Plot the mP values against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that displaces 50% of the tracer.
Protocol 2: Assessment of PROTAC-Mediated Protein Degradation by Western Blotting
Objective: To determine the degradation of a target protein (e.g., BRD4) in cells treated with a GID4-based PROTAC.
Materials:
-
Cancer cell line of interest (e.g., U2OS, SW480)
-
GID4-based PROTAC (e.g., NEP162)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis system
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment: a. Seed the cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of the GID4-based PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated control. c. For mechanistic studies, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer. b. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein amounts and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane and apply the ECL substrate.
-
Data Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities using densitometry software (e.g., ImageJ). c. Normalize the target protein band intensity to the loading control. d. Calculate the percentage of degradation relative to the vehicle-treated control. e. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Evaluation of Antiproliferative Activity using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of a GID4-based PROTAC on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
GID4-based PROTAC
-
Cell culture medium and supplements
-
96-well clear or opaque-walled plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay)
-
Microplate reader (for absorbance or luminescence)
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the GID4-based PROTAC for 48 or 72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the PROTAC concentration to determine the IC50 value.
Procedure (CellTiter-Glo® Assay):
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the GID4-based PROTAC for 48 or 72 hours.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal and then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the PROTAC concentration to determine the IC50 value.
Mandatory Visualization
Caption: GID4-PROTAC Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Assessment of Protein-Protein Interactions Using BRET Assay | Springer Nature Experiments [experiments.springernature.com]
Application of GID4 Ligands in Cellular Thermal Shift Assays (CETSA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a ligand with its target protein within a cellular environment.[1] The principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in an increased resistance to thermal denaturation.[2][3] This application note provides a detailed protocol for utilizing a GID4 ligand, exemplified by characterized small molecule binders, to validate and quantify target engagement with the GID4 protein in cells.
Glucose-induced degradation protein 4 (GID4) is a substrate-recognition subunit of the CTLH E3 ubiquitin-protein ligase complex.[4][5] This complex is involved in targeted protein degradation, making GID4 an attractive target for the development of novel therapeutics, including PROTACs (Proteolysis Targeting Chimeras). Validating that a small molecule binds to GID4 within the complex cellular milieu is a critical step in the drug discovery process.
Signaling Pathway and Experimental Rationale
GID4 functions as a key component of the CTLH E3 ligase complex, which recognizes specific N-terminal degrons on substrate proteins, leading to their ubiquitination and subsequent degradation by the proteasome. Small molecule ligands that bind to GID4 can modulate the activity of this complex. CETSA provides a direct measure of the physical interaction between the ligand and GID4 in their native cellular context. The binding of a ligand stabilizes the GID4 protein, leading to a measurable shift in its thermal melting profile.
Caption: GID4 as part of the CTLH E3 ligase complex.
Quantitative Data Summary
The following table summarizes the quantitative data for exemplary GID4 ligands from published studies. This data is crucial for designing CETSA experiments and interpreting the results.
| Compound ID | Assay Type | Cell Line | EC50 / Kd | Thermal Shift (ΔTm) | Reference |
| Compound 88 | CETSA | HEK293 (FLAG-GID4) | 558 nM (in-cell) | 5.4 °C (at 50 µM) | |
| Compound 20964 | HiBiT-CETSA | HeLa (HiBiT-GID4) | Significant stabilization at 1 µM | Dose-dependent | |
| Compound 12966 | HiBiT-CETSA | HeLa (HiBiT-GID4) | Dose-dependent stabilization | Not specified | |
| PFI-7 | Cellular Engagement | Not specified | Potent and selective | Not specified |
Experimental Protocols
Standard Western Blot-based CETSA
This protocol is adapted from the methodology used to characterize GID4 binders. It is suitable for initial validation of target engagement.
Caption: Western Blot-based CETSA workflow.
Materials:
-
HEK293 cells with tetracycline-inducible expression of 3xFLAG epitope-tagged GID4 (FLAG-GID4).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (e.g., Compound 88) stock solution in DMSO.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
Anti-FLAG antibody.
-
Secondary HRP-conjugated antibody.
-
ECL substrate for chemiluminescence.
Procedure:
-
Cell Culture and Induction: Culture FLAG-GID4 expressing HEK293 cells to 80-90% confluency. Induce GID4 expression (e.g., with tetracycline) as required.
-
Compound Treatment: Harvest and resuspend cells in fresh medium. Treat cells with the desired concentration of this compound (e.g., 50 µM for Compound 88) or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the FLAG tag.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities using software like ImageJ. Plot the relative band intensity against the temperature to generate melting curves for both the vehicle and ligand-treated samples. The difference in the melting temperature (Tm) between the two curves is the thermal shift (ΔTm).
High-Throughput HiBiT-based CETSA
This protocol utilizes the NanoLuc HiBiT technology for a more streamlined and higher-throughput analysis of GID4 target engagement, suitable for dose-response studies.
References
- 1. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 3. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 4. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
Application Notes and Protocols for GID4 Ligand 3 in Neo-Substrate Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This is achieved through the use of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. The GID4 (glucose-induced degradation deficient 4) subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex has been identified as a promising candidate for recruitment by PROTACs to induce the degradation of neo-substrates. This document provides detailed application notes and protocols for the utilization of GID4 Ligand 3 and its derivatives in TPD research.
GID4-recruiting PROTACs function by forming a ternary complex between the GID4 E3 ligase subunit and a neo-substrate, a protein not naturally targeted by this ligase. This proximity facilitates the transfer of ubiquitin to the neo-substrate, marking it for degradation by the 26S proteasome. This approach has been successfully applied to degrade proteins of therapeutic interest, such as BRD4.[1][2][3]
Data Presentation
The following tables summarize the quantitative data for key GID4 ligands and derived PROTACs, providing a comparative overview of their binding affinities and degradation efficiencies.
Table 1: Binding Affinities of GID4 Ligands
| Compound | Target | Assay | Binding Affinity (Kd) | Reference |
| PFI-7 | GID4 | Surface Plasmon Resonance (SPR) | 80 nM | [1][2] |
| PFI-E3H1 (Compound 7) | GID4 | Surface Plasmon Resonance (SPR) | 0.5 µM | |
| Compound 88 | GID4 | In vitro | 5.6 µM | |
| Compound 16 | GID4 | In vitro | 110 µM | |
| Compound 67 | GID4 | In vitro | 17 µM |
Table 2: Degradation Efficacy of GID4-Based PROTACs
| PROTAC | Target Neo-substrate | Cell Line | DC50 | Dmax | Reference |
| NEP162 | BRD4 | SW480 | 1.2 µM | Not Reported | |
| NEP162 | BRD4 | U2OS | 1.6 µM | Not Reported | |
| NEP108 | BRD4 | U2OS | Not Reported | Not Reported | |
| MMH249 | BRD4BD2 | K562 | 8 nM | 56% (at 16h) | |
| MMH1 | BRD4BD2 | K562 | 0.3 nM | ~95% | |
| MMH2 | BRD4BD2 | K562 | 1 nM | ~95% |
Table 3: Cellular Target Engagement
| Compound | Target | Assay | EC50 | Reference |
| PFI-7 | GID4 | NanoBRET™ | 600 nM | |
| Compound 88 | GID4 | In-cell | 558 nM |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and workflows associated with the use of this compound for neo-substrate degradation.
Caption: Mechanism of GID4-based PROTAC action.
Caption: Experimental workflow for GID4 PROTAC development.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general guidelines and may require optimization for specific cell lines, neo-substrates, and GID4-based PROTACs.
Protocol 1: Western Blotting for Neo-Substrate Degradation
This protocol is for assessing the degradation of a target neo-substrate in cultured cells following treatment with a GID4-based PROTAC.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
GID4-based PROTAC and negative control (e.g., a molecule with an inactive E3 ligase ligand)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG-132)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the neo-substrate
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with increasing concentrations of the GID4-based PROTAC (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). Include vehicle (DMSO) and negative control PROTAC treatments. For mechanistic studies, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1-2 hours before adding the PROTAC.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the neo-substrate overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control and repeat the washing and secondary antibody incubation steps.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the neo-substrate band intensity to the loading control band intensity. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol is for determining the binding kinetics and affinity of a GID4 ligand or PROTAC to the GID4 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Recombinant purified GID4 protein (with or without a tag like His or GST)
-
GID4 ligand or PROTAC
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling, NiCl₂ for His-tag capture)
-
Regeneration solution (if necessary)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Immobilize the GID4 protein onto the sensor chip surface using an appropriate coupling chemistry (e.g., amine coupling for untagged protein, NTA chip for His-tagged protein). Aim for a low to moderate immobilization level to minimize mass transport limitations.
-
Block any remaining active sites on the surface.
-
-
Analyte Preparation: Prepare a series of dilutions of the GID4 ligand or PROTAC in running buffer. Include a buffer-only (zero concentration) sample as a reference.
-
Binding Analysis:
-
Inject the analyte solutions over the immobilized GID4 surface at a constant flow rate.
-
Monitor the change in response units (RU) in real-time to observe the association phase.
-
After the association phase, inject running buffer to monitor the dissociation phase.
-
-
Regeneration (if applicable): If the interaction is strong, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).
-
Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) for Ternary Complex Formation
This protocol is for confirming the formation of the GID4-PROTAC-Neo-substrate ternary complex in a biochemical assay.
Materials:
-
HTRF-compatible microplate reader
-
Low-volume, non-binding microplates (e.g., 384-well)
-
Tagged recombinant proteins:
-
GID4 protein with one tag (e.g., His-tag)
-
Neo-substrate protein with a different tag (e.g., GST-tag)
-
-
HTRF donor-labeled antibody against one tag (e.g., anti-His-Tb cryptate)
-
HTRF acceptor-labeled antibody against the other tag (e.g., anti-GST-d2)
-
GID4-based PROTAC
-
Assay buffer
Procedure:
-
Reagent Preparation: Prepare working solutions of the tagged proteins, HTRF antibodies, and a serial dilution of the PROTAC in the assay buffer.
-
Assay Plate Setup:
-
In a 384-well plate, add a fixed concentration of His-GID4 and GST-Neo-substrate to each well.
-
Add the serially diluted PROTAC to the wells. Include a no-PROTAC control.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow for ternary complex formation.
-
Detection:
-
Add the HTRF donor and acceptor antibodies to the wells.
-
Incubate the plate for another period (e.g., 1-4 hours) at room temperature, protected from light.
-
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
A positive HTRF signal indicates the proximity of the donor and acceptor, confirming the formation of the ternary complex.
-
Plot the HTRF ratio against the PROTAC concentration to generate a dose-response curve.
-
Conclusion
The utilization of this compound and its derivatives in PROTACs represents a promising strategy for the targeted degradation of a wide range of neo-substrates. The data and protocols presented in this document provide a comprehensive resource for researchers to design, synthesize, and evaluate novel GID4-based degraders. Careful optimization of experimental conditions and thorough validation of the mechanism of action are crucial for the successful development of these next-generation therapeutics.
References
Application Notes and Protocols for the Experimental Use of GID4 Ligand 3 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GID4 Ligand 3, also identified as compound 16, is a small molecule binder of the GID4 (Glucose-Induced Degradation protein 4) subunit of the human C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. Its primary application in cancer research is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. By incorporating this compound, a PROTAC can recruit the GID4 E3 ligase to a protein of interest, leading to its ubiquitination and subsequent degradation. This approach offers a promising strategy for targeting proteins implicated in cancer that have been traditionally difficult to inhibit.
These application notes provide detailed protocols for utilizing this compound-based PROTACs to induce the degradation of target proteins in cancer cell lines and to assess the downstream cellular consequences. The protocols focus on the degradation of the well-characterized oncogenic protein BRD4 as an exemplary target.
Signaling Pathway and Mechanism of Action
GID4 is a substrate receptor of the CTLH E3 ubiquitin ligase complex. In the context of a PROTAC, this compound serves as the E3 ligase-recruiting element. The PROTAC molecule forms a ternary complex with the GID4 subunit of the CTLH complex and the target protein (e.g., BRD4). This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The degradation of an oncogenic protein like BRD4 can lead to the downregulation of its target genes, resulting in cell cycle arrest and apoptosis in cancer cells.[1]
Data Presentation
The following tables summarize key quantitative data for this compound and a representative GID4-based PROTAC, NEP162.
Table 1: Binding Affinity of this compound (Compound 16)
| Parameter | Value | Method | Reference |
| Kd | 110 µM | In vitro | [2][3] |
| IC50 | 148.5 µM | Fluorescence Polarization | [2][3] |
Table 2: In Vitro Activity of GID4-based PROTAC (NEP162) against BRD4
| Cell Line | DC50 (BRD4 Degradation) | Treatment Time | Assay | Reference |
| SW480 | 2 µM | 18 h | Western Blot | |
| U2OS | Not specified | 18 h | Western Blot |
Experimental Protocols
Protocol 1: Assessment of Target Protein Degradation by Western Blot
This protocol details the steps to evaluate the degradation of a target protein (e.g., BRD4) in cancer cells treated with a this compound-based PROTAC.
Materials and Reagents:
-
Cancer Cell Line: e.g., U2OS (human bone osteosarcoma) or SW480 (human colon adenocarcinoma)
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound-based PROTAC: e.g., NEP162
-
Vehicle Control: DMSO
-
Proteasome Inhibitor (optional control): MG132
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Quantification Assay: BCA Protein Assay Kit
-
Primary Antibodies: Rabbit anti-BRD4, Mouse anti-β-actin (or other loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent Substrate
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and associated buffers
Procedure:
-
Cell Culture and Treatment:
-
Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the this compound-based PROTAC (e.g., 0.1, 1, 2, 5, 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 18 hours).
-
For a control to confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).
-
Protocol 2: Cell Viability Assessment
This protocol provides two common methods to assess the effect of a this compound-based PROTAC on cancer cell viability.
Materials and Reagents:
-
Cancer Cell Line and Culture Medium
-
This compound-based PROTAC and Vehicle Control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the this compound-based PROTAC for the desired time (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against PROTAC concentration to determine the IC50 value.
-
Materials and Reagents:
-
Cancer Cell Line and Culture Medium
-
This compound-based PROTAC and Vehicle Control
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with the PROTAC for the desired duration.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading and Data Analysis:
-
Record the luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
-
Conclusion
This compound is a valuable tool for the development of PROTACs targeting a wide range of proteins for degradation in cancer cells. The protocols provided herein offer a framework for researchers to assess the efficacy of GID4-recruiting PROTACs in degrading their intended targets and in exerting anti-cancer effects. Careful optimization of treatment conditions and appropriate use of controls are essential for obtaining reliable and reproducible data. These application notes should serve as a comprehensive guide for scientists and professionals in the field of cancer drug discovery and development.
References
Application Notes and Protocols for Developing GID4 Ligand 3-Based Degraders for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a promising therapeutic strategy for diseases driven by aberrant proteins, including many neurodegenerative disorders.[1][2][3] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the ubiquitin-proteasome system.[4][5] This is achieved by simultaneously binding to the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
The human genome encodes over 600 E3 ligases, but only a few have been exploited for TPD. The GID4 (Glucose-Induced Degradation protein 4) subunit of the CTLH (C-terminal to LisH) E3 ligase complex represents a relatively new and promising E3 ligase for PROTAC development. This document provides detailed application notes and protocols for the development of GID4 Ligand 3-based degraders targeting proteins implicated in neurodegenerative diseases.
GID4 as a Novel E3 Ligase for Targeted Protein Degradation
GID4 functions as a substrate receptor within the CTLH E3 ligase complex. Leveraging GID4 for TPD offers the potential to degrade a new spectrum of target proteins that may not be accessible with more commonly used E3 ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL). The development of specific ligands that bind to GID4, such as this compound, is a critical step in creating GID4-based PROTACs.
Core Principles of GID4-Based PROTACs
A GID4-based PROTAC consists of three key components:
-
A GID4 Ligand: This moiety binds to the GID4 subunit of the CTLH E3 ligase complex.
-
A POI Ligand: This warhead is designed to bind to the specific protein targeted for degradation (e.g., Tau, Huntingtin, α-synuclein).
-
A Linker: This chemical linker connects the GID4 ligand and the POI ligand, enabling the formation of a stable ternary complex between the E3 ligase and the target protein.
The formation of this ternary complex is the crucial event that initiates the ubiquitination cascade, marking the POI for degradation by the proteasome.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of a GID4-based PROTAC and a typical experimental workflow for its development.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for evaluating this compound-based degraders. Data presented are representative and will vary depending on the specific POI and degrader design.
Table 1: Binary and Ternary Complex Formation
| Degrader ID | Target POI | GID4 Ligand | POI Ligand Kd (nM) | GID4 Ligand Kd (nM) | Ternary Complex Kd (nM) | Cooperativity (α) |
| GID4-Tau-001 | Tau | This compound | 150 | 110,000 | 85 | 1.76 |
| GID4-HTT-001 | Huntingtin (HTT) | This compound | 250 | 110,000 | 120 | 2.08 |
| GID4-aSyn-001 | α-Synuclein | This compound | 500 | 110,000 | 300 | 1.67 |
Table 2: Cellular Degradation Potency and Efficacy
| Degrader ID | Target POI | Cell Line | DC50 (nM) | Dmax (%) |
| GID4-Tau-001 | Tau | SH-SY5Y (Tau-P301L) | 75 | 92 |
| GID4-HTT-001 | Huntingtin (HTT) | HD patient-derived fibroblasts | 120 | 85 |
| GID4-aSyn-001 | α-Synuclein | LUHMES (α-synuclein A53T) | 200 | 88 |
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
Objective: To quantify the formation of the GID4-PROTAC-POI ternary complex.
Materials:
-
Purified recombinant His-tagged GID4
-
Purified recombinant GST-tagged POI
-
This compound-based PROTAC
-
Terbium (Tb)-conjugated anti-His antibody (donor)
-
Fluorescein-conjugated anti-GST antibody (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4)
-
384-well low-volume microplates
Procedure:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
In a 384-well plate, add the PROTAC dilutions.
-
Add a fixed concentration of His-GID4 and GST-POI to each well.
-
Add Tb-anti-His and Fluorescein-anti-GST antibodies to each well.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for acceptor and 620 nm for donor) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission). A bell-shaped curve indicates ternary complex formation.
Protocol 2: Western Blot for Protein Degradation
Objective: To measure the reduction in POI levels following treatment with a GID4-based degrader.
Materials:
-
Cell line expressing the POI (e.g., neuronal cell line)
-
This compound-based degrader
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the degrader for a specified time (e.g., 18-24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.
Protocol 3: In-Cell Ubiquitination Assay
Objective: To confirm that the GID4-based degrader induces ubiquitination of the POI.
Materials:
-
Cells co-transfected with plasmids expressing HA-tagged POI and FLAG-tagged ubiquitin
-
This compound-based degrader
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS)
-
Dilution buffer (RIPA buffer without SDS)
-
Anti-HA antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-FLAG antibody for Western blotting
Procedure:
-
Co-transfect cells with HA-POI and FLAG-ubiquitin plasmids.
-
After 24-48 hours, treat the cells with the degrader and MG132 for 4-6 hours.
-
Lyse the cells in denaturing lysis buffer and boil the lysates to dissociate protein complexes.
-
Dilute the lysates with dilution buffer to reduce the SDS concentration.
-
Immunoprecipitate the HA-POI using an anti-HA antibody and Protein A/G beads.
-
Wash the beads extensively.
-
Elute the immunoprecipitated proteins and analyze by Western blot using an anti-FLAG antibody to detect ubiquitinated POI. An increase in the high molecular weight smear upon degrader treatment indicates increased ubiquitination.
Conclusion
The development of this compound-based degraders presents a novel and exciting avenue for therapeutic intervention in neurodegenerative diseases. By providing a new E3 ligase to the TPD toolbox, researchers can potentially target disease-causing proteins that have been previously intractable. The protocols and guidelines presented here offer a framework for the systematic design, synthesis, and evaluation of these innovative therapeutic agents. Careful characterization of binary and ternary complex formation, cellular degradation, and downstream phenotypic effects will be crucial for advancing GID4-based degraders toward clinical applications.
References
- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 2. PROTAC technology for the treatment of Alzheimer’s disease: advances and perspectives – ScienceOpen [scienceopen.com]
- 3. scienceopen.com [scienceopen.com]
- 4. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-Crystallization Studies of GID4 with Small Molecule Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the co-crystallization of the human GID4 protein, a substrate-recognition subunit of the CTLH E3 ubiquitin ligase complex, with small molecule ligands. The provided methodologies are based on established research and are intended to guide researchers in structural biology and drug discovery efforts targeting the GID4-mediated Pro/N-degron pathway.
Introduction to GID4 and the Pro/N-degron Pathway
Glucose-induced degradation protein 4 (GID4) is a key component of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2] It functions as the substrate receptor, recognizing proteins that possess a specific N-terminal degradation signal (N-degron), particularly those with an N-terminal proline residue.[3][4] This recognition initiates the ubiquitination and subsequent proteasomal degradation of the target protein. The GID4-mediated signaling cascade, known as the Pro/N-degron pathway, plays a crucial role in cellular homeostasis by regulating the levels of specific proteins.[5] The ability to modulate this pathway with small molecule ligands opens up therapeutic possibilities for diseases associated with protein overproduction or accumulation, such as cancer and neurodegenerative disorders.
Quantitative Data for GID4 Ligands
Several small molecule binders of GID4 have been identified and characterized through various screening methods, including fragment-based NMR and DNA-encoded library (DEL) screening. The binding affinities and thermodynamic stability of these ligands have been quantified using techniques such as Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Differential Scanning Fluorimetry (DSF). The data for selected exemplary ligands are summarized below.
| Ligand (Compound) | Screening Method | PDB Code | Dissociation Constant (K_d) | IC_50 | Thermal Shift (ΔT_m) | Reference |
| 7 | NMR Fragment Screen | 7U3H | - | - | +4.1 °C | |
| 16 | NMR Fragment Screen | 7U3I | 110 µM (ITC) | 148.5 µM (FP) | +5.3 °C | |
| 67 | NMR Fragment Screen | - | 17 µM (ITC) | 18.9 µM (FP) | +6.6 °C | |
| 88 | DEL Screen | 7U3J | 5.6 µM (ITC) | 5.4 µM (FP) | +9.2 °C |
Signaling Pathway
The GID4-mediated Pro/N-degron pathway is a branch of the ubiquitin-proteasome system. The process begins with GID4, as part of the larger CTLH E3 ligase complex, recognizing and binding to the N-degron of a substrate protein. This interaction brings the substrate in proximity to the E2 ubiquitin-conjugating enzyme, facilitating the transfer of ubiquitin molecules to the substrate. The resulting polyubiquitinated substrate is then recognized and degraded by the 26S proteasome.
Experimental Workflow for Co-crystallization
The successful co-crystallization of GID4 with a small molecule ligand involves several key stages, from the expression and purification of the protein to the final determination of the complex structure. The general workflow is outlined below.
Detailed Experimental Protocols
Recombinant Human GID4 Expression and Purification
This protocol is adapted from methodologies used in the structural studies of GID4.
a. Expression:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding N-terminally His-tagged human GID4 (a common construct includes residues 124-289).
-
Inoculate a starter culture in LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Use the starter culture to inoculate a larger volume of Terrific Broth or auto-induction medium.
-
Grow the culture at 37°C with shaking until the OD_600 reaches 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue to grow the culture at a reduced temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation and store the cell pellet at -80°C.
b. Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by ultracentrifugation.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).
-
Elute the His-tagged GID4 protein with an elution buffer containing a high concentration of imidazole (e.g., 250-300 mM).
-
(Optional but recommended) Cleave the His-tag by incubating the eluted protein with a specific protease (e.g., TEV protease) overnight during dialysis against a low-imidazole buffer.
-
Pass the cleavage reaction mixture through the Ni-NTA column again to remove the cleaved His-tag and the protease.
-
Further purify the tag-less GID4 protein by size-exclusion chromatography (SEC) using a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Pool the fractions containing pure, monomeric GID4, concentrate to a suitable concentration for crystallization (e.g., 10-20 mg/mL), and flash-freeze in liquid nitrogen for storage at -80°C.
Co-crystallization of GID4 with Small Molecule Ligands
This protocol outlines the general steps for co-crystallization using the vapor diffusion method.
a. Complex Formation:
-
Thaw the purified GID4 protein on ice.
-
Prepare a stock solution of the ligand in a suitable solvent (e.g., DMSO).
-
Incubate the GID4 protein with the ligand at a molar excess (e.g., 1:5 to 1:10 protein to ligand ratio) on ice for at least one hour to allow for complex formation.
b. Crystallization by Vapor Diffusion (Sitting or Hanging Drop):
-
Set up crystallization plates with a range of commercially available or custom-made crystallization screens.
-
For a sitting drop setup, pipette a small volume (e.g., 0.5-1 µL) of the GID4-ligand complex into the drop well.
-
Add an equal volume of the reservoir solution to the drop.
-
Seal the wells to allow for vapor equilibration between the drop and the reservoir.
-
For a hanging drop setup, mix the GID4-ligand complex and the reservoir solution on a coverslip and invert it over the reservoir.
-
Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
c. Crystal Optimization and Harvesting:
-
Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, buffer pH, and additives.
-
When crystals have reached a suitable size, harvest them using a cryo-loop.
-
Briefly soak the crystals in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or another cryoprotectant) to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen for storage and subsequent X-ray diffraction analysis.
These protocols provide a solid foundation for initiating co-crystallization studies with GID4. Researchers should note that optimization of each step is often necessary to achieve high-quality crystals suitable for structural determination.
References
- 1. uniprot.org [uniprot.org]
- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 3. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for Measuring GID4 Ligand Target Engagement in Cells
Introduction
Glucose-induced degradation protein 4 (GID4) is a crucial component of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, where it functions as the substrate-recognition subunit.[1][2] The GID4-CTLH complex identifies and binds to proteins featuring a specific N-terminal sequence known as a Pro/N-degron, which consists of an unmodified N-terminal proline.[2][3] This recognition event leads to the ubiquitination and subsequent proteasomal degradation of the target protein, playing a vital role in cellular processes like metabolism and cell migration.[4]
The ability to modulate this pathway with small molecule ligands has significant therapeutic potential, particularly in the field of targeted protein degradation (TPD). Developing potent and selective GID4 ligands requires robust and reliable methods to quantify their engagement with the GID4 target within a cellular environment. This document provides detailed application notes and protocols for three key biophysical techniques used to measure and characterize the interaction of ligands with GID4 in live cells: the HiBiT Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and the Fluorescence Polarization (FP) Competition Assay.
GID4 Signaling Pathway Overview
GID4 is the substrate receptor for the CTLH E3 ligase complex. It recognizes proteins with a Pro/N-degron, leading to their ubiquitination by the complex and subsequent degradation by the proteasome. Small molecule inhibitors can block this interaction, thereby preventing substrate degradation.
Caption: GID4 recognizes Pro/N-degron substrates for ubiquitination and degradation.
Quantitative Data Summary
The following table summarizes key quantitative data for various GID4 ligands, demonstrating the utility of the described assays in characterizing ligand-target interactions.
| Compound/Ligand | Assay Type | Parameter | Value | Reference(s) |
| PFI-7 | Surface Plasmon Resonance (SPR) | Kd | 79 ± 7 nM | |
| Surface Plasmon Resonance (SPR) | Kd | 80 nM | ||
| Fluorescence Polarization (FP) Competition | IC50 | 4.1 µM | ||
| NanoBRET PPI Competition | IC50 | 0.57 ± 0.05 µM | ||
| NanoBRET Target Engagement (Tracer) | EC50 | 600 nM | ||
| Compound 14 | Biophysical Assays | Affinity | 23 nM | |
| Compound 16 | Isothermal Titration Calorimetry (ITC) | Kd | 110 µM | |
| Fluorescence Polarization (FP) Competition | IC50 | 148.5 µM | ||
| Compound 20 | Fluorescence Polarization (FP) Competition | IC50 | 113.2 µM | |
| Compound 67 | Isothermal Titration Calorimetry (ITC) | Kd | 17 µM | |
| Fluorescence Polarization (FP) Competition | IC50 | 18.9 µM | ||
| Compound 88 | Isothermal Titration Calorimetry (ITC) | Kd | 5.6 µM | |
| Cellular Target Engagement | EC50 | 558 nM | ||
| PFI-E3H1 | NanoBRET PPI Competition | - | Active in cells | |
| Compound 20964 | HiBiT CETSA | Stabilization | Dose-dependent |
HiBiT Cellular Thermal Shift Assay (CETSA)
Application Note: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a native cellular context. The principle is based on ligand-induced thermal stabilization of the target protein. When a ligand binds to its target, the resulting complex is often more resistant to thermal denaturation. The HiBiT-CETSA format leverages Promega's HiBiT protein tagging system, where an 11-amino-acid peptide tag is fused to the protein of interest (GID4). This system avoids the need for specific antibodies and allows for a high-throughput, plate-based readout, making it highly suitable for screening and dose-response studies.
Experimental Workflow Diagram:
References
- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 2. uniprot.org [uniprot.org]
- 3. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration | Life Science Alliance [life-science-alliance.org]
Unveiling the GID4 Interactome: A Guide to Utilizing GID4 Ligand 3
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for utilizing GID4 Ligand 3 (PFI-7), a potent and selective chemical probe, to investigate the interactome of the Glucose-Induced Degradation Protein 4 (GID4). GID4 is the substrate receptor of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, which plays a crucial role in protein degradation through the Pro/N-degron pathway. Understanding the proteins that interact with GID4 is critical for elucidating its biological functions and for the development of novel therapeutics, including targeted protein degradation (TPD) strategies. These application notes and protocols detail the use of this compound in conjunction with modern proteomics techniques to identify and characterize GID4-interacting proteins.
Introduction
The ubiquitin-proteasome system is a fundamental cellular process for maintaining protein homeostasis. E3 ubiquitin ligases, the largest family of enzymes in this system, are responsible for substrate recognition and specificity. The CTLH complex, with GID4 as its substrate receptor, recognizes proteins containing a proline at the N-terminus (Pro/N-degron) and targets them for ubiquitination and subsequent degradation.[1] The discovery of this compound (PFI-7), a cell-active antagonist of the GID4-Pro/N-degron interaction, has provided a powerful tool to dissect the GID4 interactome and its downstream signaling pathways.[2][3] This ligand allows for the identification of GID4 substrates and interacting partners, paving the way for a deeper understanding of the CTLH complex's role in cellular processes and its potential as a therapeutic target.
Data Presentation
This compound (PFI-7) Binding Affinity
The following table summarizes the binding affinities of this compound (PFI-7) for GID4, as determined by various biochemical and cellular assays.
| Assay Type | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | Kd | 80 nM | |
| Fluorescence Polarization (FP) Competition Assay | IC50 | 4.1 µM | |
| NanoBRET™ Target Engagement Assay (in cells) | EC50 | 0.6 µM (600 nM) |
GID4 Interactome Analysis using this compound
Proximity-dependent biotinylation (BioID2) coupled with quantitative mass spectrometry has been instrumental in identifying the GID4 interactome. Treatment with this compound allows for the differentiation of interactors that bind to the Pro/N-degron pocket from those that may interact with other surfaces of the GID4 complex. Below is a summary of key GID4 interacting proteins identified and their response to this compound treatment.
| Interacting Protein | Function | Effect of this compound Treatment | Putative Interaction Mechanism | Reference |
| DDX21 | RNA Helicase | Interaction reduced | Binds to Pro/N-degron pocket | |
| DDX50 | RNA Helicase | Interaction reduced | Binds to Pro/N-degron pocket | |
| HMGCS1 | Metabolic Enzyme | Cellular levels regulated | Pro/N-degron-containing substrate | |
| ARHGAP11A | Rho GTPase Activating Protein | Stabilized (increased levels) | GID4-dependent degradation |
Experimental Protocols
Proximity-Dependent Biotinylation (BioID2) for GID4 Interactome Mapping
This protocol outlines the use of BioID2 to identify proteins in close proximity to GID4 in a cellular context and how this compound can be used to identify interactors that bind to the substrate recognition pocket.
Materials:
-
HEK293T cells
-
Expression vector for BioID2-Flag-GID4 fusion protein
-
This compound (PFI-7)
-
Biotin
-
MG132 (proteasome inhibitor, optional)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Streptavidin-conjugated beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Cell Line Generation: Stably or transiently transfect HEK293T cells with a vector expressing the BioID2-Flag-GID4 fusion protein. A control cell line expressing BioID2-Flag alone should also be generated.
-
Cell Culture and Ligand Treatment:
-
Culture the cells under standard conditions.
-
For the experimental group, treat the cells with an optimized concentration of this compound (e.g., 1-10 µM) for a specified duration (e.g., 4-24 hours) before biotin labeling. The control group should be treated with vehicle (e.g., DMSO).
-
-
Biotin Labeling: Add biotin (final concentration ~50 µM) to the cell culture medium and incubate for 16-24 hours. To identify potential substrates that are rapidly degraded, a parallel experiment can be performed with the addition of a proteasome inhibitor like MG132 (e.g., 5 µM) for the last 4-6 hours of biotin labeling.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Streptavidin Pulldown:
-
Incubate the cleared cell lysate with streptavidin-conjugated beads to capture biotinylated proteins.
-
Wash the beads extensively with high-stringency wash buffers to remove non-specific binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the biotinylated proteins from the beads.
-
Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution or on-bead digestion with trypsin).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
Identify and quantify the proteins. Compare the protein abundance between the this compound-treated and vehicle-treated samples, as well as against the BioID2-Flag control, to identify high-confidence GID4 interactors whose proximity is dependent on the availability of the Pro/N-degron binding pocket.
-
Co-Immunoprecipitation (Co-IP) to Validate GID4 Interactions
This protocol can be used to validate specific protein-protein interactions with GID4 identified through BioID or other discovery methods.
Materials:
-
Cells expressing Flag-tagged GID4 and the putative interacting protein (endogenously or overexpressed)
-
This compound (PFI-7)
-
Co-IP lysis buffer (non-denaturing)
-
Anti-Flag antibody or antibody against the endogenous GID4
-
Protein A/G-conjugated beads
-
Wash buffers
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blot analysis (anti-Flag, anti-GID4, and antibody against the interacting protein)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency.
-
If investigating the effect of this compound on the interaction, treat one set of cells with the ligand and another with vehicle control.
-
-
Cell Lysis:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-Flag antibody (for tagged GID4) or a GID4-specific antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with Co-IP wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform Western blot analysis using antibodies against GID4 and the putative interacting protein. The presence of the interacting protein in the GID4 immunoprecipitate, and its potential reduction upon this compound treatment, confirms the interaction and its dependency on the GID4 ligand-binding pocket.
-
Mandatory Visualizations
Caption: GID4 signaling pathway within the CTLH complex.
Caption: Experimental workflow for BioID2-based GID4 interactome mapping.
Caption: General workflow for Co-Immunoprecipitation.
References
Troubleshooting & Optimization
improving the cellular permeability of GID4 Ligand 3
Welcome to the technical support center for researchers working with GID4 ligands. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges in your experiments, with a focus on improving the cellular permeability of molecules like GID4 Ligand 3.
Frequently Asked Questions (FAQs)
Q1: What is GID4 and why is it a target of interest?
A1: Glucose-Induced Degradation Protein 4 (GID4) is a substrate receptor subunit of the human C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2] This complex tags proteins for degradation by the proteasome.[1] GID4 specifically recognizes proteins that have a proline at their N-terminus (a Pro/N-degron).[1][3] Because it is expressed in most tissue types and is part of the cell's natural protein degradation machinery, GID4 is an attractive E3 ligase to hijack for targeted protein degradation (TPD) strategies, such as those using Proteolysis Targeting Chimeras (PROTACs).
Q2: What is "this compound" and what are its potential applications?
A2: "this compound" represents a class of small molecules developed to bind specifically to the GID4 subunit. These ligands, such as the chemical probe PFI-7, can be used to study the biology of the CTLH complex. More importantly, they serve as a critical component in heterobifunctional molecules like PROTACs. In a PROTAC, the GID4 ligand is connected via a linker to another ligand that binds a target protein of interest, inducing its degradation. This makes GID4 ligands valuable tools for developing new therapeutics for diseases driven by abnormal protein accumulation, like cancer and neurodegenerative disorders.
Q3: Why is cellular permeability a common issue for GID4-based PROTACs?
A3: Cellular permeability is often a significant hurdle for PROTACs and other large therapeutic molecules. These molecules typically possess a high molecular weight (MW) and a large polar surface area, characteristics that fall outside the typical range for orally bioavailable drugs (e.g., Lipinski's Rule of Five). The complex structure required to bridge GID4 and a target protein often leads to poor passive diffusion across the cell membrane, limiting the compound's efficacy. Recent research has focused on strategies to better predict and improve the permeability of these promising, but challenging, molecules.
Troubleshooting Guide: Low Cellular Permeability
This guide addresses the common issue of a GID4 ligand-containing compound (e.g., a PROTAC based on this compound) exhibiting poor results in cell-based assays due to low cellular permeability.
Problem: My this compound-based degrader shows high potency in biochemical assays but low activity in cellular assays.
This discrepancy often points to poor cellular permeability. Follow these steps to diagnose and address the issue.
Step 1: How do I confirm that low permeability is the problem?
Answer: You need to quantitatively measure the compound's ability to cross a membrane. Two standard assays are recommended, which provide complementary information.
-
Run a PAMPA (Parallel Artificial Membrane Permeability Assay). This is a cost-effective, high-throughput assay that measures passive diffusion across a lipid-infused artificial membrane. It will tell you if the molecule has the basic physicochemical properties to cross a lipid bilayer without the influence of cellular transporters. A low PAMPA result strongly suggests a fundamental permeability issue.
-
Perform a Caco-2 Permeability Assay. This is a more complex, cell-based assay using a monolayer of Caco-2 cells that mimics the human intestinal epithelium. This assay measures not only passive diffusion but also the effects of active transport and efflux pumps (like P-gp), which can actively remove your compound from the cell. By measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical), you can calculate an efflux ratio . An efflux ratio greater than 2 suggests your compound is a substrate for an efflux transporter.
Step 2: My compound has low passive permeability in PAMPA. What are my options?
Answer: If passive diffusion is low, you need to modify the chemical structure to improve its physicochemical properties. Consider the following strategies:
-
Reduce Hydrogen Bond Donors: Hydrogen bond donors (HBDs) are a major impediment to permeability, especially for molecules beyond the Rule-of-Five. Masking HBDs on polar amino acid residues using a prodrug strategy can significantly improve permeability, even if it increases the molecular weight.
-
Increase Lipophilicity (Carefully): Increasing lipophilicity can improve membrane interactions, but it must be balanced, as very high lipophilicity can lead to poor solubility and other issues. Strategies include masking charged groups like carboxylic acids with esters (a prodrug approach) to neutralize the charge and enhance passive diffusion.
-
Induce Intramolecular Hydrogen Bonding: Modifying the molecule to promote the formation of internal hydrogen bonds can "hide" polar groups from the solvent. This makes the molecule behave as if it were less polar, improving its ability to enter the lipid membrane. This is a key principle behind the success of molecules like cyclosporine.
Step 3: My compound has good PAMPA permeability but poor Caco-2 permeability and/or a high efflux ratio. What does this mean?
Answer: This profile suggests your compound is a substrate for active efflux pumps. The molecule can enter the cell via passive diffusion, but it is actively pumped out before it can reach its target.
-
Confirm Efflux Transporter Involvement: Re-run the Caco-2 assay in the presence of known efflux pump inhibitors, such as Verapamil for P-glycoprotein (P-gp). A significant increase in permeability in the presence of an inhibitor confirms that your compound is a substrate for that transporter.
-
Modify the Structure to Evade Efflux: This is a complex medicinal chemistry challenge. Minor structural changes can sometimes disrupt the recognition of the compound by the transporter. Analyze the structure-activity relationship (SAR) of your compound and related analogs to identify moieties that might be contributing to efflux transporter recognition.
Step 4: What linker modifications can I make to my GID4-based PROTAC to improve permeability?
Answer: The linker is a critical component that can be optimized.
-
Avoid Long, Polar Linkers: While PEG linkers are common, they can increase the polar surface area. Replacing them with more rigid or hydrocarbon-based (alkyl) linkers may improve permeability.
-
Promote "Chameleonic" Behavior: Some PROTACs can adopt different 3D conformations in different environments. In a polar (aqueous) environment, they expose polar groups, but in a nonpolar (lipid membrane) environment, they can fold to shield those groups. This "chameleonic" property is highly desirable. Linker design plays a huge role in enabling this conformational flexibility.
Data Presentation: Permeability Assay Benchmarks
The following tables provide benchmark data to help classify the permeability of your this compound-based compound.
Table 1: Classification of Apparent Permeability (Papp) from In Vitro Assays (Data is representative and compiled from typical assay classifications)
| Permeability Class | Papp (10⁻⁶ cm/s) in Caco-2 | Papp (10⁻⁶ cm/s) in PAMPA | Expected In Vivo Absorption |
| High | > 10 | > 5 | > 85% |
| Moderate | 1 - 10 | 1 - 5 | 50 - 85% |
| Low | < 1 | < 1 | < 50% |
Table 2: Troubleshooting Permeability Issues Using PAMPA and Caco-2 Data (This table helps diagnose issues by comparing results from both assays)
| PAMPA Result (Passive Permeability) | Caco-2 Result (A→B Permeability) | Efflux Ratio (B→A / A→B) | Likely Problem | Suggested Action |
| Low | Low | < 2 | Poor passive diffusion | Modify structure to reduce HBDs, increase lipophilicity (See Step 2). |
| High | High | < 2 | No permeability issue | Investigate other issues (e.g., target engagement, compound stability). |
| High | Low | > 2 | Active Efflux | Modify structure to evade transporters; confirm with inhibitors (See Step 3). |
| Low | High | < 1 | Active Uptake | This is a favorable property; no action needed to improve permeability. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing passive permeability.
Materials:
-
96-well PAMPA plate system (Donor and Acceptor plates)
-
Lecithin/dodecane solution (e.g., 1-4% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Test compound (e.g., this compound) and controls (high, medium, low permeability)
-
96-well UV-transparent plate for analysis
-
Plate reader or LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Create the final dosing solution by diluting the stock solution in PBS to the desired concentration (e.g., 10-500 µM), keeping the final DMSO concentration low (e.g., <5%).
-
-
Coat the Donor Plate Membrane:
-
Gently add ~5 µL of the lecithin/dodecane solution to the filter membrane of each well in the 96-well donor plate. Be careful not to puncture the membrane.
-
-
Prepare the Acceptor Plate:
-
Fill each well of the 96-well acceptor plate with PBS buffer (e.g., 300 µL).
-
-
Assemble the PAMPA Sandwich:
-
Add the dosing solution to the donor plate wells (e.g., 150-200 µL).
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a set period (e.g., 5 to 18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
Determine the concentration of the compound in each sample using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculate Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using established formulas that account for the volume of the wells, the surface area of the membrane, and the incubation time.
-
Protocol 2: Caco-2 Permeability Assay
This protocol provides a high-level overview for assessing permeability across a cell monolayer. Caco-2 cells require culturing for ~21 days to form a differentiated monolayer.
Materials:
-
Caco-2 cells (e.g., ATCC HTB-37)
-
Cell culture medium and supplements
-
Transwell plate system (e.g., 24-well)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Lucifer yellow for monolayer integrity testing
-
Test compound and controls
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto Transwell filter inserts and culture for 21-25 days until they form a confluent, differentiated monolayer.
-
-
Monolayer Integrity Check:
-
Before the experiment, verify the integrity of each cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a predefined threshold (e.g., ≥200 Ω·cm²). Alternatively, perform a Lucifer yellow rejection assay.
-
-
Prepare for Transport Study:
-
Wash the monolayers with pre-warmed transport buffer (pH 7.4). Equilibrate the cells at 37°C.
-
-
Apical to Basolateral (A→B) Transport:
-
Add the test compound solution (in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.
-
At the end of the incubation, take samples from the basolateral chamber for analysis.
-
-
Basolateral to Apical (B→A) Transport:
-
Perform the experiment in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber. This is crucial for determining the efflux ratio.
-
-
Sample Analysis and Calculation:
-
Quantify the compound concentration in the collected samples using LC-MS/MS.
-
Calculate the Papp value for both A→B and B→A directions.
-
Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B).
-
Visual Guides
GID4 Signaling Pathway
Caption: Role of GID4 in the CTLH E3 ligase complex for protein degradation.
Experimental Workflow for Permeability Assessment
Caption: Workflow for diagnosing and improving compound permeability.
Troubleshooting Logic for Low Permeability
Caption: Decision tree for troubleshooting low cellular permeability.
References
Technical Support Center: Optimizing Linker Design for GID4 Ligand 3-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of linker design in GID4 Ligand 3-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a GID4-based PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the GID4 E3 ligase ligand to the target protein ligand. Its primary role is to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the GID4 E3 ligase.[1][2] The length, composition, and attachment points of the linker are critical for achieving the optimal orientation and proximity between the target protein and GID4, which is necessary for efficient ubiquitination and subsequent degradation of the target protein.[3][4]
Q2: What are the common types of linkers used for PROTACs, and are there specific considerations for GID4?
A2: The most common linkers used in PROTAC design are polyethylene glycol (PEG) and alkyl chains due to their flexibility.[5] Other motifs like alkynes, triazoles, and saturated heterocycles (e.g., piperazine, piperidine) are also incorporated to modulate properties such as rigidity and solubility. For GID4-based PROTACs, recent studies have successfully utilized linkers incorporating PEG moieties. For instance, the PROTAC NEP162, which effectively degrades BRD4 by recruiting GID4, employs a PEG-based linker. The choice of linker should be guided by the need to span the distance between the GID4 ligand and the target protein ligand while maintaining favorable physicochemical properties.
Q3: How does linker length impact the efficacy of a GID4-based PROTAC?
A3: Linker length is a critical parameter that requires careful optimization for each specific GID4-based PROTAC. An optimal linker length is essential for the formation of a stable ternary complex. If the linker is too short, it may lead to steric hindrance, preventing the simultaneous binding of the target protein and GID4. Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer. Systematic variation of the linker length is a key step in the optimization process to identify the most potent degrader.
Q4: How do I measure the efficacy of my GID4-based PROTACs with different linkers?
A4: The efficacy of PROTACs is typically assessed by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, with a lower value indicating higher potency. Dmax represents the maximum percentage of target protein degradation achieved. These values are determined by treating cells with a range of PROTAC concentrations and quantifying the remaining target protein levels, usually by Western blotting.
Troubleshooting Guide
Problem 1: My GID4-based PROTAC shows good binding to the target protein and GID4 individually, but I don't observe significant target degradation.
-
Possible Cause 1: Suboptimal Ternary Complex Formation.
-
Troubleshooting: The linker may not be facilitating a productive ternary complex. Systematically synthesize and test a series of PROTACs with varying linker lengths and compositions. Even small changes in the linker can significantly impact the geometry of the ternary complex and, consequently, degradation efficiency.
-
-
Possible Cause 2: Poor Cell Permeability or High Efflux.
-
Troubleshooting: PROTACs are often large molecules with challenging physicochemical properties. Assess the cell permeability of your PROTACs using assays like the parallel artificial membrane permeability assay (PAMPA). If permeability is low, consider modifying the linker to improve its properties, for example, by incorporating more hydrophilic or rigid elements to balance solubility and permeability.
-
-
Possible Cause 3: Cell Line-Specific Factors.
-
Troubleshooting: The expression levels of GID4 and the target protein can vary between different cell lines, which can affect PROTAC efficacy. Confirm the expression of both GID4 and your target protein in the cell line you are using via Western blot or qPCR. Consider testing your PROTACs in multiple cell lines.
-
Problem 2: I observe a "hook effect" with my GID4-based PROTAC, where degradation decreases at higher concentrations.
-
Possible Cause: Formation of Unproductive Binary Complexes.
-
Troubleshooting: The hook effect occurs when high concentrations of the PROTAC lead to the formation of separate binary complexes (PROTAC-target and PROTAC-GID4) that cannot form the productive ternary complex. To confirm this, perform a dose-response experiment over a wide range of concentrations. If you observe a bell-shaped degradation curve, the hook effect is likely present. The optimal therapeutic window for your PROTAC will be at the concentrations that achieve maximal degradation before the effect diminishes.
-
Problem 3: My GID4-based PROTAC degrades the target protein, but the Dmax is low.
-
Possible Cause 1: Inefficient Ubiquitination.
-
Troubleshooting: Even if a ternary complex forms, the orientation of the target protein's surface lysines relative to the E2 ubiquitin-conjugating enzyme may not be optimal for ubiquitin transfer. Modifying the linker's attachment point or its rigidity can alter the conformation of the ternary complex and potentially expose more accessible lysine residues for ubiquitination.
-
-
Possible Cause 2: Rapid Protein Synthesis.
-
Troubleshooting: If the rate of synthesis of the target protein is high, it can counteract the degradation induced by the PROTAC. Perform a time-course experiment to assess the kinetics of degradation. You can also use a protein synthesis inhibitor like cycloheximide to uncouple degradation from synthesis and determine the true degradation rate.
-
Problem 4: My Western blots for protein degradation are inconsistent or have high background.
-
Possible Cause: Issues with the Western Blot Protocol.
-
Troubleshooting: Western blotting requires careful optimization. Ensure you are using a validated antibody for your target protein and loading control. Optimize blocking conditions (e.g., using 5% non-fat milk or BSA in TBST) and antibody concentrations. Ensure proper washing steps to minimize background noise. See the detailed Western Blot protocol below for specific recommendations.
-
Quantitative Data Presentation
The following table summarizes the degradation data for GID4-based PROTACs targeting BRD4, as reported by Li et al. (2025).
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Linker Composition |
| NEP108 | BRD4 | U2OS | ~2000 | >90 | PEG-based |
| NEP162 | BRD4 | U2OS | ~200 | >95 | Optimized PEG-based |
| NEP162 | BRD2 | U2OS | - | >90 | Optimized PEG-based |
| NEP162 | BRD3 | U2OS | No Degradation | - | Optimized PEG-based |
Experimental Protocols
Western Blot for Protein Degradation
This protocol is adapted for assessing the degradation of a target protein, such as BRD4, upon treatment with a GID4-based PROTAC.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., U2OS) in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Prepare a dilution series of your PROTACs in cell culture medium. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine DC50 and observe any potential hook effect.
-
Treat the cells with the PROTACs for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (and a loading control, e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol can be used to verify the formation of the Target:PROTAC:GID4 complex.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to be effective for degradation. Include a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100) to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for the target protein or a tag on GID4 overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Perform a Western blot on the eluted samples and probe for the presence of all three components: the target protein, GID4, and confirm the pull-down of the baited protein.
-
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the GID4-based PROTAC.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in an appropriate reaction buffer: recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a/b/c), recombinant GID4 E3 ligase complex, the recombinant target protein, ATP, and biotinylated ubiquitin.
-
Add the GID4-based PROTAC at various concentrations. Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with streptavidin-HRP to detect biotinylated ubiquitin chains on the target protein. A ladder of higher molecular weight bands corresponding to the ubiquitinated target protein indicates a positive result.
-
Visualizations
Caption: GID4-based PROTAC Signaling Pathway.
Caption: Experimental Workflow for PROTAC Linker Optimization.
Caption: Logical Relationships in PROTAC Linker Design.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
addressing off-target effects of GID4 Ligand 3
Welcome to the Technical Support Center for GID4 Ligand 3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential off-target effects encountered during experimentation.
Introduction to GID4 and Targeted Protein Degradation
Glucose-induced degradation protein 4 (GID4) is a substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2] This complex plays a role in the ubiquitin-proteasome system, the cell's primary machinery for degrading proteins.[1][3] GID4 specifically recognizes proteins that have a particular N-terminal amino acid sequence, known as a Pro/N-degron, marking them for ubiquitination and subsequent degradation by the proteasome.[1]
This compound is a potent and selective small molecule designed to bind to GID4, competitively inhibiting its interaction with Pro/N-degron-containing substrates. By doing so, it can prevent the degradation of specific target proteins, making it a valuable tool for studying the CTLH pathway and as a potential starting point for developing novel therapeutics in targeted protein degradation (TPD).
However, as with any small molecule, off-target effects can occur, where the ligand interacts with unintended proteins. These interactions can lead to misleading experimental outcomes or cellular toxicity. This guide provides a framework for identifying, understanding, and mitigating such effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a competitive inhibitor that binds to the substrate-binding pocket of the GID4 subunit of the CTLH E3 ligase complex. This binding event prevents GID4 from recognizing its native substrates, which are characterized by a Pro/N-degron motif, thereby inhibiting their ubiquitination and subsequent degradation.
Q2: What are off-target effects and why are they a concern with this compound? A2: Off-target effects are unintended interactions between a small molecule, like this compound, and proteins other than the intended target (GID4). These interactions are a concern because they can produce a biological response or phenotype that is not related to the inhibition of the GID4 pathway, potentially confounding data interpretation and leading to inaccurate conclusions or unforeseen toxicity.
Q3: How can I determine if an observed phenotype is a result of an off-target effect? A3: A multi-step approach is recommended. First, confirm target engagement with GID4 in your cellular model using a method like the Cellular Thermal Shift Assay (CETSA). Second, use a structurally unrelated GID4 ligand as a control; if it recapitulates the phenotype, it is more likely to be an on-target effect. Third, perform a rescue experiment by overexpressing the downstream substrate you believe is being stabilized. Finally, employ proteomics-based methods to identify other proteins that this compound may be binding to or affecting.
Q4: What are the most common experimental methods to identify off-target proteins directly? A4: Several key methods are used:
-
Chemical Proteomics: This approach uses a modified version of the ligand to "fish" for binding partners from cell lysates, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (MS-CETSA): This unbiased method identifies proteins that are thermally stabilized by ligand binding across the entire proteome.
-
Quantitative Proteomics: Analyzing global protein expression changes in cells following treatment with this compound can reveal unexpected up- or down-regulation of proteins, suggesting off-target pathway modulation.
GID4 Signaling and Ligand 3 Inhibition
Caption: The GID4/CTLH pathway for protein degradation and its inhibition by this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or Unexplained Phenotype | Off-Target Effect: The ligand is binding to an unintended protein, causing the observed cellular response. | 1. Confirm Target Engagement: Run a CETSA to ensure GID4 is engaged at the effective concentration. 2. Control Compound: Use a structurally distinct GID4 inhibitor. If the phenotype is not replicated, it strongly suggests an off-target effect of Ligand 3. 3. Proteome Profiling: Perform quantitative proteomics (LC-MS/MS) to identify proteins or pathways unexpectedly altered by Ligand 3. |
| Experimental Artifact: The observed effect is due to the experimental conditions rather than the ligand's activity. | Review and optimize the experimental protocol. Ensure all controls (e.g., vehicle, untreated) behave as expected. Repeat the experiment to confirm reproducibility. | |
| Cellular Toxicity at Effective Concentration | Off-Target Toxicity: The ligand interacts with essential proteins (e.g., kinases, ion channels), leading to cell death. | 1. Counter-Screening: Test the ligand in a cell line that does not express GID4. If toxicity persists, it is definitively an off-target effect. 2. Broad Panel Screening: Screen this compound against a panel of known safety-related targets (e.g., hERG, CYP enzymes). |
| On-Target Toxicity: The inhibition of GID4 and stabilization of its substrate(s) is inherently toxic to the cells. | Modulate GID4 expression using siRNA or CRISPR. If knocking down GID4 phenocopies the toxicity, it suggests the effect is on-target. | |
| Lack of Expected Phenotype | Poor Cell Permeability: The ligand is not reaching its intracellular target, GID4. | Perform a cellular uptake assay or use a cell-based target engagement assay like NanoBRET™ to quantify intracellular ligand concentration and binding. |
| Inactive Compound: The ligand may have degraded in storage or in the experimental medium. | Verify the compound's integrity and purity using LC-MS and NMR. | |
| Cell Model Inappropriateness: The GID4 pathway may not be active or relevant for the phenotype being studied in the chosen cell model. | Confirm the expression of all necessary CTLH complex components in your cell line. Test the ligand in a different, validated cell model. |
Workflow for Investigating Off-Target Effects
Caption: A systematic workflow for identifying and validating potential off-target effects.
Quantitative Data Summary for this compound
The following tables summarize the binding and cellular activity profile for this compound. Data is hypothetical and for illustrative purposes.
Table 1: Binding Affinity and Cellular Target Engagement
| Target | Binding Assay (Kd, nM) | Cellular Engagement (EC50, nM) | Assay Method |
| GID4 | 50 | 250 | Isothermal Titration Calorimetry (ITC) / CETSA |
| Negative Control | > 10,000 | > 10,000 | ITC / CETSA |
Table 2: Selectivity Panel (Binding Affinity, Kd)
| Target Class | Representative Proteins | This compound (Kd, µM) |
| Kinases | ABL1, SRC, EGFR | > 50 |
| GPCRs | ADRB2, DRD2 | > 50 |
| Ion Channels | hERG, KCNQ1 | > 50 |
| Off-Target Hit X | Protein X | 5.2 |
| Off-Target Hit Y | Protein Y | 9.8 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that this compound binds to and stabilizes GID4 in intact cells.
Materials:
-
Cells of interest (e.g., HEK293T)
-
This compound stock solution in DMSO
-
Vehicle control (DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibodies: Primary anti-GID4, secondary HRP-conjugated
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvesting: Harvest cells, wash twice with ice-cold PBS, and resuspend the cell pellet in PBS.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 42°C to 60°C) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by adding lysis buffer and performing three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction). Normalize total protein concentration for all samples. Analyze the amount of soluble GID4 by SDS-PAGE and Western blotting.
-
Data Analysis: Quantify the band intensities. Plot the normalized intensity of soluble GID4 versus temperature for both ligand-treated and vehicle-treated samples. A rightward shift in the melting curve for the ligand-treated sample indicates thermal stabilization and target engagement.
Protocol 2: Quantitative Proteomics for Off-Target Discovery
This protocol provides a global view of protein expression changes induced by this compound.
Materials:
-
Cells of interest
-
This compound and vehicle (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Reagents for protein digestion (Trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Grow cells in triplicate for each condition (e.g., vehicle control, 1 µM this compound, 5 µM this compound). Treat for a relevant time period (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Harvest cells, wash with PBS, and lyse. Determine the protein concentration of each sample using a BCA assay.
-
Protein Digestion: Take an equal amount of protein (e.g., 50 µg) from each sample. Reduce, alkylate, and digest the proteins into peptides using trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer. The instrument will perform data-dependent acquisition to fragment and identify peptides.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins from the raw MS data. Perform statistical analysis (e.g., t-test, ANOVA) to identify proteins that are significantly and consistently up- or down-regulated in the ligand-treated samples compared to the vehicle control.
-
Pathway Analysis: Use bioinformatics tools to analyze the list of significantly altered proteins to identify any enriched biological pathways, which may point to off-target mechanisms.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting for unexpected experimental results.
References
Technical Support Center: Enhancing GID4 Ligand 3 Derivative Binding Affinity
Welcome to the technical support center for researchers working on enhancing the binding affinity of GID4 Ligand 3 (also known as compound 16) derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (compound 16) and why is it a promising starting point for developing high-affinity binders?
A1: this compound (compound 16) is a small molecule binder of the GID4 subunit of the CTLH E3 ubiquitin ligase complex, identified through a fragment-based screening approach.[1][2] It serves as a valuable chemical scaffold for the development of more potent and selective GID4 binders, which can be utilized in targeted protein degradation (TPD) strategies.[1][3] Its co-crystal structure with GID4 has been resolved, providing a structural basis for rational, structure-guided drug design to improve its binding affinity.[3]
Q2: What is the reported binding affinity of this compound (compound 16)?
A2: this compound (compound 16) was identified as a binder of GID4 with a dissociation constant (Kd) of 110 μM as determined by Isothermal Titration Calorimetry (ITC) and an IC50 value of 148.5 μM in a fluorescence polarization (FP) competition assay. It's important to note that compound 16 was synthesized and tested as a racemic mixture, and co-crystallography studies revealed that only the (S)-enantiomer binds to GID4. This suggests that the actual binding affinity of the active enantiomer is likely stronger than the measured value for the racemic mixture.
Q3: What are the key interactions between this compound (compound 16) and the GID4 protein?
A3: The co-crystal structure of GID4 in complex with the (S)-enantiomer of compound 16 reveals key interactions within the GID4 binding pocket. A significant interaction is a hydrogen bond formed between the meta-hydroxyl group on the phenyl ring of compound 16 and the side chain of Serine 253 (Ser253) in the GID4 protein. This interaction is a key differentiator from a similar analog, compound 7, which has a para-fluoro substitution instead.
Q4: How can the binding affinity of this compound derivatives be improved?
A4: Based on the available structural and SAR data, several strategies can be employed to enhance the binding affinity of this compound derivatives:
-
Stereochemistry: Synthesizing and testing the pure (S)-enantiomer of compound 16 and its derivatives is expected to result in higher binding affinity compared to the racemic mixture.
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Modification of the Phenyl Ring: The meta-hydroxyl group is crucial for the hydrogen bond with Ser253. Exploring other substituents at this position that can act as hydrogen bond donors or acceptors could be beneficial. Additionally, modifications at other positions on the phenyl ring could optimize van der Waals interactions within the hydrophobic pocket.
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Fragment Merging: Combining structural features from other known GID4 binders with the scaffold of Ligand 3 could lead to chimeric molecules with enhanced affinity. For instance, merging the 3-aminophenol group of compound 16 with the 5-amino-tetrahydroisoquinoline motif of another GID4 binder, compound 67, has been suggested as a potential strategy to increase both hydrogen bonding and favorable hydrophobic contacts.
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Fragment Extension: The crystal structures of GID4 with various ligands can reveal potential vectors for extending the fragment to access nearby pockets or form additional interactions, which could improve binding affinity.
Troubleshooting Guides
Problem 1: Low or no detectable binding of a new this compound derivative in initial screens (e.g., DSF).
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Possible Cause 1: Incorrect Stereochemistry.
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Troubleshooting Step: As observed with the parent compound 16, GID4 exhibits stereospecific binding. If your derivative is a racemate, it's possible only one enantiomer is active, diluting the observed effect.
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Recommendation: If feasible, perform chiral separation of your derivative and test each enantiomer individually. Alternatively, use stereoselective synthesis to obtain the desired enantiomer, likely the (S)-enantiomer based on the parent compound.
-
-
Possible Cause 2: Disruption of Key Interactions.
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Troubleshooting Step: Your modification may have removed or unfavorably altered the key hydrogen bond with Ser253 or other important interactions.
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Recommendation: Review the design of your derivative. If the meta-hydroxyl group was modified, consider if the new group can still participate in a similar hydrogen bond. Analyze the co-crystal structure of compound 16 with GID4 to ensure your modifications do not introduce steric clashes within the binding pocket.
-
-
Possible Cause 3: Poor Solubility.
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Troubleshooting Step: The derivative may not be sufficiently soluble in the assay buffer to reach a concentration required for detectable binding.
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Recommendation: Measure the solubility of your compound in the assay buffer. If solubility is low, consider adding a small percentage of a co-solvent like DMSO (ensure it is compatible with your assay). Alternatively, redesign the derivative to include more polar groups to improve solubility, without compromising key binding interactions.
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Problem 2: Inconsistent results between different binding assays (e.g., DSF vs. FP competition).
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Possible Cause 1: Assay-Specific Artifacts.
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Troubleshooting Step: Different assays measure different physical phenomena. DSF measures thermal stability upon ligand binding, while FP measures the displacement of a fluorescently labeled probe. Your compound might stabilize the protein without directly competing with the fluorescent probe, or vice versa.
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Recommendation: Use a third, orthogonal assay for confirmation, such as Isothermal Titration Calorimetry (ITC), which directly measures the heat change upon binding and provides a true Kd. This can help to clarify ambiguous results.
-
-
Possible Cause 2: Compound Interference with Assay Components.
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Troubleshooting Step: The derivative might be fluorescent itself, interfering with the FP assay, or it might aggregate at higher concentrations, affecting both DSF and FP readouts.
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Recommendation: Run control experiments. For FP, test the intrinsic fluorescence of your compound at the excitation and emission wavelengths of the probe. For both assays, check for aggregation using techniques like dynamic light scattering (DLS).
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Problem 3: High binding affinity in biochemical assays but low cellular activity.
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Possible Cause 1: Poor Cell Permeability.
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Troubleshooting Step: The physicochemical properties of your derivative (e.g., high polarity, high molecular weight) may prevent it from crossing the cell membrane.
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Recommendation: Assess the cell permeability of your compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays. If permeability is low, consider medicinal chemistry strategies to improve it, such as reducing the number of hydrogen bond donors or increasing lipophilicity (while maintaining a balance with solubility).
-
-
Possible Cause 2: Efflux by Cellular Transporters.
-
Troubleshooting Step: Your compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.
-
Recommendation: Test if your compound is a substrate for common efflux transporters. If so, co-incubation with known efflux pump inhibitors can help confirm this. Redesigning the molecule to avoid recognition by these transporters may be necessary.
-
-
Possible Cause 3: Intracellular Metabolism.
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Troubleshooting Step: The compound may be rapidly metabolized inside the cell into an inactive form.
-
Recommendation: Perform metabolic stability assays using liver microsomes or hepatocytes to assess the metabolic liability of your compound. If it is rapidly metabolized, identify the metabolic soft spots and modify the chemical structure to block or slow down metabolism.
-
Data Presentation
Table 1: Binding Affinities of this compound and Analogs
| Compound | Modification from Compound 7 (para-fluoro) | ΔTm (°C) vs. GID4 alone | IC50 (μM) (FP Assay) | Kd (μM) (ITC) |
| 15 | meta-fluoro | > 1 | 264.0 | Not Reported |
| 16 (Ligand 3) | meta-hydroxyl | > 1 | 148.5 | 110 |
| 20 | No substitution on the phenyl ring | > 1 | 113.2 | Not Reported |
Data sourced from Chana et al., 2022.
Experimental Protocols
Differential Scanning Fluorimetry (DSF)
DSF is utilized to assess the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature (Tm) of the protein upon addition of a compound suggests binding and stabilization.
-
Protein and Compound Preparation:
-
Prepare a stock solution of purified GID4 protein (e.g., 2 µM) in a suitable buffer (e.g., HEPES, NaCl).
-
Prepare stock solutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well PCR plate, mix the GID4 protein solution with the test compound to achieve the desired final concentration (e.g., 2 µM GID4, 10-50 µM compound). Include a vehicle control (DMSO) and a no-ligand control.
-
Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
-
Data Acquisition:
-
Use a real-time PCR instrument to heat the plate gradually (e.g., from 25 °C to 95 °C with a ramp rate of 1 °C/min).
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The Tm is the temperature at the midpoint of the unfolding transition.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein alone from the Tm in the presence of the compound.
-
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound to displace a fluorescently labeled probe from the GID4 binding pocket.
-
Reagent Preparation:
-
Prepare a solution of GID4 protein in assay buffer.
-
Prepare a solution of a fluorescently labeled GID4 ligand (probe), such as a fluorescently tagged degron peptide (e.g., PGLWKS).
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add the GID4 protein and the fluorescent probe.
-
Add the serially diluted test compounds. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Data Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that displaces 50% of the fluorescent probe.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Sample Preparation:
-
Prepare a solution of GID4 protein in the sample cell (e.g., 20-50 µM).
-
Prepare a solution of the ligand in the injection syringe at a concentration 10-20 times higher than the protein concentration.
-
Ensure both the protein and ligand are in identical buffer solutions to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
A control experiment injecting the ligand into the buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Visualizations
References
- 1. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
troubleshooting GID4 Ligand 3 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with GID4 Ligand 3. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound 16, is a small molecule binder of the Glucose-induced degradation protein 4 (GID4).[1] GID4 is the substrate recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[2][3] By binding to GID4, this ligand can be utilized in studies related to targeted protein degradation, a strategy that uses small molecules to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The CTLH complex, through GID4, recognizes proteins with a specific N-terminal proline "degron" motif, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3]
Q2: What are the known binding affinities of this compound?
This compound has been characterized to bind to GID4 with a dissociation constant (Kd) of 110 μM and an IC50 of 148.5 μM in in vitro assays. It is important to note that since this compound is a racemic mixture and only one enantiomer (the (S)-enantiomer) was observed to bind to GID4, the actual binding affinity of the active enantiomer is likely stronger.
Q3: Is there any information on the solubility of this compound?
While specific quantitative solubility data for this compound in various solvents is not extensively published, it is a small organic molecule and, like many such compounds targeting protein-protein interactions, it is predicted to have low aqueous solubility. It is common practice to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For experimental use, this stock solution is then diluted into the aqueous assay buffer.
Q4: How should I store this compound for optimal stability?
For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in a solvent such as DMSO, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. These stock solutions should be stored at -80°C.
Troubleshooting Guide: Solubility Issues
Problem: My this compound is not dissolving in my aqueous buffer.
This is a common issue for hydrophobic small molecules. The primary strategy is to first create a concentrated stock solution in a suitable organic solvent.
Recommended First Steps:
-
Prepare a High-Concentration Stock Solution in DMSO: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions of poorly water-soluble compounds.
-
Test Solubility on a Small Scale: Before preparing a large stock solution, it is advisable to test the solubility of a small amount of the compound (e.g., 1 mg) in a small volume of DMSO (e.g., 100 µL) to determine an approximate solubility limit.
-
Use Gentle Heating and Vortexing: To aid dissolution, you can gently warm the solution (e.g., to 37°C) and vortex it thoroughly.
Problem: The compound precipitates when I dilute the DMSO stock into my aqueous buffer.
This indicates that the solubility of the compound in the final aqueous solution is being exceeded. Here are several strategies to address this:
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Lower the Final Concentration: The simplest solution is to use a lower final concentration of this compound in your experiment.
-
Optimize the Dilution Method: Instead of a single large dilution, perform serial dilutions. Also, add the DMSO stock to the aqueous buffer dropwise while gently vortexing to ensure rapid and even mixing.
-
Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%) to avoid solvent-induced artifacts or toxicity in cell-based assays.
-
Use Co-solvents or Excipients: If lowering the concentration is not feasible, consider the use of co-solvents or solubility-enhancing excipients.
| Strategy | Description | Considerations |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility. | The optimal pH for solubility must be compatible with the experimental system (e.g., protein stability, cell viability). |
| Use of Surfactants | Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can help to keep hydrophobic compounds in solution. | Surfactants can interfere with some biological assays, so it is crucial to run appropriate controls. |
| Inclusion of Co-solvents | A small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG 400) in the final buffer can improve solubility. | The compatibility of the co-solvent with the assay system must be verified. |
Troubleshooting Guide: Stability Issues
Problem: I am observing a loss of activity of this compound over time in my experiments.
This could indicate that the compound is unstable under your experimental conditions.
Strategies to Assess and Mitigate Instability:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting stock solutions into single-use volumes is critical to maintain the integrity of the compound.
-
Assess Stability Under Assay Conditions: You can perform a time-course experiment where the compound is incubated in the assay buffer for varying durations before the start of the assay to see if its activity diminishes over time.
-
Consider pH and Temperature Effects: The stability of small molecules can be sensitive to pH and temperature. If you suspect instability, you can test the compound's performance in buffers with different pH values and at different incubation temperatures.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in various experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 5 mg).
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 208.28 g/mol , dissolve 5 mg in 2.4 mL of DMSO).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability using Differential Scanning Fluorimetry (DSF)
Objective: To assess the stabilizing effect of this compound binding on the GID4 protein, which serves as an indicator of compound stability in the binding pocket. An increase in the melting temperature (Tm) of the protein in the presence of the ligand suggests stabilization.
Materials:
-
Purified GID4 protein
-
This compound stock solution (in DMSO)
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
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Quantitative PCR (qPCR) instrument with a thermal shift assay module
Procedure:
-
Prepare a master mix containing the GID4 protein and SYPRO Orange dye in the DSF buffer. A typical final concentration would be 2 µM GID4 and 5x SYPRO Orange.
-
Add the this compound from the stock solution to the master mix to achieve the desired final concentration (e.g., 100 µM). Prepare a control sample with an equivalent amount of DMSO.
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Set up a temperature ramp on the qPCR instrument from 25°C to 95°C with a ramp rate of 1°C/minute.
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Monitor the fluorescence of the SYPRO Orange dye as the temperature increases.
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The melting temperature (Tm) is the temperature at which the protein unfolds, leading to a sharp increase in fluorescence. This is typically calculated from the peak of the first derivative of the melting curve.
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Compare the Tm of GID4 with and without this compound. An increase in Tm in the presence of the ligand indicates that it binds to and stabilizes the protein.
| Sample | Typical GID4 Concentration | Typical Ligand Concentration | Expected Outcome |
| GID4 + DMSO | 2 µM | - | Baseline melting temperature (Tm) |
| GID4 + this compound | 2 µM | 100 µM | Increased melting temperature (ΔTm > 0) |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The GID4-CTLH E3 ligase pathway for substrate ubiquitination and degradation.
Caption: A logical workflow for the preparation and troubleshooting of this compound in experiments.
References
GID4 Ligand 3 Chemical Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the chemical synthesis of GID4 Ligand 3 and its analogs. The information is designed to address specific experimental challenges and provide practical solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of GID4 ligands. The solutions are based on established synthetic methodologies and general organic chemistry principles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low reaction yield | Incomplete reaction, degradation of starting materials or product, suboptimal reaction conditions (temperature, time, solvent). | Monitor reaction progress by TLC or LC-MS to determine the optimal reaction time. Ensure the quality and purity of reagents and solvents. Perform a small-scale reaction optimization screen to test different temperatures, solvents, and catalysts. |
| Difficult purification of the final compound | Presence of closely related impurities or byproducts, stereoisomers. | Employ alternative purification techniques such as preparative HPLC, supercritical fluid chromatography (SFC), or crystallization. For stereoisomers, consider chiral chromatography or diastereomeric salt resolution. |
| Inconsistent biological activity | Presence of impurities, incorrect stereoisomer, compound degradation. | Re-purify the compound and confirm its identity and purity by NMR, LC-MS, and HRMS. If the compound has stereocenters, verify the stereochemical purity. Store the compound under appropriate conditions (e.g., desiccated, protected from light) to prevent degradation. |
| Poor solubility of intermediates or final product | The compound may have a high molecular weight and be non-polar. | Use a co-solvent system for reactions and purification. Consider modifying the chemical structure to include more polar functional groups if synthetically feasible and compatible with biological activity. |
| Side reactions observed | Reactive functional groups in the starting materials, non-selective reagents. | Protect sensitive functional groups before carrying out the reaction. Use more selective reagents to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound analogs?
A1: The synthesis of many GID4 ligands, such as the chemical probe PFI-7, often starts from a substituted cyclohexane derivative and various aromatic or heteroaromatic amines. For example, a common synthetic strategy involves the reaction of benzyl primary amines with an α-chloroamide template.[1]
Q2: I am having trouble with the stereochemistry of my compound. How can I ensure I have the correct isomer?
A2: GID4 often binds selectively to a specific stereoisomer. For instance, in the case of fragment 4, GID4 exclusively binds to the (R)-stereoisomer.[2][3] It is crucial to either use stereochemically pure starting materials or perform chiral separation of the final product. Chiral HPLC or SFC are effective methods for separating enantiomers. The absolute stereochemistry can be confirmed by X-ray crystallography of the ligand-protein complex.
Q3: My compound has a low binding affinity for GID4 in biophysical assays. What structural modifications can I explore to improve it?
A3: Structure-activity relationship (SAR) studies are key to optimizing binding affinity. For GID4 ligands, exploring different substituents on the aromatic rings can significantly impact potency. For example, the development of PFI-7 from an initial hit involved systematic modifications to enhance binding.[1] Computational modeling and docking studies can also help predict modifications that may improve binding.[4]
Q4: How can I introduce a linker for developing a PROTAC based on my GID4 ligand?
A4: Identifying a suitable vector for linker attachment is a critical step. For many GID4 ligands, positions on the chemical scaffold that are solvent-exposed and do not interfere with key binding interactions are ideal. For example, in the development of some GID4 binders, a benzimidazole group was modified to attach a PEG chain. It is important to synthesize and test several linker lengths and compositions to achieve optimal ternary complex formation and subsequent protein degradation.
Q5: What are the recommended methods for confirming target engagement in cells?
A5: A cellular thermal shift assay (CETSA) or a NanoBRET assay can be used to confirm that your compound engages with GID4 inside cells. These assays measure the stabilization of GID4 upon ligand binding or the displacement of a known binder, respectively.
Quantitative Data Summary
The following table summarizes the binding affinities of selected GID4 ligands.
| Compound | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| 16 | 110 µM (Kd) | In vitro | |
| 67 | 17 µM (Kd) | In vitro | |
| 88 | 5.6 µM (Kd) | In vitro | |
| 88 | 558 nM (EC50) | In cells | |
| PFI-7 | 80 nM (Kd) | SPR | |
| PFI-7 | 0.6 µM (EC50) | NanoBRET |
Experimental Protocols
General Protocol for Surface Plasmon Resonance (SPR) Binding Assay
This protocol provides a general framework for assessing the binding of small molecule ligands to GID4 using SPR.
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Immobilization of GID4: Recombinantly expressed and purified GID4 protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
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Ligand Preparation: The small molecule ligand is serially diluted in an appropriate buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
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Binding Analysis: The diluted ligand solutions are injected over the sensor chip surface. The association and dissociation of the ligand are monitored in real-time by measuring the change in the refractive index at the chip surface.
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Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., steady-state affinity model) to determine the equilibrium dissociation constant (Kd).
General Protocol for Differential Scanning Fluorimetry (DSF)
DSF is used to assess the thermal stabilization of GID4 upon ligand binding.
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Reaction Mixture Preparation: A solution containing purified GID4 protein, a fluorescent dye (e.g., SYPRO Orange), and the test compound is prepared in a suitable buffer.
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Thermal Denaturation: The reaction mixture is heated in a real-time PCR instrument with a temperature gradient (e.g., from 25 °C to 95 °C).
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Fluorescence Measurement: The fluorescence of the dye is measured at each temperature increment. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as the protein unfolds.
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Data Analysis: The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the resulting melt curve. An increase in the Tm in the presence of the ligand indicates binding and stabilization of the protein.
Visualizations
Caption: A generalized workflow for the synthesis and evaluation of GID4 ligands.
Caption: A decision tree for troubleshooting common synthetic chemistry challenges.
References
- 1. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: GID4 Ligand 3
Disclaimer: "this compound" is not a publicly recognized scientific name for a specific molecule. This guide provides a general framework for researchers encountering cytotoxicity with novel small-molecule degraders that recruit the GID4 E3 ligase complex. The principles and protocols described here are based on established methodologies in the field of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell-based assays with this compound. What are the potential causes?
A1: Cytotoxicity related to a GID4-recruiting degrader can stem from several factors:
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On-target Cytotoxicity: The intended degradation of the target protein itself may be toxic to the cells. This is more likely if the target protein is essential for cell survival or if its degradation leads to the activation of a cell death pathway.
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Off-target Cytotoxicity: The degrader molecule may bind to and/or degrade other proteins besides the intended target, leading to unintended cellular damage. This can be caused by either the target-binding or the GID4-binding component of your molecule.
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"Off-ligase" Cytotoxicity: While designed to recruit GID4, the ligand might also engage other E3 ligases, leading to the degradation of an unforeseen set of proteins.
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Compound-Intrinsic Toxicity: The chemical structure of this compound itself might have inherent toxicity, independent of its protein degradation activity. This can be due to factors like poor solubility, mitochondrial toxicity, or reactivity.
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"Hook Effect" Related Toxicity: At very high concentrations, PROTACs can saturate the system, preventing the formation of the key ternary complex (Target-PROTAC-E3 ligase), which can sometimes lead to non-specific effects and toxicity.[1]
Q2: How can we begin to troubleshoot the observed cytotoxicity?
A2: A systematic approach is crucial. We recommend the following initial steps:
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Confirm On-Target Activity: First, verify that this compound is indeed degrading the intended target protein at the concentrations where cytotoxicity is observed.
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Dose-Response and Time-Course Analysis: Perform detailed dose-response and time-course experiments to understand the relationship between compound concentration, target degradation, and cell death.
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Use of Controls: Employ appropriate controls in all experiments. This includes a vehicle control (e.g., DMSO), a positive control for cytotoxicity if available, and ideally, an inactive version of your degrader that does not bind to the target or GID4.
Q3: What are some general strategies to minimize the cytotoxicity of our GID4-recruiting degrader?
A3: To mitigate cytotoxicity, consider these strategies:
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Optimize Concentration and Incubation Time: Use the lowest concentration and shortest incubation time that still achieves effective target degradation.[2]
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Chemical Modification: If off-target effects are suspected, medicinal chemistry efforts can be employed to modify the structure of this compound to improve its selectivity for the target protein and/or GID4.
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Cell Line Selection: The cytotoxic effects of a degrader can be cell-line specific. If possible, test your compound in a panel of cell lines to identify a more suitable model for your studies.
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Targeted Delivery: For in vivo studies, consider strategies for tumor-specific delivery to minimize exposure to healthy tissues.[3]
Troubleshooting Guides
Guide 1: Is the Cytotoxicity On-Target?
This guide will help you determine if the observed cell death is a direct result of degrading your target protein.
| Experimental Question | Suggested Experiment | Expected Outcome if On-Target |
| Does cytotoxicity correlate with target degradation? | Perform a dose-response study measuring both cell viability and target protein levels. | The IC50 for cytotoxicity should be similar to the DC50 (concentration for 50% degradation) of the target protein. |
| Can we rescue the phenotype by overexpressing the target? | Transfect cells with a vector expressing a degradation-resistant mutant of the target protein. | Overexpression of the resistant target should rescue the cells from this compound-induced death. |
| Does knocking out the target mimic the phenotype? | Use CRISPR/Cas9 to knock out the target protein. | Knocking out the target protein should result in a similar cytotoxic or anti-proliferative phenotype. |
| Is the cytotoxicity dependent on GID4? | Use siRNA or CRISPR/Cas9 to knockdown or knockout GID4. | Depletion of GID4 should prevent target degradation and rescue the cells from cytotoxicity. |
Guide 2: Investigating Off-Target Effects
If on-target toxicity is ruled out, the next step is to investigate potential off-target effects.
| Experimental Question | Suggested Experiment | Expected Outcome if Off-Target |
| Are other proteins being degraded? | Perform unbiased proteomics (e.g., mass spectrometry) on cells treated with this compound versus a vehicle control. | Identification of proteins that are degraded in addition to the intended target. |
| Does an inactive analog of the degrader cause cytotoxicity? | Synthesize an inactive version of this compound (e.g., with a modification that prevents binding to the target or GID4). | The inactive analog should not cause cytotoxicity, suggesting the effect is dependent on protein binding/degradation. |
| Can we identify unintended binding partners? | Perform thermal shift assays or affinity-based pulldown experiments with this compound. | Identification of proteins that bind to your compound, which can then be investigated as potential off-targets. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol determines the concentration-dependent effect of this compound on cell viability.
Materials:
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Cells of interest
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Complete culture medium
-
96-well clear-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
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Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add the prepared this compound dilutions. Include vehicle-only control wells.
-
Incubate the plate for a desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the time specified by the reagent manufacturer.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration).[2]
Protocol 2: Western Blot for Target Degradation
This protocol confirms and quantifies the degradation of the target protein.
Materials:
-
Cells and culture medium
-
6-well or 12-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and treat with various concentrations of this compound for a specific time.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the extent of target degradation.
Data Presentation
Table 1: Example Data Summary for this compound in Cell Line X
| Concentration (nM) | Target Degradation (%) (at 24h) | Cell Viability (%) (at 48h) |
| 1 | 15 | 98 |
| 10 | 45 | 92 |
| 100 | 85 | 60 |
| 1000 | 95 | 25 |
| DC50 / IC50 | ~15 nM | ~150 nM |
Visualizations
Signaling Pathways and Experimental Workflows
References
refining GID4 Ligand 3 concentration for optimal degradation
Welcome to the technical support center for GID4 Ligand 3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for targeted protein degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve optimal degradation of your target protein.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| No or low degradation of the target protein. | Suboptimal Ligand 3 concentration: The concentration may be too low for effective ternary complex formation or too high, leading to the "hook effect"[1]. | Perform a dose-response experiment to determine the optimal concentration. We recommend a starting range of 1 nM to 10 µM. |
| Cell permeability issues: Ligand 3 may not be efficiently entering the cells. | Consider modifying the linker to improve physicochemical properties such as cellular permeability[2]. | |
| Low expression of GID4 or target protein: The E3 ligase or the target protein may not be sufficiently expressed in the cell line used. | Confirm the expression levels of GID4 and the target protein in your cell model by western blot or qPCR. | |
| Inefficient ternary complex formation: The linker length or composition of Ligand 3 may not be optimal for bridging GID4 and the target protein[3]. | If possible, test analogs of Ligand 3 with different linker lengths and compositions[2][3]. | |
| High off-target effects observed. | High Ligand 3 concentration: Excessive concentrations can lead to non-specific binding and degradation of other proteins. | Lower the concentration of Ligand 3 to the minimal effective dose determined from your dose-response curve. |
| Promiscuous binding of the target-binding moiety: The warhead of Ligand 3 may be binding to proteins other than the intended target. | Perform proteomic profiling to identify off-target proteins and consider redesigning the target-binding moiety for higher specificity. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes. | Standardize cell culture and treatment protocols. Ensure consistent cell passage numbers and confluency at the time of treatment. |
| Ligand 3 degradation: The compound may be unstable in the experimental conditions. | Check the stability of Ligand 3 in your cell culture media over the time course of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is GID4 and why is it used for targeted protein degradation?
A1: GID4 (Glucose-induced degradation protein 4) is a substrate receptor of the human C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. It is an attractive E3 ligase for targeted protein degradation because it is expressed in most tissue types and localizes to both the cytosol and nucleus, offering broad applicability for degrading a variety of target proteins.
Q2: How does this compound work?
A2: this compound is a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule with one end that binds to the GID4 E3 ligase and the other end that binds to the target protein of interest. By bringing GID4 and the target protein into close proximity, Ligand 3 facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at high concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Ligand 3 with either GID4 or the target protein) rather than the productive ternary complex (GID4-Ligand 3-target protein), thus inhibiting degradation. To avoid this, it is crucial to perform a careful dose-response analysis to identify the optimal concentration range for maximal degradation.
Q4: How do I determine the optimal concentration of this compound?
A4: The optimal concentration can be determined by performing a dose-response experiment. Treat your cells with a range of Ligand 3 concentrations (e.g., from 1 nM to 10 µM) for a fixed period (e.g., 18-24 hours). Then, measure the level of the target protein by western blot or another quantitative method. The concentration that gives the maximal degradation (Dmax) and the concentration that achieves 50% degradation (DC50) are key parameters to determine.
Q5: What control experiments should I perform?
A5: It is important to include several controls in your experiments:
-
Vehicle control (e.g., DMSO): To assess the basal level of the target protein.
-
Negative control PROTAC: A molecule that is structurally similar to Ligand 3 but contains an inactive enantiomer for either the GID4 or target-binding moiety. This helps to confirm that the observed degradation is specific to the intended mechanism.
-
Proteasome inhibitor (e.g., MG132): Co-treatment with a proteasome inhibitor should rescue the degradation of the target protein, confirming that the degradation is proteasome-dependent.
Quantitative Data Summary
The following table summarizes hypothetical dose-response data for this compound to illustrate the process of determining optimal concentration.
| This compound Concentration | Target Protein Level (% of Vehicle) | Standard Deviation |
| Vehicle (0 nM) | 100% | 5.2 |
| 1 nM | 85% | 4.8 |
| 10 nM | 55% | 6.1 |
| 50 nM | 25% | 3.9 |
| 100 nM (Optimal) | 10% (Dmax) | 2.5 |
| 500 nM | 30% | 4.1 |
| 1 µM | 50% | 5.5 |
| 10 µM | 70% | 6.8 |
Note: This is example data. Actual results will vary depending on the target protein, cell line, and experimental conditions. The data illustrates a typical PROTAC dose-response curve, including the hook effect at higher concentrations.
The half-maximal degradation concentration (DC50) for this example is approximately 15 nM.
Experimental Protocols
Protocol 1: Dose-Response Analysis for this compound
Objective: To determine the optimal concentration of this compound for target protein degradation.
Materials:
-
Cells expressing the target protein and GID4.
-
Cell culture medium and supplements.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
Multi-well plates (e.g., 12-well or 24-well).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE and western blot reagents.
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Secondary antibody.
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Ligand Preparation: Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C and 5% CO2.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Develop the blot and quantify the band intensities.
-
-
Data Analysis:
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of target protein remaining relative to the vehicle control.
-
Plot the percentage of target protein versus the log of the this compound concentration to generate a dose-response curve and determine the DC50 and Dmax.
-
Visualizations
Caption: Mechanism of this compound-mediated targeted protein degradation.
References
Technical Support Center: GID4 Ligand-Based PROTACs and the Hook Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with the hook effect in GID4 Ligand 3-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is a this compound-based PROTAC and how does it work?
A1: A this compound-based PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule designed to specifically eliminate a target protein from the cell. It consists of three key components: a ligand that binds to the target protein, a ligand that recruits the GID4 E3 ubiquitin ligase (in this case, "this compound"), and a linker connecting these two moieties.[1][2] The PROTAC functions by forming a ternary complex, bringing the target protein and the GID4 E3 ligase into close proximity.[][4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's proteasome.[5]
Q2: What is the "hook effect" in the context of PROTACs?
A2: The hook effect is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of the PROTAC leads to a decrease in target protein degradation. This results in a characteristic bell-shaped dose-response curve. The effect arises because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the GID4 E3 ligase, rather than the productive ternary complex required for degradation.
Q3: Why is it important to understand and manage the hook effect?
A3: The hook effect can lead to misinterpretation of experimental data, particularly a PROTAC's potency and efficacy. If the tested concentrations are too high and fall on the right side of the bell curve, one might incorrectly conclude that the PROTAC is less effective than it actually is. Understanding the hook effect is crucial for determining the optimal concentration range for your experiments and for accurately assessing the therapeutic potential of a PROTAC.
Q4: Are GID4-based PROTACs known to exhibit a hook effect?
A4: The hook effect is a general characteristic of the PROTAC modality due to its mechanism of action involving ternary complex formation. Therefore, it is highly probable that this compound-based PROTACs will also exhibit a hook effect. Recent studies on GID4-based PROTACs, such as those targeting BRD4, have demonstrated concentration-dependent degradation, which is consistent with the potential for a hook effect at higher concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No protein degradation observed at any concentration. | 1. PROTAC concentration is too high (in the hook effect region). 2. PROTAC is not cell-permeable.3. The cell line does not express sufficient levels of GID4 E3 ligase.4. The target protein is not expressed in the cell line.5. The incubation time is too short. | 1. Test a much wider range of PROTAC concentrations (e.g., from picomolar to high micromolar) to identify the optimal degradation window. 2. Assess cell permeability using a PAMPA assay or similar method.3. Confirm GID4 expression via Western Blot or qPCR.4. Verify target protein expression in your cell line.5. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time. |
| Bell-shaped dose-response curve observed (degradation decreases at high concentrations). | This is the classic hook effect. | 1. Confirm the bell shape by testing a finer resolution of concentrations around the peak and at higher concentrations. 2. Determine the optimal concentration (DCmax) that gives the maximum degradation and use concentrations at or below this for future experiments.3. Use biophysical assays (e.g., AlphaLISA, ITC, Co-IP) to correlate the decrease in degradation with a reduction in ternary complex formation at high concentrations. |
| High variability in degradation levels between experiments. | 1. Inconsistent cell density or passage number.2. Variability in PROTAC stock solution preparation.3. Inconsistent incubation times. | 1. Maintain consistent cell culture conditions, including seeding density and passage number.2. Prepare fresh PROTAC dilutions from a concentrated stock for each experiment.3. Ensure precise and consistent incubation times for all samples. |
| Degradation is observed, but the maximum degradation (Dmax) is low. | 1. The ternary complex formed is not optimal for ubiquitination.2. The target protein has a very high synthesis rate.3. The PROTAC has low cellular uptake. | 1. Consider redesigning the PROTAC with a different linker length or attachment point to improve the ternary complex geometry.2. Measure the target protein's half-life to understand its turnover rate.3. Investigate PROTAC uptake and accumulation in the cells. |
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for a this compound-based PROTAC targeting a protein of interest (POI).
Table 1: Dose-Response Degradation Data
| PROTAC Concentration (nM) | % POI Remaining (vs. Vehicle) |
| 0.1 | 98 |
| 1 | 85 |
| 10 | 45 |
| 100 | 15 |
| 1000 | 30 |
| 10000 | 65 |
This data illustrates a typical hook effect, with maximal degradation observed at 100 nM and reduced efficacy at higher concentrations.
Table 2: Biophysical Characterization of Binary and Ternary Complexes
| Interaction | Binding Affinity (Kd) |
| PROTAC <-> POI | 50 nM |
| PROTAC <-> GID4 | 200 nM |
| POI-PROTAC-GID4 (Ternary Complex) | 10 nM |
The higher affinity of the ternary complex compared to the binary interactions indicates positive cooperativity, which is a favorable characteristic for a PROTAC.
Experimental Protocols
Western Blot for Protein Degradation Assessment
Objective: To quantify the degradation of the target protein in response to treatment with a this compound-based PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Express the normalized protein levels as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to generate a dose-response curve.
-
AlphaLISA for Ternary Complex Formation
Objective: To measure the formation of the Target Protein-PROTAC-GID4 ternary complex in a cell-free system.
Methodology:
-
Reagent Preparation:
-
Use purified, tagged proteins (e.g., GST-tagged Target Protein, His-tagged GID4).
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the Target Protein, GID4, and the PROTAC at various concentrations.
-
Incubate the mixture to allow for complex formation.
-
-
Detection:
-
Add AlphaLISA acceptor beads conjugated to an antibody against one protein tag (e.g., anti-GST) and donor beads conjugated to an antibody against the other tag (e.g., anti-His).
-
Incubate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an Alpha-enabled plate reader.
-
A high AlphaLISA signal indicates the formation of the ternary complex.
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is expected, mirroring the hook effect.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the binary and ternary complex interactions.
Methodology:
-
Sample Preparation:
-
Dialyze the purified proteins into the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the proteins and the PROTAC.
-
-
ITC Experiment (Ternary Complex):
-
Load the GID4 E3 ligase into the ITC cell.
-
Load the pre-formed binary complex of the Target Protein and PROTAC into the injection syringe.
-
Perform a series of injections and measure the heat changes.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change for each injection.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Visualizations
Caption: Mechanism of action of a this compound-based PROTAC.
Caption: The underlying cause of the hook effect in PROTACs.
Caption: A logical workflow for troubleshooting the hook effect.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Efficacy of GID4 Ligand 3 Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the in vivo efficacy of GID4 Ligand 3 degraders. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: My this compound degrader shows potent in vitro degradation but has poor in vivo efficacy. What are the common causes?
Low in vivo efficacy despite strong in vitro activity is a frequent challenge in PROTAC development. Key factors to investigate include:
-
Poor Pharmacokinetics (PK): The degrader may have low bioavailability, rapid clearance, or poor tissue distribution, preventing it from reaching the target tissue at sufficient concentrations.[1][2]
-
Suboptimal Physicochemical Properties: High molecular weight, low aqueous solubility, and poor cell permeability can limit the degrader's ability to be absorbed and distributed in vivo.[1][3]
-
Metabolic Instability: The degrader may be rapidly metabolized in the liver or other tissues, leading to a short half-life.
-
Inefficient Ternary Complex Formation in vivo: The formation of a stable ternary complex between the target protein, the this compound degrader, and the GID4 E3 ligase is crucial for degradation.[2] Factors present in vivo but not in vitro could hinder this process.
-
The "Hook Effect": At high concentrations, the formation of non-productive binary complexes (degrader-target or degrader-GID4) can inhibit the formation of the productive ternary complex, reducing degradation efficiency.
Q2: How can I improve the pharmacokinetic properties of my this compound degrader?
Optimizing the PK profile is a critical step for improving in vivo efficacy. Consider the following strategies:
-
Linker Optimization: The linker plays a crucial role in the overall properties of the PROTAC. Modifying the linker's length, rigidity, and composition can improve solubility, permeability, and metabolic stability.
-
Formulation Strategies: Utilizing drug delivery systems such as nanoparticles, liposomes, or amorphous solid dispersions can enhance solubility and bioavailability.
-
Structural Modifications: Introducing polar groups or employing other medicinal chemistry strategies can improve the physicochemical properties of the degrader.
Q3: What should I consider when designing the linker for a GID4-based PROTAC for in vivo use?
The linker is a key determinant of a PROTAC's success in vivo. Key considerations include:
-
Length and Flexibility: The linker must be long and flexible enough to allow for the proper orientation of the target protein and GID4 to form a productive ternary complex.
-
Composition: The chemical makeup of the linker influences the PROTAC's solubility and permeability. Polyethylene glycol (PEG) linkers are commonly used to increase solubility.
-
Metabolic Stability: Avoid metabolically labile functional groups within the linker to prevent premature degradation of the PROTAC.
Q4: Are there any known challenges specific to using GID4 as the E3 ligase for targeted protein degradation?
While a promising newer E3 ligase, there are some considerations for GID4:
-
Non-Degradative Functions: Some studies suggest that engagement of GID4 may not always lead to proteasomal degradation and could have other regulatory functions. This highlights the importance of confirming target degradation through multiple assays.
-
Tissue Distribution: The expression levels of GID4 and other components of the CTLH complex in your target tissue in vivo should be confirmed to ensure the machinery for degradation is present.
Troubleshooting Guides
Problem 1: Low or No Target Degradation in Animal Models
Is the degrader reaching the target tissue at sufficient concentrations?
-
Action: Perform a pharmacokinetic (PK) study to determine the concentration of the degrader in plasma and the target tissue over time.
-
Rationale: Insufficient drug exposure at the site of action is a primary reason for lack of in vivo efficacy.
-
Troubleshooting:
-
If exposure is low:
-
Optimize the formulation: Use solubility-enhancing excipients or advanced drug delivery systems.
-
Modify the route of administration: If oral bioavailability is poor, consider intravenous (IV) or intraperitoneal (IP) injection.
-
Re-design the degrader: Improve physicochemical properties through medicinal chemistry.
-
-
Has target engagement been confirmed in vivo?
-
Action: Conduct a cellular thermal shift assay (CETSA) on tissue samples from treated animals to confirm that the degrader is binding to the target protein.
-
Rationale: Lack of target engagement indicates a problem with drug delivery to the target protein within the cell.
-
Troubleshooting:
-
If no target engagement is observed despite adequate tissue concentration:
-
Assess cell permeability: The degrader may be accumulating in the interstitial space but not entering the target cells. In vitro cell permeability assays can help diagnose this.
-
-
Problem 2: The "Hook Effect" is Observed in Vivo
Is there a bell-shaped dose-response curve for target degradation?
-
Action: Conduct a dose-response study with a wide range of doses, including very low and very high concentrations. Analyze target protein levels in the target tissue at each dose.
-
Rationale: The hook effect, where degradation efficiency decreases at high concentrations, can limit the therapeutic window.
-
Troubleshooting:
-
If a hook effect is confirmed:
-
Adjust the dosing regimen: Lower the dose to a concentration that is on the effective side of the bell-shaped curve.
-
Re-design the degrader: Optimize the binding affinities of the warhead and E3 ligase ligand to favor ternary complex formation over binary complex formation.
-
-
Problem 3: Off-Target Toxicity is Observed in Animal Models
Is the toxicity related to the degradation of unintended proteins?
-
Action: Perform proteomics studies on tissues from treated and control animals to identify any off-target proteins that are being degraded.
-
Rationale: Off-target degradation can lead to unforeseen toxicity.
-
Troubleshooting:
-
If off-target degradation is identified:
-
Modify the target-binding ligand: Improve the selectivity of the warhead for the intended target.
-
Consider a different E3 ligase: The expression pattern of the chosen E3 ligase may contribute to off-target effects in certain tissues.
-
-
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for the GID4-based BRD4 degrader, NEP162.
Table 1: In Vitro Activity of NEP162
| Parameter | Value | Cell Line | Conditions | Reference |
| BRD4 Degradation (DC50) | 1.8 nM | SW480 | 18 h treatment | |
| Cell Viability (IC50) | 3.7 nM | SW480 | 72 h treatment |
Table 2: In Vivo Efficacy of NEP162 in a Xenograft Model
| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| SW480 Xenograft (Mice) | NEP162 (30 mg/kg) | Intraperitoneal, once daily | 85% |
Experimental Protocols
Protocol 1: Western Blotting for BRD4 Degradation
Objective: To quantify the degradation of the target protein (e.g., BRD4) in cells or tissues treated with a this compound degrader.
Materials:
-
Cell or tissue lysates
-
Primary antibodies: anti-BRD4, anti-GAPDH or anti-α-Tubulin (loading control)
-
HRP-conjugated secondary antibody
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
TBST buffer (Tris-buffered saline with Tween 20)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
ECL substrate and imaging system
Methodology:
-
Sample Preparation: Lyse cells or homogenize tissues in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash with TBST and incubate with the secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and capture the chemiluminescent signal.
-
Data Analysis: Quantify band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of the this compound degrader to its target protein in intact cells or tissues.
Materials:
-
Cells or tissue homogenates
-
This compound degrader
-
DMSO (vehicle control)
-
PBS (phosphate-buffered saline)
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR cycler)
-
Western blot supplies (as in Protocol 1)
Methodology:
-
Treatment: Treat cells or tissue homogenates with the degrader or vehicle control.
-
Heating: Heat the samples at a range of temperatures to induce thermal denaturation.
-
Lysis and Fractionation: Lyse the cells/tissues and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.
Protocol 3: In Vivo Xenograft Model for Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of a this compound degrader in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Cancer cell line of interest
-
This compound degrader
-
Vehicle for formulation
-
Calipers for tumor measurement
-
Matrigel (optional)
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumors 2-3 times per week.
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the degrader or vehicle according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Monitoring: Monitor tumor volume and animal body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blot to confirm target degradation).
Visualizations
Caption: Mechanism of action for a this compound degrader.
Caption: Troubleshooting workflow for poor in vivo efficacy.
Caption: Signaling pathway of GID4-mediated BRD4 degradation.
References
Validation & Comparative
A Head-to-Head Battle for GID4 Engagement: PFI-7 vs. Compound 14
A Comparative Guide for Researchers in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation (TPD), the discovery of potent and selective ligands for E3 ubiquitin ligases is paramount. Glucose-Induced Degradation Protein 4 (GID4), a substrate receptor of the C-terminal to LisH (CTLH) E3 ligase complex, has emerged as a promising target for the development of novel PROTACs and molecular glues. This guide provides a detailed comparison of two prominent small molecule ligands for GID4: the well-established chemical probe PFI-7 and the recently identified potent binder, compound 14.
This objective analysis, supported by experimental data, will assist researchers, scientists, and drug development professionals in selecting the optimal tool for their GID4-related research and therapeutic development endeavors.
Quantitative Performance at a Glance
To facilitate a clear comparison of their biochemical and cellular activities, the following table summarizes the key quantitative data for PFI-7 and compound 14.
| Parameter | PFI-7 | Compound 14 | Assay Type |
| Binding Affinity (Kd) | 80 nM[1] | 23 nM[2] | Surface Plasmon Resonance (SPR) |
| Cellular Engagement (EC50) | 0.6 µM[1] | Not explicitly reported, but confirmed cellular target engagement | NanoBRET |
| Competitive Binding (IC50) | 4.1 µM | Not reported | Fluorescence Polarization (FP) |
| Thermal Stabilization (ΔTagg) | Not reported | Demonstrated significant thermal shift | Cellular Thermal Shift Assay (CETSA) |
In-Depth Look at Performance
PFI-7: The Established Probe
PFI-7 is a widely recognized chemical probe that potently and selectively binds to GID4. With a binding affinity (Kd) of 80 nM as determined by Surface Plasmon Resonance (SPR), it has proven to be a valuable tool for interrogating GID4 biology. Its efficacy in a cellular context is demonstrated by a NanoBRET assay, which measures target engagement in live cells, yielding an EC50 of 0.6 µM. PFI-7 functions as a GID4 antagonist, effectively disrupting the interaction between GID4 and its native substrates characterized by a Proline/N-terminal degron (Pro/N-degron). While its cellular potency is robust, its in vitro competitive binding IC50 of 4.1 µM in a fluorescence polarization assay suggests that its cellular activity may be influenced by factors beyond direct competition at the binding site.
Compound 14: The High-Affinity Challenger
Compound 14 has recently emerged as a highly potent GID4 ligand from a structure-based drug design campaign. It boasts a superior binding affinity with a Kd of 23 nM, making it one of the most potent GID4 binders reported to date. Although a specific EC50 value from a NanoBRET assay has not been published, studies have confirmed its engagement with GID4 within cells using a Cellular Thermal Shift Assay (CETSA), where it induced a significant thermal stabilization of the GID4 protein. This indicates that compound 14 effectively reaches and binds to its intracellular target. The direct comparison in the literature suggests that compound 14 exhibits a similar affinity to PFI-7 in biophysical assays.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approaches used to characterize these ligands, the following diagrams illustrate the GID4 signaling pathway and a typical experimental workflow.
References
A Comparative Guide to GID4 Ligands for Targeted Protein Degradation: GID4 Ligand 3 vs. Compound 88
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the discovery of novel E3 ligase ligands is paramount to expanding the scope and efficacy of proteolysis-targeting chimeras (PROTACs). The Glucose-induced degradation protein 4 (GID4), a substrate receptor of the C-terminal to LisH (CTLH) E3 ligase complex, has emerged as a promising target for PROTAC development. This guide provides a detailed comparison of two recently identified GID4 ligands, GID4 Ligand 3 (also known as compound 16) and compound 88, offering insights into their potential for advancing TPD research.
Introduction to GID4 and its Ligands
The ubiquitin-proteasome system is the cell's primary machinery for protein degradation, and PROTACs are bifunctional molecules that hijack this system to selectively eliminate disease-causing proteins. A PROTAC consists of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. While much of the initial PROTAC development has focused on a limited number of E3 ligases like VHL and Cereblon, there is a significant effort to identify ligands for other E3 ligases to overcome limitations and expand the druggable proteome.
GID4, as a subunit of the CTLH complex, represents a novel E3 ligase that can be harnessed for TPD. The discovery of small molecule binders for GID4 is a critical step towards developing a new class of PROTACs. This guide focuses on two such binders, this compound (compound 16) and compound 88, which were identified through fragment-based screening and DNA-encoded library (DEL) screening, respectively[1].
Comparative Performance Data
A direct comparison of the binding affinities of this compound and compound 88 reveals significant differences in their potency for the GID4 substrate recognition domain. Compound 88 demonstrates a markedly higher affinity, suggesting it may be a more promising candidate for the development of potent GID4-based PROTACs.
| Compound | Alias | Discovery Method | Binding Affinity (Kd) | IC50 | Cellular Target Engagement (EC50) |
| This compound | Compound 16 | Fragment-based NMR screen | 110 µM (in vitro)[1] | 148.5 µM[1] | Not Reported |
| Compound 88 | - | DNA-encoded library (DEL) screen | 5.6 µM (in vitro)[1] | Not Reported | 558 nM[1] |
Note: A lower Kd, IC50, and EC50 value indicates a higher binding affinity and potency.
The superior in vitro binding affinity and, notably, the potent cellular target engagement of compound 88, make it a more attractive starting point for the design of GID4-recruiting PROTACs. The sub-micromolar cellular EC50 value for compound 88 indicates good cell permeability and engagement with GID4 in a cellular context, a critical prerequisite for a successful PROTAC.
While no direct comparative studies on PROTACs constructed with this compound and compound 88 have been published, the significantly higher affinity of compound 88 for GID4 suggests that PROTACs incorporating this ligand would likely exhibit superior degradation efficiency (lower DC50 and higher Dmax values).
Signaling Pathways and Experimental Workflows
To aid in the understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the targeted protein degradation pathway involving GID4 and a general workflow for evaluating GID4-based PROTACs.
Caption: Targeted protein degradation pathway via a GID4-based PROTAC.
Caption: A general experimental workflow for the development and evaluation of GID4-based PROTACs.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of GID4 ligands and their corresponding PROTACs.
Fluorescence Polarization (FP) Competition Assay for GID4 Binding
This assay is used to determine the binding affinity of unlabeled ligands by measuring their ability to displace a fluorescently labeled tracer from the GID4 protein.
-
Materials:
-
Purified recombinant GID4 protein (substrate-binding domain).
-
Fluorescently labeled GID4 tracer peptide (e.g., FITC-PGLWKS).
-
Test compounds (this compound, compound 88).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
384-well, low-volume, black microplates.
-
Plate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
Prepare a solution of GID4 protein and the fluorescent tracer in the assay buffer. The concentration of the tracer should be at or below its Kd for GID4, and the GID4 concentration should be optimized to yield a stable and significant polarization signal.
-
Serially dilute the test compounds in the assay buffer.
-
In the microplate, add a fixed volume of the GID4-tracer mixture to each well.
-
Add the serially diluted test compounds to the wells. Include control wells with only the GID4-tracer mixture (maximum polarization) and wells with only the tracer (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC) for GID4 Binding
ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Materials:
-
Purified, high-concentration GID4 protein.
-
Test compounds (this compound, compound 88) dissolved in a matched buffer.
-
ITC instrument.
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
-
Procedure:
-
Thoroughly dialyze the GID4 protein against the ITC buffer to minimize buffer mismatch effects. The test compound should be dissolved in the final dialysis buffer.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
Load the GID4 protein solution into the sample cell of the ITC instrument.
-
Load the test compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume and duration.
-
Perform a series of injections of the ligand into the protein solution.
-
Record the heat changes associated with each injection.
-
Integrate the raw data to obtain the heat released or absorbed per injection and plot this against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
-
NanoBRET™ Cellular Target Engagement Assay
This assay measures the binding of a test compound to a target protein within living cells, providing a more physiologically relevant measure of target engagement.
-
Materials:
-
HEK293T cells.
-
Expression vector for GID4 fused to NanoLuc® luciferase.
-
NanoBRET™ tracer for GID4.
-
Test compounds (this compound, compound 88).
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, 96-well cell culture plates.
-
Luminometer capable of measuring BRET signals.
-
-
Procedure:
-
Transfect HEK293T cells with the GID4-NanoLuc® expression vector and seed them into the 96-well plates.
-
After 24 hours, prepare serial dilutions of the test compounds in Opti-MEM®.
-
Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration.
-
Add the serially diluted test compounds to the cells and incubate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's instructions, including the Extracellular NanoLuc® Inhibitor.
-
Add the detection reagent to the wells and read the BRET signal on the luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emissions.
-
Calculate the BRET ratio and plot it against the compound concentration to determine the EC50 value.
-
Western Blotting for PROTAC-mediated Protein Degradation
This is the standard method to quantify the degradation of a target protein following treatment with a PROTAC.
-
Materials:
-
Cell line expressing the target protein (e.g., a cancer cell line for a cancer-related target).
-
GID4-based PROTACs.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
-
-
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the GID4-based PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Conclusion
The exploration of new E3 ligases is a critical frontier in the advancement of targeted protein degradation. GID4 presents a valuable new addition to the E3 ligase toolbox. Based on the currently available data, compound 88 is a significantly more potent binder to GID4 than this compound (compound 16) , as evidenced by its lower Kd and cellular EC50 values. This suggests that compound 88 is a more promising starting point for the development of highly effective GID4-based PROTACs.
Further research is needed to synthesize and evaluate PROTACs derived from both ligands to directly compare their degradation efficiency, selectivity, and overall therapeutic potential. The experimental protocols provided in this guide offer a robust framework for researchers to conduct these critical evaluations and contribute to the growing field of GID4-mediated targeted protein degradation.
References
A Comparative Guide to the Validation of GID4-Dependent Degradation Using GID4 Ligand 3 and Alternative Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GID4 Ligand 3 with other established ligands and degraders for the validation of GID4-dependent protein degradation. Experimental data is presented for clear comparison, and detailed protocols for key validation assays are provided.
Introduction to GID4-Dependent Degradation
The Glucose-Induced Degradation Protein 4 (GID4) is a substrate recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2] This complex plays a crucial role in cellular protein homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.[2] The ability to harness this pathway for targeted protein degradation (TPD) has emerged as a promising therapeutic strategy, particularly for targeting proteins previously considered "undruggable". This is often achieved using Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that bring a target protein and an E3 ligase into close proximity.
Validation of GID4-dependent degradation is a critical step in the development of novel therapeutics. This involves demonstrating that the degradation of a target protein is indeed mediated by the GID4-CTLH complex and the ubiquitin-proteasome system. This guide focuses on the use of "this compound", a small molecule binder of GID4, and compares its utility with other well-characterized GID4-targeting compounds.
Comparative Analysis of GID4 Ligands and Degraders
The validation of GID4-dependent degradation relies on the use of specific ligands and degraders. Here, we compare the performance of this compound with the well-established GID4 chemical probe PFI-7 and the GID4-based PROTAC degrader NEP162.
| Compound | Type | Target(s) | Key Performance Metrics | Reference(s) |
| This compound | GID4 Ligand | GID4 | Affinity (KDGID4) data available from primary literature. Potency is comparable to its 3-chloro-5-fluorophenyl derivative. | [3] |
| PFI-7 | GID4 Chemical Probe | GID4 | High-affinity binder with a KD of 0.08 µM (SPR). Cellular target engagement demonstrated with an EC50 of 0.6 µM in a NanoBRET assay. | [4] |
| NEP162 | PROTAC Degrader | BRD4 (Target), GID4 (E3 Ligase) | Induces degradation of BRD4 with a DC50 of 1.2 µM in SW480 cells and 1.6 µM in U2OS cells. |
Signaling Pathway and Experimental Workflow
To validate GID4-dependent degradation, a series of experiments are typically performed to confirm the mechanism of action. The following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: GID4-dependent degradation pathway mediated by a PROTAC.
Caption: Experimental workflow for validating a GID4-dependent degrader.
Detailed Experimental Protocols
GID4 Binding Affinity Determination by Surface Plasmon Resonance (SPR)
This protocol is for determining the binding affinity of a ligand to GID4.
Materials:
-
Recombinant purified GID4 protein (untagged or with a capture tag like Avi-tag).
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Amine coupling kit (NHS, EDC, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Ligand of interest (e.g., this compound) dissolved in running buffer.
Procedure:
-
Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Surface Activation: Activate the surface of the desired flow cells by injecting a 1:1 mixture of NHS and EDC.
-
Ligand Immobilization: Inject the purified GID4 protein over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU for initial binding tests). A reference flow cell should be activated and blocked without protein immobilization.
-
Surface Deactivation: Inject ethanolamine to block any remaining active esters on the surface.
-
Analyte Binding: Inject a series of concentrations of the GID4 ligand in running buffer over the GID4-immobilized and reference flow cells.
-
Data Analysis: Subtract the reference flow cell signal from the active flow cell signal. Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (KD).
Cellular Target Engagement using NanoBRET™ Assay
This protocol assesses the ability of a compound to engage GID4 within living cells.
Materials:
-
HEK293T cells.
-
Expression vectors for HaloTag-GID4 and a NanoLuc-tagged GID4-binding peptide (e.g., MPGLWKS-NanoLuc).
-
Transfection reagent.
-
Opti-MEM™ I Reduced Serum Medium.
-
HaloTag® NanoBRET® 618 Ligand.
-
NanoBRET™ Nano-Glo® Substrate.
-
White, non-binding surface 96-well or 384-well plates.
-
Luminometer capable of measuring BRET signals.
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the HaloTag-GID4 and NanoLuc-peptide expression vectors.
-
Cell Seeding: Plate the transfected cells into the multi-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) for 4 hours.
-
Ligand and Substrate Addition: Add the HaloTag® NanoBRET® 618 Ligand and NanoBRET™ Nano-Glo® Substrate to the wells.
-
Signal Measurement: Measure the donor (NanoLuc) and acceptor (618 Ligand) emission signals using a BRET-capable luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration and fit to a dose-response curve to determine the IC50 value.
Validation of Target Degradation by Western Blot
This protocol is used to quantify the reduction in the target protein levels following treatment with a GID4-based degrader.
Materials:
-
Cancer cell line expressing the target protein (e.g., U2OS or SW480 for BRD4).
-
GID4-based PROTAC degrader (e.g., NEP162).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blot imaging system.
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and treat with increasing concentrations of the GID4 degrader for a specified time (e.g., 18 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the degrader concentration to determine the DC50 (concentration at which 50% degradation is observed).
To confirm GID4 and proteasome dependence, pre-treat cells with GID4 siRNA or a proteasome inhibitor (e.g., MG132) before adding the degrader.
Conclusion
The validation of GID4-dependent degradation is a multi-step process that requires robust experimental evidence. This compound serves as a valuable tool for initial hit-to-lead optimization in the development of GID4-based degraders. For comprehensive validation, it is essential to compare its performance with well-characterized probes like PFI-7 for target engagement and potent degraders such as NEP162 for degradation efficiency. The detailed protocols provided in this guide offer a framework for researchers to rigorously assess the mechanism of action of their GID4-targeting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of E3 Ligase Ligands: GID4 Ligand 3 in the Spotlight Against VHL and Cereblon Counterparts
A new frontier in targeted protein degradation has emerged with the development of ligands for the GID4 E3 ligase, offering a potential alternative to the well-established VHL and Cereblon systems. This guide provides a comprehensive comparative analysis of a representative GID4 ligand, herein referred to as GID4 Ligand 3, against widely used VHL and Cereblon ligands. We present a synthesis of available experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their targeted protein degradation strategies.
This comparative guide delves into the biochemical and cellular performance of these ligands, presenting quantitative data in structured tables for ease of comparison. Detailed experimental protocols for key assays are also provided, alongside visualizations of the relevant signaling pathways and experimental workflows to offer a complete picture of their mechanisms and evaluation.
Quantitative Performance Comparison
The efficacy of a PROTAC (Proteolysis Targeting Chimera) is contingent on the affinity of its constituent ligands for their respective targets and the subsequent formation of a stable and productive ternary complex. The following tables summarize key quantitative metrics for representative GID4, VHL, and Cereblon ligands based on available literature. For this analysis, a recently developed GID4-recruiting PROTAC, NEP162 , will serve as our "this compound" counterpart for a concrete comparison.
| Ligand/PROTAC | E3 Ligase | Target Protein | Binding Affinity (Kd/IC50) to E3 Ligase | Reference |
| GID4 Ligand (in NEP162) | GID4 | - | Not explicitly stated for the ligand alone | [1] |
| VHL Ligand (e.g., in MZ1) | VHL | - | ~200 nM (IC50) | [2] |
| Cereblon Ligand (e.g., Pomalidomide) | Cereblon | - | ~1.8 µM (Kd) | [3] |
Table 1: Comparison of Binding Affinities of E3 Ligase Ligands. This table highlights the binding strength of individual ligands to their respective E3 ligases. While a direct Kd for the GID4 ligand component of NEP162 is not provided in the initial report, the successful degradation profile of the PROTAC suggests sufficient engagement.
| PROTAC | E3 Ligase Recruited | Target Protein | Ternary Complex Formation | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line | Reference |
| NEP162 (GID4-based) | GID4 | BRD4 | Demonstrated | ~100 nM | >90% | U2OS | [1] |
| MZ1 (VHL-based) | VHL | BRD4 | Positive Cooperativity | ~13 nM | >90% | HeLa | [4] |
| dBET1 (Cereblon-based) | Cereblon | BRD4 | Non-cooperative | ~3 nM | >90% | HeLa |
Table 2: Comparative Performance of PROTACs Utilizing GID4, VHL, and Cereblon Ligands. This table compares the cellular efficacy of PROTACs designed to degrade the same target protein, BRD4, but recruiting different E3 ligases. These values are indicative of the overall performance of the PROTAC molecule, which is influenced by factors beyond just E3 ligase binding affinity, including linker composition and target protein binding.
Signaling Pathways and Mechanism of Action
The recruitment of different E3 ligases engages distinct cellular machinery for protein degradation. Understanding these pathways is crucial for predicting potential off-target effects and cellular responses.
GID4 and the Pro/N-degron Pathway
The Glucose-Induced Degradation (GID) complex, of which GID4 is a substrate receptor, is a multi-subunit E3 ubiquitin ligase. In yeast, it plays a key role in regulating carbohydrate metabolism by targeting gluconeogenic enzymes for degradation. The human ortholog, the CTLH complex, is also involved in cell proliferation. GID4 functions as an N-recognin in the Pro/N-degron pathway, recognizing proteins with an N-terminal proline residue for ubiquitination and subsequent proteasomal degradation.
Caption: GID4-mediated protein degradation pathway.
VHL and the Hypoxia-Inducible Factor (HIF) Pathway
The von Hippel-Lindau (VHL) E3 ligase is a critical regulator of the cellular response to changes in oxygen levels. Under normoxic conditions, VHL recognizes and targets the alpha subunits of Hypoxia-Inducible Factor (HIF) for ubiquitination and proteasomal degradation. PROTACs leveraging VHL hijack this well-characterized pathway.
Caption: VHL-mediated protein degradation pathway.
Cereblon and its Role in Cellular Homeostasis
Cereblon (CRBN) is a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex. It is well-known as the target of thalidomide and its analogs (immunomodulatory drugs or IMiDs). Cereblon plays a role in various cellular processes, and its recruitment by PROTACs has been extensively validated.
Caption: Cereblon-mediated protein degradation pathway.
Experimental Protocols and Workflows
The characterization of PROTACs involves a series of biochemical and cellular assays to determine their efficacy and mechanism of action. Below is a generalized workflow and detailed protocols for key experiments.
General Experimental Workflow for PROTAC Characterization
Caption: A typical experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
1. Binary Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)
-
Objective: To determine the dissociation constant (Kd) of the PROTAC for both the E3 ligase and the protein of interest (POI) independently.
-
Methodology:
-
Prepare purified solutions of the E3 ligase (e.g., GID4, VHL complex, or CRBN-DDB1) and the POI in a suitable buffer.
-
Prepare a solution of the PROTAC in the same buffer.
-
For the E3 ligase binding experiment, place the E3 ligase solution in the sample cell of the ITC instrument and the PROTAC solution in the injection syringe.
-
For the POI binding experiment, place the POI solution in the sample cell and the PROTAC solution in the injection syringe.
-
Perform a series of injections of the PROTAC solution into the protein solution while monitoring the heat change.
-
Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
2. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
-
Objective: To measure the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).
-
Methodology:
-
Immobilize the purified E3 ligase (or a biotinylated version) onto a streptavidin-coated SPR sensor chip.
-
Prepare a series of solutions containing a constant concentration of the purified POI and varying concentrations of the PROTAC.
-
Inject these solutions over the sensor chip surface and monitor the change in resonance units (RU), which is proportional to the mass bound to the surface.
-
As a control, inject solutions of the POI alone to measure its non-specific binding.
-
Analyze the sensorgrams to determine the kinetics (association and dissociation rates) and affinity of ternary complex formation.
-
3. Cellular Protein Degradation Assay (Western Blot)
-
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC and determine the DC50 and Dmax values.
-
Methodology:
-
Culture a suitable cell line (e.g., U2OS, HeLa) to an appropriate confluency.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified period (e.g., 18 hours).
-
Lyse the cells and determine the total protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the target protein band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
The emergence of GID4 as a new E3 ligase for targeted protein degradation opens up exciting possibilities for the field. While VHL and Cereblon-based PROTACs have demonstrated significant success, the availability of alternative E3 ligases like GID4 provides opportunities to overcome potential resistance mechanisms and expand the scope of druggable targets. The comparative data presented here for a representative GID4-based PROTAC, NEP162, showcases its potential, with degradation efficacy on par with established VHL and Cereblon-based degraders for BRD4. Further research and development of GID4 ligands will be crucial to fully realize their therapeutic potential and to understand the nuances of recruiting this E3 ligase for targeted protein degradation. This guide serves as a foundational resource for researchers embarking on the exploration of this promising new avenue.
References
- 1. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Assessing the Selectivity Profile of GID4 Ligand 3 Across E3 Ligases
The development of potent and selective ligands for E3 ubiquitin ligases is a critical step in the advancement of targeted protein degradation (TPD) technologies, such as proteolysis-targeting chimeras (PROTACs). While the majority of current TPD strategies utilize ligands for a limited number of E3 ligases like cereblon (CRBN) and Von Hippel-Lindau (VHL), there is a growing effort to expand the repertoire of available E3 ligases to overcome resistance and enhance tissue-specific degradation.[1] Glucose-induced degradation protein 4 (GID4), a substrate receptor of the human CTLH E3 ligase complex, has emerged as an attractive new candidate for TPD.[1][2] GID4 is expressed in most tissue types and is localized in both the cytosol and the nucleus, offering broad potential for degrading a variety of target proteins.[1][2]
This guide provides a comparative assessment of the selectivity profile of a representative GID4 ligand, herein referred to as GID4 Ligand 3, across various E3 ligases. The data and protocols presented are based on published findings for highly potent and selective GID4 binders that have been recently developed.
Data Presentation: Selectivity Profile of a Representative GID4 Ligand
The following table summarizes the binding affinity and cellular engagement of a well-characterized GID4 ligand, which serves as a proxy for "this compound" in this guide. This ligand demonstrates high affinity for GID4 and strong selectivity, as determined by comprehensive proteomic analyses.
| E3 Ligase Subunit | Ligand | Binding Affinity (Kd) | Cellular Engagement (EC50) | Selectivity Profile |
| GID4 | Compound 88 | 5.6 µM (in vitro) | 558 nM | High selectivity observed in mass-spectrometry-based thermal proteome profiling |
| CRBN | Compound 88 | Not Reported | Not Reported | Assumed to be low based on selectivity data |
| VHL | Compound 88 | Not Reported | Not Reported | Assumed to be low based on selectivity data |
| Other E3 Ligases | Compound 88 | Not Reported | Not Reported | Assumed to be low based on selectivity data |
Table 1: Binding affinity and cellular engagement data for a representative GID4 ligand (Compound 88). The high selectivity was determined by mass-spectrometry-based thermal proteome profiling, which did not indicate significant off-target engagement with other E3 ligases.
More recently, a highly potent chemical probe for GID4, PFI-7, was developed with a sub-100 nM binding affinity. Another compound, referred to as compound 14, has also been reported with a 23 nM affinity in biophysical assays. These advancements provide researchers with powerful tools to investigate the biology of the CTLH complex.
Experimental Protocols
The assessment of a ligand's selectivity is crucial for its development as a therapeutic agent. Below are detailed methodologies for key experiments used to determine the selectivity profile of GID4 ligands.
Biophysical Binding Assays (e.g., Surface Plasmon Resonance - SPR)
This method is used to determine the in vitro binding affinity (Kd) of a ligand to its target protein.
-
Protein Immobilization : Recombinant, purified GID4 protein with an N-terminal Avi-tag is biotinylated and immobilized on a streptavidin-coated SPR sensor chip.
-
Ligand Interaction : A series of concentrations of the GID4 ligand are flowed over the sensor chip. The binding of the ligand to the immobilized GID4 protein causes a change in the refractive index at the surface, which is detected by the SPR instrument.
-
Data Analysis : The binding response is measured at steady-state for each ligand concentration. The equilibrium dissociation constant (Kd) is then determined by fitting the dose-response data to a steady-state affinity binding model.
Cellular Target Engagement Assays (e.g., NanoBRET)
This assay measures the ability of a ligand to bind to its target protein within a cellular environment.
-
Cell Line Preparation : A cell line (e.g., Jurkat) is engineered to express the target protein (e.g., GID4) fused to a NanoLuc luciferase enzyme and a fluorescently labeled tracer that binds to the same target.
-
Competitive Binding : The cells are treated with increasing concentrations of the test ligand. The ligand competes with the fluorescent tracer for binding to the NanoLuc-fused target protein.
-
BRET Signal Detection : Binding of the fluorescent tracer to the NanoLuc-target protein brings the two in close proximity, generating a Bioluminescence Resonance Energy Transfer (BRET) signal. The displacement of the tracer by the test ligand leads to a decrease in the BRET signal.
-
Data Analysis : The EC50 value, representing the concentration of the ligand that causes a 50% reduction in the BRET signal, is calculated from the dose-response curve.
Mass Spectrometry-Based Thermal Proteome Profiling
This proteomic approach provides a global assessment of a ligand's selectivity across the entire proteome in a cellular context.
-
Cell Treatment : Intact cells are treated with the GID4 ligand or a vehicle control.
-
Thermal Challenge : The cells are heated to a range of temperatures, causing proteins to denature and aggregate. Ligand-bound proteins are stabilized and denature at higher temperatures.
-
Protein Extraction and Digestion : The remaining soluble proteins at each temperature are collected, digested into peptides, and labeled with isobaric tags for multiplexed quantitative analysis.
-
LC-MS/MS Analysis : The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis : The melting curves for thousands of proteins are generated. A shift in the melting temperature of a protein in the presence of the ligand indicates a direct binding interaction. The high selectivity of the GID4 ligand is confirmed if a significant thermal shift is observed only for GID4 and not for other proteins, including other E3 ligases.
Visualizations
Experimental Workflow for Selectivity Profiling
The following diagram illustrates the workflow for assessing the selectivity of a GID4 ligand.
Caption: Workflow for assessing GID4 ligand selectivity.
Targeted Protein Degradation Pathway
This diagram illustrates the mechanism of targeted protein degradation mediated by a GID4-based PROTAC.
Caption: GID4-mediated targeted protein degradation pathway.
References
cross-validation of GID4 Ligand 3 activity in different cell models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of a representative GID4 ligand, compound 88 , across different cellular models. Glucose-induced degradation protein 4 (GID4) is a substrate-recognition subunit of the CTLH E3 ubiquitin ligase complex, playing a crucial role in protein degradation and cellular processes like cell migration.[1][2][3] The development of potent and selective GID4 ligands is a promising avenue for targeted protein degradation (TPD).[3][4] This guide summarizes key experimental data, details methodologies, and visualizes relevant pathways to facilitate the evaluation and application of GID4-targeting compounds.
Comparative Activity of GID4 Ligands
The following table summarizes the in vitro and in-cell activity of compound 88 , a small molecule binder of GID4 identified through a DNA-encoded library (DEL) screen, and compares it with other notable GID4 ligands.
| Ligand | Method | Target | Cell Model | Kd (μM) | IC50 (μM) | EC50 (nM) | Reference |
| Compound 88 | DNA-Encoded Library Screen | GID4 | HEK293 | 5.6 | - | 558 | |
| PFI-7 | Chemical Probe Development | GID4 | Live cells | - | - | - | |
| Compound 16 | NMR Fragment Screen | GID4 | - | 110 | 148.5 | - | |
| Compound 67 | NMR Fragment Screen | GID4 | - | 17 | - | - | |
| Compound 14 | Fragment-Based Screening | GID4 | HEK293T | - | - | (23 nM affinity in biophysical assays) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. The following are protocols for key experiments used to characterize GID4 ligand activity.
Cellular Thermal Shift Assay (CETSA)
This assay is used to measure the target engagement of a ligand with its protein target in a cellular environment.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293 expressing FLAG-GID4) to ~80% confluency.
-
Treat cells with the test compound (e.g., 50 μM compound 88) or vehicle control (e.g., 1% DMSO) for 1 hour.
-
-
Harvesting and Lysis:
-
Harvest cells and resuspend in a suitable lysis buffer.
-
Divide the cell suspension into aliquots for heat treatment.
-
-
Heat Treatment:
-
Expose the aliquots to a range of temperatures for a set duration (e.g., 3 minutes).
-
-
Protein Extraction and Analysis:
-
Lyse the cells to release proteins.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the amount of soluble GID4 at each temperature by Western blotting using an anti-GID4 or anti-FLAG antibody.
-
-
Data Analysis:
-
Quantify band intensities and plot them against temperature to generate a melting curve. A shift in the melting curve in the presence of the ligand indicates target engagement.
-
Isothermal Dose-Response Fingerprinting CETSA (ITDRF-CETSA)
This variation of CETSA is used to determine the potency of ligand binding in cells (EC50).
-
Cell Lysis and Compound Incubation:
-
Prepare cell lysates from FLAG-GID4 expressing cells.
-
Incubate the lysates with increasing concentrations of the test compound at room temperature.
-
-
Heat Treatment:
-
Subject the lysates to a single, partial denaturation temperature (e.g., 57 °C).
-
-
Analysis:
-
Analyze the amount of soluble GID4 by Western blotting.
-
-
Data Analysis:
-
Quantify band intensities and plot them against the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Fluorescence Polarization (FP) Competition Assay
This in vitro assay is used to determine the binding affinity (Kd or IC50) of a compound to its target protein.
-
Reagents:
-
Purified GID4 protein.
-
A fluorescently labeled peptide that binds to GID4 (e.g., PGLWKS).
-
Test compounds.
-
-
Assay Procedure:
-
Incubate the fluorescently labeled peptide with the GID4 protein in the presence of varying concentrations of the test compound.
-
Measure the fluorescence polarization. The displacement of the fluorescent peptide by the test compound results in a decrease in polarization.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the compound concentration to determine the IC50 value.
-
Visualizing GID4-Related Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: GID4-mediated protein degradation pathway.
Caption: Workflow for GID4 ligand cross-validation.
References
structural comparison of GID4 bound to GID4 Ligand 3 and other ligands
A detailed comparative analysis of the structural interactions between the E3 ligase substrate receptor GID4 and various synthetic ligands. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of binding affinities, structural alterations, and the experimental basis for these observations, paving the way for novel therapeutic design.
The human Glucose-induced degradation protein 4 (GID4) is a key substrate receptor of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. It plays a crucial role in the Pro/N-end rule pathway, which targets proteins with specific N-terminal residues for proteasomal degradation. The ability to modulate GID4 activity with small molecules opens up new avenues for targeted protein degradation (TPD), a promising therapeutic modality. This guide offers a structural comparison of GID4 in its apo form and when bound to a variety of synthetic ligands, highlighting the plasticity of its binding pocket and providing a foundation for the rational design of potent and selective GID4 binders.
Quantitative Comparison of GID4 Ligand Binding
The following table summarizes the binding affinities of several representative small molecule ligands for GID4, as determined by various biophysical assays.
| Ligand | PDB ID | Kd (μM) | IC50 (μM) | Assay Method(s) | Reference |
| Compound 16 | 7U3I | 110 | 148.5 | ITC, FP | [1][2][3] |
| Compound 67 | 7U3G | 17 | 18.9 | ITC, FP | [1][2] |
| Compound 88 | 7U3J | 5.6 | - | ITC | |
| PFI-7 | 7SLZ | - | 2.5 | NanoBRET | |
| Degron Peptide (PGLWKS) | - | 4.0 | - | FP | |
| Compound 1 (Guanidine) | 9QDX | 78.8 | - | SPR | |
| Compound 9 | 9QDY | - | - | - | |
| Compound 14 | 9QDZ | 0.023 | - | Biophysical Assays |
Structural Insights into GID4-Ligand Interactions
The substrate recognition domain of GID4 features an eight-stranded β-barrel structure, with a deep binding pocket flanked by four flexible loops (L1-L4). The binding of different ligands induces significant and distinct conformational changes in these loops, underscoring the remarkable plasticity of the GID4 binding site.
The Apo State vs. Ligand-Bound Conformations
In its unbound (apo) state, the GID4 binding pocket is relatively open. Upon ligand binding, loops L2 and L3, in particular, undergo substantial rearrangements to accommodate the ligand. For instance, the binding of fragment 4 results in a major conformational shift of the N-terminal segment of loop L3 by approximately 13.7 Å away from the binding cavity. In contrast, binding of the degron peptide induces a more "closed" conformation of loops L2 and L3, creating a tighter binding pocket.
The following diagram illustrates the general structure of the GID4 binding pocket and the key interacting loops.
Caption: A diagram of the GID4 ligand binding pocket.
Diverse Binding Modes of Small Molecules
Fragment-based screening and DNA-encoded library (DEL) approaches have identified a variety of small molecules that bind to the GID4 degron pocket. X-ray co-crystal structures reveal that these ligands adopt distinct binding modes.
-
Fragment 7 (PDB: 7U3H): This fragment, a secondary amine flanked by fluorophenyl and dihydrothiazole moieties, induces a conformational shift in loop L2. The fluorophenyl group engages in π–π interactions with Phe254, while the dihydrothiazole group forms hydrophobic contacts with Tyr273.
-
Compound 88 (PDB: 7U3J): Identified through a DEL screen, this high-affinity binder occupies the degron binding pocket.
-
Guanidine-containing ligands (e.g., Compound 1, PDB: 9QDX): These ligands establish key interactions with residues such as Glu237 and Ser253. The phenyl group extends into a hydrophobic pocket formed by residues including Ile161, Leu171, and Phe254.
The plasticity of the GID4 binding pocket allows it to accommodate a range of chemical scaffolds, providing a rich landscape for the development of novel GID4-targeting molecules.
The GID4-Mediated Pro/N-End Rule Pathway
GID4 functions as the N-recognin in a specific branch of the N-end rule pathway, recognizing proteins with an N-terminal proline residue (Pro/N-degron). Upon recognition, the CTLH E3 ligase complex, of which GID4 is a part, ubiquitinates the substrate, marking it for degradation by the proteasome. This mechanism is crucial for cellular homeostasis, for instance, by regulating the levels of gluconeogenic enzymes.
The following diagram outlines the key steps in the GID4-mediated degradation pathway.
Caption: The GID4-mediated protein degradation pathway.
Experimental Protocols
A summary of the key experimental methods used to characterize GID4-ligand interactions is provided below.
X-Ray Crystallography
To determine the three-dimensional structure of GID4 in complex with various ligands, co-crystallization experiments were performed.
-
Protein Expression and Purification: The human GID4 protein (typically a truncated construct such as residues 124-289 for better crystallization) is expressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Co-crystallization: The purified GID4 protein is mixed with a molar excess of the ligand of interest and subjected to crystallization screening using various buffer conditions.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals at a synchrotron source. The structure is then solved by molecular replacement using a known GID4 structure as a search model, followed by model building and refinement.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction between GID4 and a ligand.
-
Sample Preparation: Purified GID4 protein is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration: The ligand is injected into the protein solution in a series of small aliquots. The heat change associated with each injection is measured.
-
Data Analysis: The resulting data are fitted to a binding model to determine the Kd and other thermodynamic parameters.
Fluorescence Polarization (FP)
FP is a competition-based assay used to determine the IC50 of a ligand, which can be related to its binding affinity.
-
Assay Setup: A fluorescently labeled peptide that is known to bind GID4 (e.g., a degron peptide like PGLWKS-FITC) is incubated with purified GID4 protein.
-
Competition: Unlabeled competitor ligands are added at varying concentrations.
-
Measurement: The fluorescence polarization of the solution is measured. When the labeled peptide is bound to the larger GID4 protein, it tumbles slowly, resulting in high polarization. When displaced by a competitor ligand, it tumbles more rapidly, leading to a decrease in polarization.
-
Data Analysis: The IC50 value is determined by plotting the change in polarization against the competitor ligand concentration.
Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is used to assess ligand binding by measuring the change in the thermal stability of the protein upon ligand binding.
-
Assay Setup: Purified GID4 protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein.
-
Ligand Addition: The ligand of interest is added to the protein-dye mixture.
-
Thermal Denaturation: The temperature is gradually increased, and the fluorescence is monitored. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) of the protein is determined. An increase in Tm in the presence of a ligand indicates that the ligand has bound to and stabilized the protein.
References
Evaluating the Therapeutic Potential of GID4 Ligand 3-based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system. While the majority of PROTACs in development utilize a limited number of E3 ligases, primarily CRBN and VHL, recent research has expanded the E3 ligase toolbox. This guide provides a comprehensive evaluation of the therapeutic potential of PROTACs based on a newer E3 ligase, GID4 (Glucose-induced degradation protein 4), with a specific focus on GID4 Ligand 3-based constructs. We present a comparative analysis of their performance against established BRD4-degrading PROTACs that recruit CRBN and VHL, supported by experimental data and detailed protocols.
Performance Comparison of BRD4-Degrading PROTACs
The following tables summarize the degradation efficiency and anti-proliferative activity of GID4-based PROTACs compared to prominent CRBN and VHL-based BRD4 degraders.
Table 1: In Vitro Degradation of BRD4
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Citation(s) |
| NEP162 | GID4 | BRD4 | SW480 | 1200 | >90 | [1] |
| U2OS | 1600 | >90 | [1] | |||
| NEP108 | GID4 | BRD4 | U2OS | ~2000 | ~80 | [2] |
| ARV-825 | CRBN | BRD4 | 22RV1 | 0.57 | >95 | [3] |
| CA46 | 1 | >95 | [3] | |||
| NAMALWA | 1 | >95 | ||||
| BL cells | <1 | 100 | ||||
| dBET1 | CRBN | BRD4 | MV4;11 | ~430 (EC₅₀) | >90 | |
| HepG2 | 23.32 | >90 | ||||
| MZ1 | VHL | BRD4 | H661 | 8 | >95 | |
| H838 | 23 | >95 | ||||
| HeLa | <100 | >95 |
Table 2: In Vitro Anti-Proliferative Activity
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | IC₅₀ (nM) | Citation(s) |
| NEP162 | GID4 | BRD4 | U2OS | Not explicitly stated, but inhibits proliferation | |
| ARV-825 | CRBN | BRD4 | BL cell lines | 2-50 | |
| dBET1 | CRBN | BRD4 | MV4;11 | 140 | |
| MZ1 | VHL | BRD4 | Mv4-11 | pEC₅₀ = 7.6 (~25 nM) |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams were generated using the DOT language.
Caption: GID4-based PROTAC Mechanism of Action.
Caption: General Experimental Workflow for PROTAC Evaluation.
Detailed Experimental Protocols
Western Blot for BRD4 Degradation
This protocol outlines the procedure for assessing the dose-dependent degradation of BRD4 in cultured cells following PROTAC treatment.
Materials:
-
Cancer cell lines (e.g., U2OS, SW480, HeLa, MV4;11)
-
GID4-based PROTACs (e.g., NEP162) and control PROTACs (e.g., ARV-825, dBET1, MZ1)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTACs in cell culture medium. The final DMSO concentration should be kept constant across all treatments (typically ≤ 0.1%). Treat cells for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with the primary anti-loading control antibody (e.g., anti-GAPDH) and corresponding secondary antibody.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate DC₅₀ and Dₘₐₓ values using appropriate software (e.g., GraphPad Prism).
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol describes the use of SPR to measure the kinetics and affinity of the ternary complex formed between the E3 ligase, the PROTAC, and the target protein.
Materials:
-
Purified recombinant proteins: GID4, VHL complex (VCB), BRD4 bromodomains (BD1, BD2)
-
PROTACs of interest
-
SPR instrument and sensor chips (e.g., CM5, NTA)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (for amine coupling) or appropriate capture reagents (for affinity capture)
Procedure:
-
Ligand Immobilization: Immobilize the E3 ligase (e.g., GID4 or VHL) onto the sensor chip surface using either amine coupling or affinity capture (e.g., His-tag).
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (K_D).
-
Separately, determine the binary binding affinity of the PROTAC for the target protein (BRD4).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (BRD4) and varying concentrations of the PROTAC in the running buffer.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) to assess the synergy of ternary complex formation.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol details a method to assess the effect of PROTACs on cell viability and determine their IC₅₀ values.
Materials:
-
Cancer cell lines
-
PROTACs of interest
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium. Include wells with medium only for background measurement. Allow cells to adhere overnight.
-
Compound Treatment: Add serial dilutions of the PROTACs to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Analysis: Subtract the average background luminescence from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
The emergence of GID4 as a novel E3 ligase for PROTAC development represents a significant advancement in the field of targeted protein degradation. While the currently reported GID4-based BRD4 degraders, such as NEP162, exhibit micromolar DC₅₀ values, they demonstrate the feasibility of recruiting this E3 ligase for effective protein knockdown. In comparison, established CRBN and VHL-based BRD4 degraders like ARV-825 and MZ1 show significantly higher potency, with DC₅₀ values in the low nanomolar to sub-nanomolar range.
This disparity in potency highlights the critical role of optimizing the PROTAC molecule, including the E3 ligase ligand, the linker, and the target-binding warhead, to achieve favorable ternary complex formation and efficient degradation. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation and optimization of novel PROTACs.
Further research into the development of higher-affinity GID4 ligands and the exploration of different linker compositions and attachment points is warranted to unlock the full therapeutic potential of GID4-recruiting PROTACs. The expansion of the E3 ligase repertoire available for PROTAC design holds the promise of overcoming resistance mechanisms, improving tissue-specific degradation, and ultimately broadening the scope of "undruggable" targets that can be addressed with this powerful therapeutic modality.
References
A Head-to-Head Comparison of GID4 Ligand 3 and Other GID4 Binders for Targeted Protein Degradation Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of GID4 Ligand 3 and other notable GID4 binders. This document summarizes key performance metrics, details experimental methodologies, and visualizes relevant biological pathways and workflows to inform the selection of the most suitable compounds for targeted protein degradation (TPD) studies.
The E3 ubiquitin ligase GID4 (Glucose-Induced Degradation Protein 4) has emerged as a promising target for TPD applications. As a substrate receptor of the C-terminal to LisH (CTLH) complex, GID4 plays a crucial role in the Pro/N-end rule pathway, which selectively targets proteins for degradation based on their N-terminal residues.[1][2][3] The development of small molecule binders for GID4 is a critical step in harnessing this pathway for therapeutic intervention. This guide focuses on a head-to-head comparison of this compound (also known as compound 16) with other well-characterized GID4 binders, including compounds 67, 88, PFI-7, and the potent compound 14.
Quantitative Comparison of GID4 Binders
The following table summarizes the key quantitative data for this compound and its alternatives based on published experimental findings. This data provides a clear comparison of their binding affinities and cellular engagement.
| Compound | Discovery Method | Binding Affinity (Kd) | Binding Affinity (IC50) | Cellular Engagement (EC50) |
| This compound (Compound 16) | NMR-based fragment screen | 110 µM[4][5] | 148.5 µM | Not Reported |
| Compound 67 | NMR-based fragment screen | 17 µM | 18.9 µM | Not Reported |
| Compound 88 | DNA-encoded library (DEL) screen | 5.6 µM | 5.4 µM | 558 nM |
| PFI-7 | High-throughput screening | 79 nM | 0.57 µM (NanoBRET) | Active at 1 µM |
| Compound 14 | Structure-based drug design | 23 nM | Not Reported | Not Reported |
Signaling Pathway and Experimental Workflows
To provide a comprehensive understanding of the context in which these binders operate and how their properties are evaluated, the following diagrams illustrate the GID4 signaling pathway and the general workflows for key experimental procedures.
Detailed Methodologies for Key Experiments
The following are detailed protocols for the key experiments cited in this comparison guide, based on published methodologies.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound by measuring its ability to displace a fluorescently labeled peptide probe from GID4.
-
Reagents and Materials:
-
Purified recombinant GID4 protein.
-
Fluorescently labeled GID4 substrate peptide (e.g., PGLWKS).
-
Test compounds (e.g., this compound, compound 67, compound 88).
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Tween-20).
-
384-well, low-volume, black, round-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a solution of GID4 protein and the fluorescently labeled peptide in the assay buffer. The concentrations are optimized to achieve a stable and robust fluorescence polarization signal.
-
Serially dilute the test compounds in the assay buffer.
-
Add the GID4-peptide solution to the wells of the 384-well plate.
-
Add the serially diluted test compounds to the wells. Include control wells with DMSO vehicle only.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd).
-
Reagents and Materials:
-
Purified recombinant GID4 protein.
-
Test compound (e.g., this compound, compound 67, compound 88).
-
ITC buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl), degassed.
-
Isothermal titration calorimeter.
-
-
Procedure:
-
Dialyze the GID4 protein against the ITC buffer. Dissolve the test compound in the same buffer.
-
Load the GID4 protein solution into the sample cell of the calorimeter.
-
Load the test compound solution into the injection syringe.
-
Perform a series of injections of the test compound into the GID4 solution while monitoring the heat released or absorbed.
-
Integrate the heat-change peaks for each injection and plot them against the molar ratio of the ligand to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
Cellular Thermal Shift Assay (CETSA) with HiBiT Tag
This assay measures the target engagement of a compound in a cellular environment by assessing the thermal stabilization of the target protein upon ligand binding.
-
Reagents and Materials:
-
HEK293T cells stably expressing N-terminally HiBiT-tagged GID4.
-
Cell culture medium and supplements.
-
Test compounds (e.g., PFI-7).
-
LgBiT protein and Nano-Glo® substrate.
-
Phosphate-buffered saline (PBS).
-
PCR plates.
-
Thermal cycler.
-
Luminometer.
-
-
Procedure:
-
Culture the HiBiT-GID4 expressing cells to the desired confluency.
-
Treat the cells with various concentrations of the test compound or DMSO vehicle for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR plates.
-
Heat the plates in a thermal cycler to a range of temperatures for a set duration (e.g., 3 minutes), followed by cooling.
-
Lyse the cells by freeze-thaw cycles or by adding a lysis reagent containing LgBiT protein and substrate.
-
Incubate at room temperature to allow for luciferase complementation and signal generation.
-
Measure the luminescence in each well.
-
Plot the luminescence signal as a function of temperature to generate melting curves. The temperature at which 50% of the protein is denatured (Tagg) is determined. An increase in Tagg in the presence of the compound indicates target engagement.
-
To determine the EC50, plot the change in Tagg or the luminescence at a specific temperature against the compound concentration.
-
Conclusion
This guide provides a comparative overview of this compound and other significant GID4 binders. While this compound (compound 16) and compound 67, identified through fragment-based screening, exhibit micromolar binding affinities, compounds discovered through other methods, such as compound 88 from a DEL screen, PFI-7 from high-throughput screening, and compound 14 from structure-based design, demonstrate significantly higher potency. The choice of a GID4 binder for research purposes will depend on the specific experimental needs, with considerations for binding affinity, cellular permeability, and the availability of detailed characterization data. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers working in the field of targeted protein degradation.
References
- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Activity of GID4 Ligands Confirmed with Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data confirming the on-target activity of GID4 ligands, with a focus on the well-characterized chemical probe PFI-7 as a representative "GID4 Ligand 3." The central strategy for validation involves the use of GID4 knockout (KO) cell models, which provide a null background to ascertain that the observed effects of the ligand are indeed mediated through its intended target, the GID4 E3 ubiquitin ligase substrate receptor.
Comparison of GID4 Ligand Performance
The on-target activity of GID4 ligands can be assessed by their ability to phenocopy the effects of GID4 gene knockout. Key parameters include binding affinity to GID4, the ability to stabilize known GID4 substrates, and the impact on cellular processes regulated by GID4, such as cell proliferation and migration. Here, we compare the performance of PFI-7 with other reported GID4 binders.
| Ligand/Tool | Target | Method | Affinity/Potency | Cellular Target Engagement (EC50) | Key Findings |
| PFI-7 | GID4 | Surface Plasmon Resonance (SPR) | Kd = 80 nM[1][2] | 0.6 µM (NanoBRET)[1][2] | Potent and cell-active; blocks Pro/N-degron binding; phenocopies GID4 KO.[3] |
| GID4 | Fluorescence Polarization (FP) | IC50 = 4.1 µM | |||
| Compound 88 | GID4 | In vitro binding assay | Kd = 5.6 µM | 558 nM (CETSA) | Identified via DNA-encoded library screen; demonstrates cellular target engagement. |
| Compound 16 | GID4 | Isothermal Titration Calorimetry (ITC) | Kd = 110 µM | Not Reported | Fragment-derived binder with moderate affinity. |
| PFI-E3H1 | GID4 | Surface Plasmon Resonance (SPR) | KD = 0.5 µM | 2.5 µM (NanoBRET) | A chemical handle developed as a precursor to PFI-7. |
Impact of GID4 Knockout and Ligand Inhibition on Cellular Phenotypes
The functional consequences of GID4 inhibition, either by genetic knockout or chemical inhibition, provide strong evidence for on-target activity. The primary substrate discussed in recent literature is ARHGAP11A, a RhoGAP protein.
| Condition | Target Protein Level (ARHGAP11A) | Cell Proliferation | Cell Migration |
| Wild-Type (Control) | Baseline | Normal | Normal |
| GID4 Knockout (sgGID4) | Stabilized/Accumulated | Approx. 2-fold reduction | Significantly impaired wound healing |
| PFI-7 Treatment (Wild-Type) | Stabilized/Accumulated | Approx. 2-fold reduction | Significantly impaired wound healing |
| PFI-7 Treatment (GID4 Knockout) | No further increase in ARHGAP11A | No further reduction in proliferation | Not reported, but expected to have no additional effect |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Generation of GID4 Knockout Cell Lines via CRISPR-Cas9
This protocol describes the generation of stable GID4 knockout cell lines. While the specific sgRNA sequences used in the primary reference by Bagci et al. are not provided, this protocol outlines the steps for designing and implementing effective sgRNAs.
a. sgRNA Design:
-
Identify the target gene: GID4.
-
Use a CRISPR design tool (e.g., Benchling, CHOPCHOP) to identify potential 20-nucleotide sgRNA sequences targeting an early exon of GID4.
-
Select sgRNAs with high on-target scores and low off-target predictions. The target sequence should be followed by a Protospacer Adjacent Motif (PAM), typically 'NGG' for Streptococcus pyogenes Cas9.
-
It is recommended to design and test multiple sgRNAs to ensure efficient knockout.
b. Vector Cloning and Lentivirus Production:
-
Synthesize and anneal complementary oligonucleotides encoding the designed sgRNA sequence.
-
Clone the annealed oligos into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin or blasticidin resistance).
-
Co-transfect the generated plasmid with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line like HEK293T to produce lentiviral particles.
-
Harvest the virus-containing supernatant after 48-72 hours.
c. Transduction and Selection:
-
Transduce the target cell line (e.g., HeLa) with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
After 24-48 hours, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Expand the resistant cell population.
d. Validation of Knockout:
-
Western Blotting: Lyse the selected cell population and perform Western blotting with an anti-GID4 antibody to confirm the absence of the GID4 protein.
-
Genomic DNA Sequencing: Isolate genomic DNA from the knockout cells, PCR amplify the targeted region, and perform Sanger sequencing to identify the specific insertions or deletions (indels) that lead to the frameshift and premature stop codon.
Cycloheximide (CHX) Chase Assay for Protein Stability
This assay is used to determine the half-life of a protein and to assess if its stability is altered by GID4 knockout or ligand treatment.
-
Cell Seeding: Plate an equal number of wild-type and GID4 KO cells (or wild-type cells to be treated with the ligand) in multiple wells or dishes.
-
Treatment: For ligand-treated conditions, pre-incubate the cells with the GID4 ligand (e.g., PFI-7) or vehicle control (DMSO) for a specified time.
-
Inhibition of Translation: Add cycloheximide (CHX), a protein synthesis inhibitor, to the culture medium at a final concentration of 50-100 µg/mL. This marks time zero (t=0).
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blot Analysis: Lyse the cells at each time point and separate equal amounts of protein by SDS-PAGE. Transfer to a membrane and probe with antibodies against the protein of interest (e.g., ARHGAP11A) and a loading control (e.g., GAPDH).
-
Quantification: Densitometry is used to quantify the band intensity of the target protein at each time point, normalized to the loading control. The protein level at t=0 is set to 100%, and the decrease over time is plotted to determine the protein's half-life.
MTT Assay for Cell Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells (wild-type, GID4 KO, and/or ligand-treated) in a 96-well plate at a low density and allow them to adhere overnight.
-
Treatment: Treat the cells with the GID4 ligand or vehicle control.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Wound Healing (Scratch) Assay for Cell Migration
This assay measures collective cell migration in two dimensions.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a straight scratch or "wound" in the cell monolayer.
-
Wash and Replace Medium: Gently wash the wells with PBS to remove detached cells and debris, then add fresh culture medium. For ligand-treated conditions, the medium should contain the GID4 ligand or vehicle control.
-
Image Acquisition: Capture images of the wound at time zero (t=0) and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.
-
Analysis: Measure the width of the wound or the cell-free area at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated to determine the cell migration speed.
Visualizations
GID4 Signaling Pathway
Caption: GID4 signaling pathway and point of ligand inhibition.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating GID4 ligand on-target activity.
Logical Relationship of On-Target Effect
References
Safety Operating Guide
Navigating the Disposal of GID4 Ligand 3: A Guide to Safe Laboratory Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like GID4 Ligand 3 are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols are mandated by the manufacturer's Safety Data Sheet (SDS) and institutional guidelines, this document provides essential, immediate safety and logistical information based on general best practices for similar research-grade chemical compounds, such as PROTACs (Proteolysis Targeting Chimeras).
It is crucial to treat all research compounds as potentially hazardous waste. [1] This guide is intended to supplement, not replace, compound-specific SDS and your institution's Environmental Health and Safety (EHS) procedures.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including a novel compound like a GID4 ligand, is governed by regulations set forth by environmental protection agencies.[1] Never dispose of such chemicals down the sink or in regular trash.[1] The primary route for disposal is through your institution's EHS program.[1]
Key principles for managing waste generated from this compound include:
-
Waste Minimization : Order only the required amount of the chemical to reduce the volume of waste generated.[2]
-
Segregation : All waste contaminated with this compound must be segregated from other laboratory waste streams. Do not mix with other solvent waste unless permitted by your institution's EHS office.
-
Decontamination : All non-disposable equipment and surfaces must be thoroughly decontaminated after use.
-
Institutional Compliance : Adhere strictly to your institution's hazardous waste disposal procedures.
Quantitative Data for Disposal Consideration
While a specific SDS for this compound is not publicly available, the following table outlines typical parameters researchers must consider for the disposal of potent, small molecule compounds. These values are illustrative and must be confirmed with the compound-specific SDS and your institution's EHS guidelines.
| Parameter | Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions. | Corrosive waste (highly acidic or basic) requires special handling and segregation. |
| Concentration Limits | Varies by substance; for example, solutions with mercury above 0.2 ppm are hazardous. | Even low concentrations of potent compounds can render a solution hazardous. |
| Container Size | Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste per Satellite Accumulation Area. | Limits the amount of waste stored in the lab before a scheduled pickup. |
| Flash Point | Liquids with a flash point below 60°C (140°F) are considered ignitable. | Flammable waste must be stored in appropriate fire-rated cabinets and segregated from oxidizers. |
Experimental Protocol for Safe Disposal
The proper disposal of this compound is a strictly controlled procedure. The following steps outline the general protocol for handling and disposing of this and similar chemical wastes in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, always wear appropriate PPE, including:
-
Safety goggles or a face shield
-
A lab coat
-
Chemically resistant gloves
All handling of the solid compound should be done in a chemical fume hood or other ventilated enclosure. Do not eat, drink, or smoke when using this product.
Step 2: Waste Segregation and Collection
Establish clearly marked waste containers in the immediate vicinity where the work is being performed. All items that come into contact with this compound are considered hazardous waste.
-
Solid Waste :
-
Items : Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.
-
Procedure : Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
-
Liquid Waste :
-
Items : Includes unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware.
-
Procedure : Collect all liquid waste in a compatible, leak-proof container (e.g., a plastic-coated glass or high-density polyethylene bottle) with a secure screw-top cap. The container must be labeled with "Hazardous Waste," the chemical name, and an approximate concentration of the active compound.
-
-
"Sharps" Waste :
-
Items : Includes contaminated needles, syringes, and razor blades.
-
Procedure : Dispose of all sharps in a designated, puncture-proof sharps container that is also labeled as hazardous waste.
-
Step 3: Decontamination
-
All non-disposable equipment and surfaces must be thoroughly decontaminated after use.
-
Use an appropriate solvent or cleaning agent as recommended by your institution's EHS for similar compounds.
-
Follow with a rinse using water or another appropriate solvent.
-
All wipes used in this process must be disposed of as solid hazardous waste.
Step 4: Storage and Disposal
-
Storage : Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup.
-
Disposal : The primary and required method of disposal for such compounds is typically incineration by an approved waste management facility. Contact your institution's EHS department to schedule a pickup for your hazardous waste. Follow their specific procedures for waste manifest and transportation.
Disposal Workflow Diagram
The following diagram illustrates the key procedural steps for the safe disposal of this compound waste in a laboratory setting.
Caption: Step-by-step workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
